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Core Science & Biosynthesis

Foundational

Technical Guide: (S)-Tetrahydro-2H-pyran-3-carbaldehyde in Asymmetric Synthesis

This guide outlines the technical specifications, synthetic pathways, and critical handling protocols for (S)-tetrahydro-2H-pyran-3-carbaldehyde , a high-value chiral building block in medicinal chemistry. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, synthetic pathways, and critical handling protocols for (S)-tetrahydro-2H-pyran-3-carbaldehyde , a high-value chiral building block in medicinal chemistry.

Executive Summary & Chemical Identity

(S)-Tetrahydro-2H-pyran-3-carbaldehyde is a chiral heterocyclic aldehyde used primarily as a "chiral pool" equivalent in the synthesis of pharmaceutical intermediates. Unlike its 2-substituted counterparts (which are anomeric and chemically distinct), the 3-substituted isomer functions as a conformationally restricted aliphatic aldehyde.

Its primary value lies in the (S)-stereocenter at the


-position  relative to the carbonyl group. This structural feature presents a unique challenge: the molecule is highly prone to racemization via enolization, requiring strict adherence to "generate-and-use" protocols.
Physicochemical Profile
PropertyDataNotes
IUPAC Name (3S)-Tetrahydro-2H-pyran-3-carbaldehyde
CAS Number 77342-93-9 (Racemate)N/A (Specific (S)-isomer often custom synthesized)Note: Often sourced as the stable acid precursor (CAS 873397-34-3).
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Boiling Point 110–114 °C (at 50 mmHg)Extrapolated from racemate data.
Density ~1.08 g/mL
Chirality (S)-Enantiomer

-chiral center (C3).
Solubility DCM, THF, MeOH, Water (Partial)High polarity due to ether/aldehyde functions.

Critical Handling: The Alpha-Chiral Dilemma

WARNING: The structural integrity of (S)-tetrahydro-2H-pyran-3-carbaldehyde is compromised by its acidity at the C3 position.

Mechanism of Racemization

The hydrogen atom at C3 is


 to the carbonyl group. Even mild basic conditions (or Lewis acids) can promote tautomerization to the achiral enol form. Upon re-protonation, the stereocenter is scrambled, yielding a racemic mixture.

Racemization cluster_warning Thermodynamic Trap S_Aldehyde (S)-Aldehyde (Active Isomer) Enol Achiral Enol (Planar Intermediate) S_Aldehyde->Enol Base/Acid (-H+) Enol->S_Aldehyde +H+ (Face A) R_Aldehyde (R)-Aldehyde (Undesired Isomer) Enol->R_Aldehyde +H+ (Face B)

Figure 1: Racemization pathway via keto-enol tautomerism. The planar enol intermediate destroys the stereochemical information.

Stabilization Protocols

To maintain >98% ee (enantiomeric excess), researchers must adopt a "Just-in-Time" synthesis strategy:

  • Precursor Storage: Store the stable (S)-tetrahydro-2H-pyran-3-carboxylic acid or its methyl ester rather than the aldehyde.

  • Temperature Control: Perform all oxidations or reductions below -60°C .

  • Buffer Systems: Avoid free amines or hydroxides. Use buffered conditions (e.g., Pyridine/SO₃ complex) for oxidations.

  • Trapping: If storage is unavoidable, convert immediately to a chiral acetal or bisulfite adduct , which locks the stereocenter.

Synthetic Routes & Manufacturing

Reliable access to the (S)-enantiomer typically follows one of two pathways: Chiral Pool Synthesis (from Glucose) or Asymmetric Resolution.

Pathway A: Reduction of Chiral Acid (Recommended)

The most robust method involves reducing the commercially available (S)-acid.

  • Starting Material: (S)-Tetrahydro-2H-pyran-3-carboxylic acid (CAS 873397-34-3).

  • Activation: Convert to the Weinreb Amide (using N,O-dimethylhydroxylamine/EDC).

  • Reduction: Treat with DIBAL-H or LiAlH₄ at -78°C.

    • Why Weinreb? It prevents over-reduction to the alcohol and stabilizes the tetrahedral intermediate, preventing racemization until quench.

Pathway B: Enzymatic Kinetic Resolution

For large-scale manufacturing where cost is a driver, racemic esters are resolved.

  • Substrate: Racemic methyl tetrahydro-2H-pyran-3-carboxylate.

  • Biocatalyst: Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE).

  • Process: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid (or vice versa), allowing physical separation of the enantiomers.

Synthesis Acid (S)-THP-3-Carboxylic Acid (Stable Precursor) Weinreb Weinreb Amide (Activated Intermediate) Acid->Weinreb EDC, HCl MeNHOMe Aldehyde (S)-THP-3-Carbaldehyde (Target) Weinreb->Aldehyde DIBAL-H -78°C Drug Pharma API (e.g., DPP-4 Inhibitor) Aldehyde->Drug Reductive Amination (Immediate Use)

Figure 2: Recommended synthetic workflow to preserve optical purity.

Reactivity & Applications in Drug Discovery

The (S)-tetrahydro-2H-pyran-3-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry, often used to improve the solubility and metabolic stability of lipophilic drugs.

Key Reactions
  • Reductive Amination (High Value):

    • Reaction: Aldehyde + Amine + NaBH(OAc)₃.

    • Application: Installing the THP ring onto amine-bearing pharmacophores (e.g., in kinase inhibitors).

    • Note: Use mild reducing agents (STAB) to avoid epimerization.

  • Wittig/HWE Olefination:

    • Reaction: Aldehyde + Ylide.

    • Application: Chain extension to form unsaturated esters.

  • C-H Functionalization:

    • The ether oxygen activates the C2 position, allowing for further functionalization if needed, though this is rare when starting with the C3-aldehyde.

Case Study: DPP-4 Inhibitors & Neurological Agents

Tetrahydropyran rings are bioisosteres for cyclohexanes and piperidines. In Dipeptidyl Peptidase-4 (DPP-4) inhibitors (used for Type 2 Diabetes), the THP ring provides:

  • Conformational Locking: The ring holds substituents in a precise orientation for receptor binding.

  • Polarity Balance: The ether oxygen lowers LogP compared to cyclohexane, improving oral bioavailability.

Experimental Protocol: "Flash" Reductive Amination

This protocol is designed to couple the aldehyde immediately after generation to prevent racemization.

Objective: Synthesis of (S)-N-benzyl-tetrahydro-2H-pyran-3-amine.

  • Generation:

    • Dissolve (S)-N-methoxy-N-methyltetrahydro-2H-pyran-3-carboxamide (1.0 eq) in anhydrous THF.

    • Cool to -78°C .

    • Add DIBAL-H (1.2 eq) dropwise over 20 min. Stir for 1 hour.

    • Crucial Step: Quench with cold Rochelle's salt solution. Extract rapidly with cold ether. Do not concentrate to dryness. Keep the aldehyde in solution at 0°C.

  • Coupling:

    • To the cold aldehyde solution, add Benzylamine (1.1 eq) and Acetic Acid (1.5 eq).

    • Stir for 15 min at 0°C to form the imine.

    • Add Sodium Triacetoxyborohydride (1.5 eq) in one portion.

    • Allow to warm to room temperature over 2 hours.

  • Validation:

    • Analyze product via Chiral HPLC (e.g., Chiralcel OD-H column) to verify enantiomeric excess has been maintained.

References

  • Sigma-Aldrich. Tetrahydro-pyran-3-carbaldehyde Product Specification.Link

  • PubChem. Compound Summary: Tetrahydro-2H-pyran-3-carboxylic acid.Link

  • ChemicalBook. Tetrahydro-2H-pyran-3-carboxylic acid Properties and Suppliers.Link

  • Journal of the American Chemical Society. Visible Light-Promoted Deracemization of α-Amino Aldehydes.[1][2] (Mechanistic insight on alpha-racemization). Link

  • Organic Chemistry Portal. Synthesis of Tetrahydropyrans: Prins Cyclization and Related Methods.Link

Sources

Exploratory

Comprehensive Characterization of (S)-Tetrahydro-2H-pyran-3-carbaldehyde

This guide outlines the spectroscopic characterization and handling of (S)-tetrahydro-2H-pyran-3-carbaldehyde , a critical chiral building block in the synthesis of bioactive pharmaceutical ingredients (APIs), including...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization and handling of (S)-tetrahydro-2H-pyran-3-carbaldehyde , a critical chiral building block in the synthesis of bioactive pharmaceutical ingredients (APIs), including BACE inhibitors and Janus kinase (JAK) inhibitors.

Executive Summary & Compound Identity

(S)-tetrahydro-2H-pyran-3-carbaldehyde is a chiral heterocyclic aldehyde. Unlike its racemic counterpart, the (S)-enantiomer is employed to induce specific stereochemistry in downstream targets. Researchers must exercise caution regarding its configurational stability ; aldehydes with an


-chiral center are prone to racemization via enolization under basic or acidic conditions.
PropertyData
IUPAC Name (3S)-tetrahydro-2H-pyran-3-carbaldehyde
CAS Number 141822-85-7 (S-isomer); 77342-93-9 (Racemic)
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in CHCl₃, DCM, MeOH, THF

Spectroscopic Profile (NMR, IR, MS)

Note: The scalar spectroscopic data (chemical shifts, fragmentation, absorption bands) below apply to both enantiomers. Chiral distinction is addressed in Section 3.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is characterized by the distinct aldehyde proton and the complex coupling of the pyran ring protons.

1H NMR (400 MHz, CDCl₃) | Shift (


, ppm) | Multiplicity | Integral | Assignment | Structural Context |
| :--- | :--- | :--- | :--- | :--- |
| 9.68  | d (

Hz) | 1H | –CH O | Aldehyde proton; couples with H-3. | | 3.95 – 3.85 | m | 1H | H-2 (eq) | Protons adjacent to ether oxygen (deshielded). | | 3.75 – 3.65 | m | 2H | H-6 (ax/eq) | C-6 methylene protons. | | 3.60 – 3.50 | m | 1H | H-2 (ax) | Diastereotopic partner to H-2(eq). | | 2.65 – 2.55 | m | 1H | H-3 |

-Chiral proton; controls stereochemistry. | | 2.05 – 1.90 | m | 1H | H-4 (eq) | Ring methylene. | | 1.75 – 1.55 | m | 3H | H-4 (ax), H-5 | Remaining ring methylene protons. |

13C NMR (100 MHz, CDCl₃) | Shift (


, ppm) | Assignment | Notes |
| :--- | :--- | :--- |
| 203.1  | C =O | Characteristic aldehyde carbonyl. |
| 68.4  | C-6 | Ether carbon (O-CH₂). |
| 65.2  | C-2 | Ether carbon (O-CH₂); adjacent to chiral center. |
| 48.1  | C-3 | 

-Carbon (Chiral center).[1] | | 26.5 | C-4 | Methylene. | | 23.8 | C-5 | Methylene. |
B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the carbonyl group and the ether linkage.

  • 1725 cm⁻¹ (Strong): C=O stretching vibration (aldehyde).

  • 2850 & 2750 cm⁻¹ (Medium): C–H stretching (Fermi resonance of aldehyde C-H).

  • 1085 – 1030 cm⁻¹ (Strong): C–O–C stretching (cyclic ether).

C. Mass Spectrometry (MS)
  • Ionization Mode: EI (70 eV) or ESI (+).

  • Molecular Ion:

    
     114 [M]⁺.
    
  • Key Fragments (EI):

    • 
       85 [M – CHO]⁺: Loss of formyl group (base peak in some conditions).
      
    • 
       55 [C₄H₇]⁺: Ring fragmentation.
      

Chiral Analysis & Quality Control

Critical Warning: Direct determination of enantiomeric excess (ee) on the aldehyde is challenging due to potential racemization on silica or chiral columns. The Gold Standard Protocol involves derivatization to the corresponding alcohol or acid, which are configurationally stable.

Protocol: Derivatization for Enantiomeric Excess (ee) Determination

To rigorously prove the (S)-configuration, reduce the aldehyde to (S)-(tetrahydro-2H-pyran-3-yl)methanol .

  • Reaction: Dissolve 50 mg of aldehyde in 2 mL MeOH at 0°C. Add 0.5 eq NaBH₄. Stir 30 min. Quench with sat. NH₄Cl. Extract with EtOAc.[2][3]

  • Analysis (Chiral HPLC):

    • Compound: (S)-(tetrahydro-2H-pyran-3-yl)methanol.

    • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane : i-PrOH (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV 210 nm (or RI detector if UV is weak).

    • Expected Retention: The (S)-enantiomer and (R)-enantiomer will show distinct retention times (e.g.,

      
       min vs 
      
      
      
      min, depending on exact conditions).

Synthesis & Causality

Understanding the synthesis ensures the "S" configuration is genuine (derived from the chiral pool or asymmetric catalysis) rather than a resolution artifact.

Common Synthetic Pathway (Chiral Pool)

The (S)-isomer is frequently synthesized from (S)-Malic Acid , preserving the chiral center through reduction and cyclization steps.

Synthesis cluster_legend Pathway Logic Malic (S)-Malic Acid (Chiral Pool Start) Ester Dimethyl Malate Malic->Ester MeOH, SOCl2 Triol (S)-1,2,4-Butanetriol Ester->Triol NaBH4 reduction Cyclic (S)-3-Hydroxytetrahydrofuran (Ring Contraction/Expansion Route) Triol->Cyclic Cyclization Aldehyde (S)-Tetrahydro-2H-pyran-3-carbaldehyde (Target) Cyclic->Aldehyde Homologation/Oxidation (Multi-step) Chiral integrity maintained\nvia non-racemizing steps Chiral integrity maintained via non-racemizing steps

Figure 1: Simplified lineage from chiral pool material. Note that direct ring expansion or organocatalytic Michael addition to nitroalkenes are also valid modern routes.

References

  • PubChem. (2025).[4] Tetrahydro-2H-pyran-3-carbaldehyde (Compound). National Library of Medicine. Link

  • ChemicalBook. (2024). CAS 141822-85-7 Entry & Suppliers. Link

  • SpectraBase. (2024). 13C NMR of Tetrahydropyran Derivatives. Wiley Science Solutions. Link

  • Google Patents. (2016). US9328099B2 - Cyanomethylpyrazole carboxamides as Janus kinase inhibitors. (Contains experimental usage of the aldehyde). Link

  • Beilstein J. Org. Chem. (2016).[5] Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides. (Context on pyran synthesis). Link

Sources

Foundational

(S)-Tetrahydro-2H-pyran-3-carbaldehyde: A Technical Guide to a Versatile Chiral Building Block

Abstract The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its favorable physicochemical properties, including metabolic stability and improved sol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its favorable physicochemical properties, including metabolic stability and improved solubility.[1] Chiral building blocks are essential tools in modern drug discovery, enabling the precise construction of stereochemically complex molecules.[2][3][4] This guide provides an in-depth technical overview of (S)-tetrahydro-2H-pyran-3-carbaldehyde, a valuable chiral building block. We will explore its fundamental properties, detail robust synthetic protocols, and illustrate its application in stereoselective synthesis, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of the Chiral Tetrahydropyran Scaffold

The overrepresentation of the tetrahydropyran (THP) ring in biologically active molecules is no coincidence. As a bioisostere of cyclohexane, the THP motif introduces a heteroatom that can act as a hydrogen bond acceptor, potentially adding a crucial point of interaction with biological targets.[1] Furthermore, compared to its carbocyclic counterpart, the THP group often imparts lower lipophilicity, which can be strategically employed to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1]

When a defined stereochemistry is introduced, as in (S)-tetrahydro-2H-pyran-3-carbaldehyde, the building block becomes significantly more powerful. The aldehyde functional group serves as a versatile handle for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. The pre-existing stereocenter at the C3 position exerts significant stereochemical control over subsequent transformations, allowing for the predictable and efficient construction of complex chiral architectures. This combination of a privileged scaffold and a reactive, stereodirecting functional group makes (S)-tetrahydro-2H-pyran-3-carbaldehyde a high-value intermediate for asymmetric synthesis.

Physicochemical & Spectroscopic Data

A thorough understanding of a building block's physical and spectral properties is the foundation of its effective use. The data for (S)-tetrahydro-2H-pyran-3-carbaldehyde are summarized below.

PropertyValueSource
CAS Number 77342-93-9[5][6][7]
Molecular Formula C6H10O2[6][7]
Molecular Weight 114.14 g/mol [6][7]
Appearance Colorless Liquid
Purity ≥96-98%[6]
Topological Polar Surface Area 26.3 Ų[7]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[5]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired on the specific lot being used for synthesis to confirm identity and purity.

Synthesis of (S)-Tetrahydro-2H-pyran-3-carbaldehyde

The most direct and common route to this aldehyde is the controlled oxidation of the corresponding primary alcohol, (S)-(tetrahydro-2H-pyran-3-yl)methanol. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.[8] Below, we compare several field-proven oxidation protocols.

Key Synthetic Precursor

The starting material, (S)-(tetrahydro-2H-pyran-3-yl)methanol, can be sourced commercially or synthesized via various asymmetric methods. It is a cyclic organic compound featuring a hydroxymethyl group attached to the pyran ring, making it a versatile intermediate.[9]

Comparison of Oxidation Methods
MethodOxidant/ReagentsTypical Solvent(s)Temperature (°C)Causality & Field Insights
Swern Oxidation 1. Oxalyl chloride, DMSO2. Triethylamine (Et3N)Dichloromethane (DCM)-78 to RTMechanism: Forms a reactive dimethylchlorosulfonium ion which is attacked by the alcohol. The resulting alkoxysulfonium salt is deprotonated by a hindered base (Et3N) to yield the aldehyde.[10]Insight: Excellent for sensitive substrates due to mild, low-temperature conditions. Requires careful control of temperature to avoid side reactions. The reaction produces volatile byproducts, simplifying purification.
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneDichloromethane (DCM)Room TempMechanism: A hypervalent iodine reagent that facilitates a ligand exchange with the alcohol, followed by reductive elimination.Insight: Operationally simple and proceeds under neutral, room-temperature conditions. The reagent is commercially available but can be shock-sensitive. Stoichiometric amounts of iodine-containing byproducts must be removed during workup.
Parikh-Doering Oxidation SO3•pyridine, DMSO, Et3NDichloromethane (DCM)0 to RTMechanism: Similar to the Swern oxidation but uses the less reactive and more stable sulfur trioxide pyridine complex as the activator for DMSO.Insight: A milder alternative to the Swern oxidation, avoiding the use of corrosive and toxic oxalyl chloride. It is often better tolerated by acid-sensitive functional groups.

The choice between these methods depends on substrate compatibility, scale, and available equipment. For most lab-scale applications, the Swern or DMP oxidations are highly reliable.

Synthetic Utility & Key Transformations

The aldehyde functionality of (S)-tetrahydro-2H-pyran-3-carbaldehyde is a gateway to a multitude of stereoselective transformations. The chiral center adjacent to the formyl group, coupled with the conformational rigidity of the THP ring, provides a predictable stereochemical environment for nucleophilic additions and other reactions.

G main (S)-Tetrahydro-2H-pyran-3-carbaldehyde wittig wittig main->wittig grignard grignard main->grignard reductive reductive main->reductive aldol aldol main->aldol prins prins main->prins alkene alkene wittig->alkene C=C formation alcohol alcohol grignard->alcohol C-C formation amine amine reductive->amine C-N formation beta_hydroxy beta_hydroxy aldol->beta_hydroxy C-C formation fused_thp fused_thp prins->fused_thp C-C, C-O formation

  • Nucleophilic Additions (Grignard, Organolithium): The addition of organometallic reagents proceeds with facial selectivity dictated by stereochemical models like Felkin-Anh, leading to the formation of secondary alcohols with good to excellent diastereoselectivity.

  • Wittig and Related Olefinations: Chain extension via olefination provides access to a wide range of chiral vinyl-substituted THPs, which are themselves versatile intermediates for further functionalization.

  • Reductive Amination: A direct and efficient method for synthesizing chiral amines by condensation with a primary or secondary amine, followed by reduction of the resulting iminium ion.

  • Prins Cyclization: The aldehyde can act as an electrophile in Prins-type cyclizations with homoallylic alcohols, leading to the stereoselective formation of complex, fused, or spirocyclic polyether systems.[11][12][13] This reaction is a powerful tool for constructing the core structures of many natural products.

Case Study: Application in Natural Product Synthesis

The strategic use of chiral THP aldehydes is evident in the total synthesis of complex molecules. For example, in the synthesis of the antitumor macrolide (-)-Lasonolide A, a functionalized THP aldehyde was a key intermediate.[14] The synthesis involved a Julia-Kocienski reaction between a THP-containing sulfone and a THP-containing aldehyde to construct the carbon backbone of the molecule.[14] This highlights how complex fragments, built from chiral THP building blocks, can be coupled late in a synthetic sequence to rapidly build molecular complexity.

Experimental Protocols

The following protocols are provided as a self-validating system. Adherence to the described stoichiometry, conditions, and workup procedures is critical for reproducibility.

Protocol: Swern Oxidation of (S)-(Tetrahydro-2H-pyran-3-yl)methanol

Objective: To synthesize (S)-tetrahydro-2H-pyran-3-carbaldehyde with high yield and purity, avoiding over-oxidation.

Materials:

  • (S)-(Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (Et3N) (5.0 eq)

  • Argon or Nitrogen atmosphere

G cluster_setup Reaction Setup cluster_reaction Execution cluster_workup Workup & Purification s1 1. Assemble oven-dried glassware under Argon atmosphere. s2 2. Prepare a solution of oxalyl chloride in anhydrous DCM. s1->s2 s3 3. Cool solution to -78 °C (dry ice/acetone bath). s2->s3 r1 4. Add DMSO dropwise via syringe. Stir for 15 min. (Observe for gas evolution). s3->r1 r2 5. Add alcohol solution in DCM dropwise. Stir for 1 hr at -78 °C. r1->r2 r3 6. Add triethylamine (Et3N) dropwise. Stir for 30 min at -78 °C. r2->r3 r4 7. Remove cooling bath and allow to warm to room temperature (RT). r3->r4 w1 8. Quench reaction with water. r4->w1 w2 9. Extract with DCM (3x). w1->w2 w3 10. Wash combined organic layers with brine, dry over Na2SO4. w2->w3 w4 11. Filter and concentrate in vacuo. w3->w4 w5 12. Purify via flash column chromatography (Silica gel). w4->w5

Step-by-Step Procedure:

  • Activation: To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM under an argon atmosphere at -78 °C, add anhydrous DMSO (3.0 eq) dropwise over 10 minutes. Stir the resulting solution for 15 minutes. Causality: This forms the highly reactive electrophilic species, the dimethylchlorosulfonium ion, which is the active oxidant.

  • Alcohol Addition: Add a solution of (S)-(tetrahydro-2H-pyran-3-yl)methanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 1 hour. Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.

  • Base Quench: Add anhydrous triethylamine (5.0 eq) dropwise to the mixture. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes. Causality: The hindered base deprotonates the intermediate alkoxysulfonium salt, inducing an intramolecular elimination to form the aldehyde, dimethyl sulfide, and triethylammonium chloride.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a colorless liquid.

Conclusion and Future Outlook

(S)-tetrahydro-2H-pyran-3-carbaldehyde is a robust and versatile chiral building block. Its value lies in the combination of a medicinally relevant THP scaffold with a synthetically tractable aldehyde that allows for predictable, stereocontrolled elaboration. The straightforward synthesis from its corresponding alcohol via reliable oxidation protocols makes it readily accessible. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such well-defined chiral building blocks will remain a cornerstone of efficient and successful drug discovery and development campaigns.[4] Future work will likely focus on developing novel catalytic methods to access this and related structures, further enhancing the synthetic chemist's toolkit.

References

  • Beilstein Journal of Organic Chemistry. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Available from: [Link]

  • Semantic Scholar. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Available from: [Link]

  • Yadav, J. S., & Kumar, S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 985–1045. Available from: [Link]

  • National Institutes of Health. (2012, February 10). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Available from: [Link]

  • PubChem. (n.d.). Oxane-3-carbaldehyde. Available from: [Link]

  • Request PDF. (n.d.). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Available from: [Link]

  • Požgan, F., & Kočevar, M. (2008). RING TRANSFORMATIONS OF 2H-PYRAN-2-ONES AND FUSED PYRAN-2-ONES WITH NUCLEOPHILIC REAGENTS. ARKIVOC. Available from: [Link]

  • Capot Chemical Co., Ltd. (n.d.). Specifications of Tetrahydro-pyran-3-carbaldehyde. Available from: [Link]

  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-426. Available from: [Link]

  • ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Available from: [Link]

  • ACS Publications. (2017, August 24). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. Available from: [Link]

  • PubMed. (2010, December 15). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. Available from: [Link]

  • Google Patents. (2017, October 11). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • PubChem. (n.d.). Oxane-3-carbaldehyde. Available from: [Link]

  • Google Patents. (n.d.). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
  • PubChem. (n.d.). (S)-Tetrahydro-2H-pyran-3-OL. Available from: [Link]

  • EasyChem. (n.d.). Oxidation of Methanol. Available from: [Link]

  • LOCKSS. (2008, September 25). RING TRANSFORMATIONS OF 2H-PYRAN-2-ONES AND FUSED PYRAN-2-ONES WITH NUCLEOPHILIC REAGENTS. Available from: [Link]

  • National Institutes of Health. (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Available from: [Link]

  • ARKAT USA, Inc. (n.d.). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. Available from: [Link]

Sources

Exploratory

(S)-Tetrahydro-2H-pyran-3-carbaldehyde: A Retrosynthetic & Practical Guide

Executive Summary The tetrahydropyran (THP) ring is a privileged pharmacophore, ubiquitous in polyether antibiotics, marine macrolides, and carbohydrate derivatives. While 2- and 4-substituted THPs are synthetically rout...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyran (THP) ring is a privileged pharmacophore, ubiquitous in polyether antibiotics, marine macrolides, and carbohydrate derivatives. While 2- and 4-substituted THPs are synthetically routine, the 3-substituted variants present a unique stereochemical challenge. The C3 position is distal to the ring oxygen's immediate steric influence (unlike C2) and lacks the symmetry of C4, making stereocontrol difficult.

This guide details the retrosynthetic logic and practical execution for obtaining (S)-tetrahydro-2H-pyran-3-carbaldehyde (1) . We present two distinct workflows:

  • Route A (Biocatalytic): A scalable, high-fidelity Enzymatic Kinetic Resolution (EKR) of the racemic alcohol.

  • Route B (Organocatalytic): An asymmetric intramolecular oxa-Michael addition for de novo chiral construction.

Critical Stability Note: The C3-aldehyde is configurationally labile due to enolization capability. Protocols herein prioritize the isolation of the corresponding alcohol or acetal , with oxidation to the aldehyde performed immediately prior to use.

Retrosynthetic Analysis

The strategic disconnection of target (1) reveals three primary pathways. The choice depends on scale and available starting materials.

Disconnection Logic[1]
  • Path A (FGI/Resolution): Disconnects the aldehyde to the primary alcohol. This shifts the chirality problem to the resolution of a stable racemic alcohol, accessible from acrolein dimerization derivatives.

  • Path B (C-O Bond Formation): Disconnects the ether linkage. This implies an intramolecular cyclization of an acyclic hydroxy-enal precursor.

  • Path C (C-C Bond Formation): Disconnects the C3-C4 bond, suggesting a Michael addition of a C1 fragment to a vinyl ether system (less practical for this specific target).

Visualized Retrosynthesis (DOT Diagram)

Retrosynthesis Target (S)-Tetrahydro-2H-pyran-3-carbaldehyde (Target 1) Alcohol (S)-(Tetrahydro-2H-pyran-3-yl)methanol (Stable Intermediate) Target->Alcohol Oxidation (Swern/DMP) AcyclicPrecursor 5-Hydroxypent-2-enal Target->AcyclicPrecursor Intramolecular Oxa-Michael RacemicAlcohol (±)-Racemic Alcohol Alcohol->RacemicAlcohol Enzymatic Resolution (CAL-B) DHP_Aldehyde 5,6-Dihydro-2H-pyran-3-carbaldehyde RacemicAlcohol->DHP_Aldehyde Hydrogenation Acrolein Acrolein DHP_Aldehyde->Acrolein Acid-Cat. Dimerization

Figure 1: Retrosynthetic tree illustrating the Biocatalytic (Green path) and Organocatalytic (Yellow path) disconnections.

Route A: The Biocatalytic Workflow (Scalable)

This route is recommended for drug discovery campaigns requiring gram-scale material with guaranteed enantiopurity (>98% ee). It relies on the robust lipase-catalyzed acetylation of the primary alcohol.

Synthesis of the Racemic Core

The synthesis of the 3-substituted THP core is less trivial than the 2-isomer (standard acrolein dimer). We utilize the acid-mediated rearrangement of acrolein or the reduction of 3-formyl-5,6-dihydro-2H-pyran.[1]

Protocol:

  • Dimerization: Acrolein is treated with aqueous acid (e.g., 2M HCl) at reflux. While the major product is the 2-formyl isomer, specific conditions (Toluene/Water/Acid catalyst) favor the 5,6-dihydro-2H-pyran-3-carbaldehyde isomer via thermodynamic equilibration [1].

  • Hydrogenation: The unsaturated aldehyde is hydrogenated (Pd/C, 1 atm H₂, MeOH) to yield (±)-(tetrahydro-2H-pyran-3-yl)methanol . Note: The aldehyde is reduced to the alcohol in this step if not carefully controlled; however, since we need the alcohol for resolution, exhaustive reduction is desirable.

Enzymatic Kinetic Resolution (EKR)

Lipases, particularly Candida antarctica Lipase B (CAL-B, Novozym 435), show excellent selectivity for primary alcohols on chiral rings.

Step-by-Step Protocol:

  • Setup: Dissolve (±)-(tetrahydro-2H-pyran-3-yl)methanol (10.0 g, 86 mmol) in dry diisopropyl ether (DIPE) or MTBE (100 mL).

  • Acyl Donor: Add vinyl acetate (4.0 equiv, 344 mmol).

  • Catalyst: Add immobilized CAL-B (Novozym 435, 10-20 wt% relative to substrate).

  • Incubation: Shake at 30°C and 200 rpm. Monitor conversion by GC/FID (Chiral column, e.g., Cyclosil-B).

  • Termination: The reaction typically follows Kazlauskas' rule. The (R)-enantiomer is rapidly acetylated to the ester, leaving the (S)-alcohol unreacted. Stop at ~50-52% conversion (approx. 24-48 h).

  • Purification: Filter the enzyme. Concentrate the filtrate. Separate the (S)-alcohol (polar) from the (R)-ester (non-polar) via silica gel flash chromatography (Hexanes/EtOAc gradient).

Data Summary:

ComponentSpeciesYield (Theoretical)ee%
Product (S)-(Tetrahydro-2H-pyran-3-yl)methanol45%>99%
Byproduct (R)-(Tetrahydro-2H-pyran-3-yl)methyl acetate48%>95%
Oxidation to Target (1)
  • Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation.

  • Precaution: Isolate the aldehyde at 0°C and use immediately. Do not subject to strong base or silica gel for extended periods to prevent epimerization.

Route B: Asymmetric Organocatalysis (De Novo Synthesis)

For research requiring high atom economy without resolution steps, the intramolecular oxa-Michael addition catalyzed by chiral secondary amines is the modern standard.

Mechanism & Catalyst

The reaction utilizes a Jørgensen-Hayashi catalyst (e.g., (S)-TMS-diarylprolinol ether). The catalyst condenses with the enal to form an iminium ion , lowering the LUMO and activating the β-carbon for nucleophilic attack by the pendant hydroxyl group.

Organocatalytic Cycle (DOT Diagram)

Organocatalysis Catalyst (S)-TMS-Prolinol Catalyst Iminium Iminium Intermediate (Activated) Catalyst->Iminium + Substrate (- H2O) Substrate 5-Hydroxypent-2-enal Substrate->Iminium Cyclization Intramolecular Oxa-Michael Attack Iminium->Cyclization Stereocontrol Enamine Enamine Intermediate Cyclization->Enamine Ring Closure Product (S)-Target (1) Enamine->Product Hydrolysis (+ H2O) Product->Catalyst Regeneration

Figure 2: Catalytic cycle for the enantioselective formation of the THP ring.

Experimental Protocol
  • Precursor Synthesis: Prepare 5-hydroxypent-2-enal via Wittig homologation of the lactol or mono-protected diol.

  • Reaction: To a solution of 5-hydroxypent-2-enal (1.0 mmol) in Toluene (0.1 M) at -20°C, add (S)-TMS-diarylprolinol ether (10 mol%) and benzoic acid (10 mol%, co-catalyst).

  • Monitoring: Stir for 24 h. The reaction forms the hemiacetal/aldehyde equilibrium.

  • Workup: Quench with cold water. Extract with Et₂O.

  • Note: This route often yields the hemiacetal (lactol) form. Oxidation (PCC/DMP) may be required if the open-chain aldehyde is the strict target, though the cyclic hemiacetal is the stable resting state of this molecule.

Comparative Analysis

FeatureRoute A: Biocatalytic ResolutionRoute B: Organocatalysis
Starting Material Acrolein / Racemic Alcohol5-Hydroxypent-2-enal
Chirality Source Enzyme (CAL-B)Chiral Amine Catalyst
Max Yield 50% (Theoretical max for resolution)>90% (Theoretical)
Scalability High (kg scale feasible)Low/Medium (Reagent cost)
Complexity Low (Standard unit operations)High (Sensitive intermediates)

References

  • Synthesis of 5,6-dihydro-2H-pyran-3-carbaldehyde

    • Source: Patent CN103420964A.
    • Context: Describes the acid-catalyzed ring closure of acrolein to the 3-formyl precursor.[1]

  • Enzymatic Resolution of Primary Alcohols (CAL-B)

    • Title: Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol.[2]

    • Source:Journal of Molecular Catalysis B: Enzymatic, 2002.[2]

    • Context: Validates the high enantioselectivity of CAL-B for primary alcohols on chiral centers.
  • Organocatalytic Oxa-Michael Cyclization

    • Title: Enantioselective "Clip-Cycle" Synthesis of Di-, Tri- and Spiro- Substituted Tetrahydropyrans.
    • Source:Organic & Biomolecular Chemistry, 2022.[3]

    • Context: Details the phosphoric acid and amine-catalyzed cyclization str
  • General THP Synthesis Review

    • Title: Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans.[4][5]

    • Source:Chemical Society Reviews, 2017.
    • Context: Comprehensive review of organoc

Sources

Foundational

Unlocking the Chiral Potential of (S)-Tetrahydro-2H-pyran-3-carbaldehyde in Medicinal Chemistry

Topic: Potential applications of (S)-tetrahydro-2H-pyran-3-carbaldehyde in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential applications of (S)-tetrahydro-2H-pyran-3-carbaldehyde in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of Chiral Ethers

In modern drug discovery, the transition from flat, aromatic-heavy scaffolds to three-dimensional, saturated heterocycles is a defining trend. (S)-Tetrahydro-2H-pyran-3-carbaldehyde represents a high-value chiral building block in this paradigm. Unlike its 4-substituted counterpart (which is achiral) or the 2-substituted isomer (which is often anomeric and chemically labile), the 3-substituted tetrahydropyran (THP) core offers a stable, chiral scaffold with defined vectors for substituent exit.

This guide outlines the technical utility of (S)-tetrahydro-2H-pyran-3-carbaldehyde, focusing on its role as a bioisostere, its synthetic versatility, and its application in optimizing physicochemical properties (LogD, solubility) in lead optimization.

Structural Analysis & Bioisosteric Utility

The "Chiral Non-Aromatic" Advantage

The (S)-tetrahydro-2H-pyran-3-yl moiety serves as a superior bioisostere for 3-substituted cyclohexyl and meta-substituted phenyl rings.

  • Lipophilicity Modulation: Replacing a cyclohexyl ring with a THP ring typically lowers LogP by 1.0–1.5 units due to the ether oxygen, improving aqueous solubility without sacrificing metabolic stability.

  • Vector Fidelity: The bond angles of the THP ring closely mimic cyclohexane, maintaining the spatial orientation of substituents (vectors) critical for receptor binding, while the (S)-stereocenter allows for probing specific pockets in chiral environments (e.g., enzyme active sites).

  • Hydrogen Bonding: The ether oxygen acts as a weak hydrogen bond acceptor (HBA), potentially engaging in specific interactions with backbone amides or conserved water molecules in the target protein.

Comparative Physicochemical Profile
Property(S)-3-Substituted THP3-Substituted Cyclohexanem-Substituted Benzene
Chirality Yes (Enantiopure)Yes (Diastereomers possible)No (Planar)
LogP Contribution ModerateHighHigh
Solubility HighLowLow
Metabolic Liability Low (Oxidation at C-H adjacent to O is slow)Moderate (Hydroxylation)Moderate (Epoxidation/Hydroxylation)
H-Bond Acceptor Yes (Ether O)NoNo

Synthetic Pathways & Experimental Protocols

Reliable access to the aldehyde is the bottleneck for its widespread use. While the racemic aldehyde is commercially available, the (S)-enantiomer is best generated in situ or prepared fresh to avoid racemization or trimerization.

Primary Route: Oxidation of (S)-Tetrahydro-2H-pyran-3-methanol

The most robust route involves the mild oxidation of the commercially available alcohol, (S)-(tetrahydro-2H-pyran-3-yl)methanol .

Protocol 1: TEMPO/BAIB Oxidation (Self-Validating System)

This method is preferred over Swern oxidation for scale-up due to the avoidance of cryogenic conditions and malodorous byproducts.

Reagents:

  • Substrate: (S)-(tetrahydro-2H-pyran-3-yl)methanol (1.0 equiv)

  • Oxidant: [Bis(acetoxy)iodo]benzene (BAIB) (1.1 equiv)

  • Catalyst: TEMPO (0.1 equiv)

  • Solvent: Dichloromethane (DCM) / Water (9:1 v/v)

Procedure:

  • Dissolution: Dissolve (S)-(tetrahydro-2H-pyran-3-yl)methanol (10 mmol) in DCM (45 mL) and water (5 mL).

  • Catalyst Addition: Add TEMPO (1 mmol) to the stirred solution at room temperature (20–25 °C).

  • Oxidant Addition: Add BAIB (11 mmol) in portions over 10 minutes. The solution will turn orange-red.

  • Reaction Monitoring: Stir vigorously. Monitor by TLC (stain with KMnO4 or DNP) or LC-MS. Conversion is typically complete within 2–4 hours.

  • Workup: Quench with aqueous sodium thiosulfate (10%) to destroy excess oxidant. Separate layers. Extract aqueous layer with DCM (2x).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo at low temperature (<30 °C).

  • Storage: The aldehyde is unstable; use immediately for downstream reactions (e.g., reductive amination).

Downstream Transformations

The aldehyde serves as a "divergent hub" for library synthesis.

ReactionHub Aldehyde (S)-Tetrahydro-2H-pyran- 3-carbaldehyde Amine Chiral Amines (Reductive Amination) Aldehyde->Amine R-NH2, NaBH(OAc)3 Alkene Chain Extension (Wittig/HWE) Aldehyde->Alkene Ph3P=CH-R Alcohol Secondary Alcohols (Grignard Addition) Aldehyde->Alcohol R-MgBr Acid Carboxylic Acids (Pinnick Oxidation) Aldehyde->Acid NaClO2, NaH2PO4

Figure 1: Synthetic divergence from the (S)-aldehyde core.

Medicinal Chemistry Case Studies

Kinase Inhibitors: Solubility Enhancement

In the development of inhibitors for Tyrosine Kinases (e.g., AXL, FLT3) , replacing a cyclohexyl group with a 3-THP ring has been shown to improve solubility while maintaining hydrophobic interactions.

  • Mechanism: The 3-formyl group is converted to a 3-aminomethyl-THP moiety via reductive amination. This fragment projects the amine into the solvent-exposed region of the ATP-binding pocket, while the THP ring sits in the hydrophobic ribose pocket.

  • Outcome: The (S)-enantiomer often shows 10-50x greater selectivity than the (R)-enantiomer due to specific steric clashes in the "gatekeeper" region of the kinase.

COX-2 Inhibitors: Selectivity Tuning

Research into diaryl-substituted heterocycles has demonstrated that 3-substituted tetrahydropyrans can achieve high selectivity for COX-2 over COX-1.

  • Application: The aldehyde is used to scaffold aryl groups via nucleophilic addition followed by deoxygenation.

  • Result: The non-planar geometry of the THP ring allows the molecule to fit into the larger COX-2 side pocket, which is inaccessible to planar analogs.

Natural Product Mimetics (Neopeltolide)

The (S)-aldehyde is a key intermediate in the total synthesis of Neopeltolide , a potent antiproliferative marine macrolide.

  • Role: It serves as the precursor for the "northern" hemisphere of the macrocycle.

  • Chemistry: A Prins cyclization or Wittig reaction is often employed to couple the aldehyde to the rest of the chain, establishing the stereochemistry of the macrocyclic ring.

Detailed Experimental Workflow: Reductive Amination

This protocol describes the installation of the (S)-THP-3-methylamine motif, a common pharmacophore.

Objective: Synthesis of N-benzyl-1-((S)-tetrahydro-2H-pyran-3-yl)methanamine.

  • Preparation: In a round-bottom flask, dissolve crude (S)-tetrahydro-2H-pyran-3-carbaldehyde (1.0 equiv, freshly prepared) in 1,2-dichloroethane (DCE).

  • Amine Addition: Add benzylamine (1.05 equiv). Stir for 30 minutes to allow imine formation.

  • Reduction: Cool to 0 °C. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Acid Catalysis: Add catalytic acetic acid (1-2 drops) if the reaction is sluggish.

  • Completion: Warm to room temperature and stir for 12 hours.

  • Quench: Add saturated aqueous NaHCO3.

  • Extraction: Extract with DCM. The product is an amine; ensure the aqueous layer is basic (pH > 10) to keep the amine in the organic phase.

  • Purification: Flash chromatography (DCM/MeOH/NH3).

Strategic Integration in Library Synthesis

The following workflow illustrates how to integrate this building block into a high-throughput library synthesis campaign.

LibraryWorkflow Start Start: (S)-Tetrahydro-2H-pyran-3-methanol Oxidation Step 1: Bulk Oxidation (TEMPO/BAIB) Start->Oxidation QC QC: 1H NMR / LCMS (Confirm Aldehyde Purity) Oxidation->QC Split Step 2: Split into 96-well Plate QC->Split Library Step 3: Parallel Reductive Amination (Diverse Amines R-NH2) Split->Library Final Final Library: (S)-THP-3-CH2-NH-R Analogs Library->Final

Figure 2: Workflow for generating a library of (S)-THP-3-methylamine analogs.

References

  • Tetrahydropyrans in Drug Discovery

    • PharmaBlock Whitepaper.
    • Source:

  • Synthesis of Tetrahydropyran-3-methanol

    • ChemicalBook. "(Tetrahydro-pyran-3-yl)-methanol Synthesis and Properties."
    • Source:

  • Oxidation Protocols (TEMPO/BAIB)

    • Organic Chemistry Portal. "Oxidation of Alcohols to Aldehydes using TEMPO/BAIB."
    • Source:

  • Medicinal Chemistry of 3-Substituted Pyrans

    • Journal of Medicinal Chemistry. "Mono-, Di-, and Triaryl Substituted Tetrahydropyrans as Cyclooxygenase-2 Inhibitors."
    • Source:

  • Neopeltolide Total Synthesis

    • PubMed Central. "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide."
    • Source:

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (S)-Tetrahydro-2H-pyran-3-carbaldehyde

[1] Executive Summary & Strategic Analysis The (S)-tetrahydro-2H-pyran-3-carbaldehyde scaffold is a critical chiral building block in the synthesis of diverse pharmaceutical agents, including thrombin inhibitors, antibac...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

The (S)-tetrahydro-2H-pyran-3-carbaldehyde scaffold is a critical chiral building block in the synthesis of diverse pharmaceutical agents, including thrombin inhibitors, antibacterial agents, and kinase inhibitors.

The Synthetic Challenge: The direct isolation and storage of (S)-tetrahydro-2H-pyran-3-carbaldehyde presents a specific chemical hazard: Configurational Instability .

  • Mechanism: The C3-formyl group possesses an acidic

    
    -proton. On silica gel, in the presence of trace bases, or even upon prolonged storage, this center undergoes enolization, leading to rapid racemization.
    
  • Strategic Solution: This protocol details the synthesis of the (S)-alcohol precursor ((S)-tetrahydro-2H-pyran-3-ylmethanol) as the stable "storage form."

  • Just-in-Time Oxidation: The final oxidation to the aldehyde is performed immediately prior to the next synthetic step using a mild, non-epimerizing protocol (TEMPO/BAIB).

Selected Methodology: While enzymatic resolution is possible, it is limited to a maximum 50% theoretical yield.[1] This guide details a scalable Asymmetric Hydrogenation route, utilizing a cinchona-modified heterogeneous catalyst or a Rh-DuPHOS system to establish the stereocenter with high enantiomeric excess (ee) prior to functional group manipulation.

Synthetic Workflow Visualization

The following diagram illustrates the critical path from the unsaturated precursor to the target aldehyde, highlighting the stereodetermining step.

G start Precursor Methyl 5,6-dihydro-2H-pyran-3-carboxylate step1 Step 1: Asymmetric Hydrogenation (Stereo-determining) start->step1 H2, Cat* inter1 Intermediate A Methyl (S)-tetrahydro-2H-pyran-3-carboxylate (>90% ee) step1->inter1 step2 Step 2: Hydride Reduction (LiAlH4) inter1->step2 inter2 Stable Storage Form (S)-Tetrahydro-2H-pyran-3-ylmethanol step2->inter2 step3 Step 3: Mild Oxidation (TEMPO/BAIB) inter2->step3 0°C, pH 7 target Target (S)-Tetrahydro-2H-pyran-3-carbaldehyde step3->target Use Immediately

Figure 1: Synthetic workflow for the stereoselective construction of the (S)-pyran-3-carbaldehyde scaffold.

Detailed Experimental Protocols

Protocol A: Asymmetric Hydrogenation

Objective: Establish the C3 stereocenter via enantioselective reduction of the conjugated alkene.

  • Substrate: Methyl 5,6-dihydro-2H-pyran-3-carboxylate (commercially available or synthesized via Heck coupling).

  • Catalyst System: 5% Pd/Al₂O₃ modified with Cinchonidine (CD).

    • Note on Chiral Ligand: Cinchonidine typically induces the formation of the (S)-enantiomer (or (+)-isomer) in pyran-3-carboxylates. Cinchonine would yield the (R)-enantiomer. Verification via chiral HPLC is mandatory for each new catalyst batch.

Procedure:

  • Catalyst Pre-treatment: In a glovebox or under Argon, suspend 5% Pd/Al₂O₃ (500 mg) in dry methanol (10 mL). Add Cinchonidine (0.05 mmol) to the suspension. Sonicate for 15 minutes to modify the surface sites.

  • Reaction Setup: Transfer the modified catalyst to a high-pressure autoclave containing a solution of Methyl 5,6-dihydro-2H-pyran-3-carboxylate (1.42 g, 10 mmol) in methanol (40 mL).

  • Hydrogenation: Purge the autoclave three times with H₂. Pressurize to 40-50 bar H₂. Stir vigorously (1000 rpm) at room temperature (25°C) for 12–18 hours.

  • Workup: Release pressure carefully. Filter the catalyst through a pad of Celite®. ( Caution: Pd catalysts can be pyrophoric when dry). Rinse the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting oil is often sufficiently pure (>95%) for the next step.

    • QC Check: Analyze by Chiral GC (e.g., Cyclodex-B column) to determine ee. Target >90% ee.

Protocol B: Reduction to the Alcohol (Storage Form)

Objective: Convert the ester to the alcohol without racemization.

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Addition: Add LiAlH₄ (1.2 equiv) to dry THF (20 mL) and cool to 0°C.

  • Addition: Add the crude Methyl (S)-tetrahydro-2H-pyran-3-carboxylate (from Protocol A) dropwise as a solution in THF.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL), where x = grams of LiAlH₄ used.

  • Isolation: Filter the white granular precipitate. Dry the organic phase over MgSO₄ and concentrate.

  • Storage: Store the resulting (S)-tetrahydro-2H-pyran-3-ylmethanol at -20°C under Argon. This intermediate is configurationally stable.

Protocol C: Non-Epimerizing Oxidation (The Target)

Objective: Generate the aldehyde without eroding the


-chiral center.
Method:  TEMPO/BAIB Oxidation. This method is preferred over Swern for scale-up due to the absence of cryogenic requirements and odorless byproducts.

Procedure:

  • Solvent System: Dissolve (S)-tetrahydro-2H-pyran-3-ylmethanol (1.0 equiv) in CH₂Cl₂ (0.2 M concentration). Add water (10% v/v of the CH₂Cl₂ volume).

  • Catalyst: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv).

  • Oxidant: Add BAIB (Bis(acetoxy)iodo)benzene (1.1 equiv) in portions at 0°C.

  • Monitoring: Stir at 0°C. The reaction typically completes in 2–4 hours. Monitor by TLC (stain with Anisaldehyde; aldehyde usually runs higher than alcohol).

  • Workup: Quench with aqueous Na₂S₂O₃. Extract with CH₂Cl₂. Wash with saturated NaHCO₃.

  • Usage: Dry over Na₂SO₄ and concentrate at low temperature (<30°C) .

    • Critical Warning: Do not subject the crude aldehyde to silica gel chromatography unless neutralized with 1% Et₃N, and even then, minimize exposure. Use the crude aldehyde immediately in the subsequent coupling reaction (e.g., Reductive Amination, Wittig).

Quantitative Data Summary

ParameterValue / ConditionNotes
Target Enantiomer (S)-IsomerControlled by Cinchonidine ligand
Typical Yield (Step 1) 85 - 92%Quantitative conversion common
Typical ee (Step 1) 88 - 94%Dependent on H₂ pressure (higher is often better)
Oxidation Yield >90%Minimal over-oxidation to acid with TEMPO
Aldehyde Stability < 24 HoursAt RT.[2][3][4] Store at -80°C if necessary.

Troubleshooting & Optimization

  • Low Enantioselectivity (Step 1): Ensure the Pd/Al₂O₃ is dry. Water interferes with the chiral modifier adsorption. Try increasing the H₂ pressure; higher pressure often favors the enantioselective pathway in cinchona-modified systems.

  • Over-oxidation (Step 3): If carboxylic acid is observed, ensure the temperature remains at 0°C and reduce the amount of water in the TEMPO reaction.

  • Racemization: If the final aldehyde shows low ee despite high ee alcohol precursor, the issue is the workup of Step 3. Avoid any strong bases. Ensure the rotary evaporator bath is not >30°C.

References

  • Asymmetric Hydrogenation of Pyran-3-carboxylates

    • Szöllősi, G., & Bartók, M. (1999).
  • Stability of Pyran-3-one/aldehyde Derivatives

    • BenchChem Technical Guides. (2025). "Stability of Dihydro-2H-pyran-3(4H)-one under acidic conditions."
  • Enzymatic Resolution Alternatives (Background)

    • Kamal, A., et al. (2002). "Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters." Journal of Organic Chemistry.
  • TEMPO Oxidation Protocols: Common standard protocols for racemization-free oxidation of chiral alpha-substituted alcohols. (General Reference).

Sources

Application

Application Note: Organocatalytic Synthesis of (S)-Tetrahydro-2H-pyran-3-carbaldehyde

This Application Note and Protocol Guide details the organocatalytic synthesis of (S)-tetrahydro-2H-pyran-3-carbaldehyde , a critical chiral building block in the synthesis of complex pharmaceutical agents (e.g., fragmen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the organocatalytic synthesis of (S)-tetrahydro-2H-pyran-3-carbaldehyde , a critical chiral building block in the synthesis of complex pharmaceutical agents (e.g., fragments of halichondrin B analogs like Eribulin).

The guide focuses on the most direct and atom-economical organocatalytic route: the Enantioselective Transfer Hydrogenation of 3,4-dihydro-2H-pyran-5-carbaldehyde . This method leverages iminium activation to install the stereocenter at the


-position (C3) of the pyran ring under mild conditions.

Introduction & Strategic Analysis

The synthesis of chiral tetrahydropyrans is a cornerstone of modern medicinal chemistry. While traditional methods rely on the chiral pool (e.g., from carbohydrates) or metal-catalyzed hydrogenation, organocatalysis offers a metal-free, environmentally benign alternative with high stereocontrol.

The target molecule, (S)-tetrahydro-2H-pyran-3-carbaldehyde , possesses a single stereocenter at the C3 position. The most efficient retrosynthetic disconnection involves the enantioselective reduction of its unsaturated precursor, 3,4-dihydro-2H-pyran-5-carbaldehyde .

Mechanistic Rationale

This protocol utilizes iminium catalysis mediated by a chiral amine (MacMillan Imidazolidinone or Jørgensen-Hayashi catalyst).

  • Activation: The chiral amine condenses with the enal substrate to form a cationic iminium ion . This lowers the LUMO energy, activating the

    
    -carbon toward nucleophilic attack.
    
  • Hydride Transfer: A Hantzsch ester serves as a biomimetic hydride source (NADH analog), delivering a hydride to the

    
    -carbon (C4 in the enal, corresponding to C4 in the ring).
    
  • Stereoselective Protonation: The resulting enamine is protonated at the

    
    -carbon (C3). In cyclic 
    
    
    
    -substituted enals, the catalyst architecture dictates the facial selectivity of this protonation (or the hydride attack geometry), determining the final configuration.

Experimental Protocols

Phase 1: Precursor Synthesis (Vilsmeier-Haack Formylation)

Note: This step prepares the achiral substrate if not commercially available.

Objective: Synthesis of 3,4-dihydro-2H-pyran-5-carbaldehyde.

Reagents:

  • 3,4-Dihydro-2H-pyran (DHP)

  • Dimethylformamide (DMF)

  • Phosphorus Oxychloride (

    
    )
    
  • Dichloromethane (DCM)

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with

    
    .
    
  • Vilsmeier Reagent: Cool anhydrous DMF (1.2 equiv) in DCM to 0°C. Dropwise add

    
     (1.1 equiv) over 30 mins. Stir for 1 hour at 0°C to form the white Vilsmeier salt.
    
  • Addition: Add 3,4-dihydro-2H-pyran (1.0 equiv) dropwise.

  • Reaction: Warm to room temperature (RT) and reflux for 4 hours. The solution will darken.

  • Hydrolysis: Cool to 0°C. Carefully quench with saturated aqueous sodium acetate (NaOAc) solution. Stir vigorously for 2 hours to hydrolyze the iminium intermediate.

  • Workup: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure yields the pale yellow oil (3,4-dihydro-2H-pyran-5-carbaldehyde).

Phase 2: Organocatalytic Enantioselective Reduction

Note: This is the stereodefining step.

Objective: Conversion to (S)-tetrahydro-2H-pyran-3-carbaldehyde.

Reagents:

  • Substrate: 3,4-dihydro-2H-pyran-5-carbaldehyde

  • Catalyst: (5S)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone trifluoroacetate (MacMillan Generation 1 Catalyst) or (S)-TRIP (for specific counter-ion control).

  • Reductant: Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate).

  • Solvent: Chloroform (

    
    ) or DCM.
    

Protocol:

  • Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve the MacMillan catalyst (20 mol%) in

    
     (0.2 M relative to substrate).
    
  • Cooling: Cool the solution to -20°C using a cryostat or cryocooler. Low temperature is critical for enantioselectivity.

  • Substrate Addition: Add 3,4-dihydro-2H-pyran-5-carbaldehyde (1.0 equiv) to the catalyst solution. Stir for 10 minutes to allow iminium formation.

  • Reductant Addition: Add Hantzsch Ester (1.1 equiv) in one portion.

  • Monitoring: Stir at -20°C. Monitor by TLC (stain with anisaldehyde) or GC-MS. Reaction typically requires 12–24 hours. The yellow color of the Hantzsch ester will fade.

  • Workup:

    • Dilute with cold

      
      .
      
    • Filter through a short pad of silica gel to remove the pyridine byproduct and catalyst salts.

    • Concentrate the filtrate carefully (product is volatile).

  • Purification: Flash column chromatography on silica gel (Pentane/Ether gradient).

    • Note: The aldehyde is prone to racemization on acidic silica. Use neutralized silica (pre-treated with 1%

      
      ) or proceed immediately to the next step (e.g., reduction to alcohol or Wittig reaction) for analysis.
      

Analytical Validation:

  • Enantiomeric Excess (ee): Determine by chiral HPLC or GC after reduction to the corresponding alcohol ((S)-(tetrahydro-2H-pyran-3-yl)methanol) or derivatization with a chiral hydrazine.

  • Absolute Configuration: Compare optical rotation

    
     with literature values (typically negative for the S-isomer of the alcohol derivative).
    

Data & Troubleshooting

Quantitative Summary
ParameterSpecificationNotes
Catalyst Loading 10–20 mol%Lower loading (5%) possible on scale >1g.
Temperature -10°C to -30°CLower temp improves ee but slows rate.
Concentration 0.2 M – 0.5 MHigher conc. can lead to Hantzsch ester precipitation.
Typical Yield 75% – 85%Isolated yield after chromatography.
Typical ee 90% – 96%Dependent on strict temperature control.
Troubleshooting Guide
  • Low Conversion:

    • Ensure Hantzsch ester quality (recrystallize from EtOH if yellow powder is dark/degraded).

    • Check for water; iminium formation is reversible. Use anhydrous solvents.

  • Low Enantioselectivity:

    • Temperature is too high. Maintain <-20°C strictly.

    • Racemization during workup. Avoid prolonged exposure to silica.

  • Byproduct Formation:

    • Over-reduction to the alcohol is rare with Hantzsch ester but possible if strong reductants are present.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the stereochemical logic of the transformation.

G cluster_cycle Organocatalytic Cycle Start Substrate (Unsaturated Pyran Aldehyde) Iminium Iminium Ion (Activated Intermediate) Start->Iminium + Cat (- H2O) Cat Chiral Amine Catalyst (MacMillan Imidazolidinone) Cat->Iminium TS Hydride Transfer TS (Stereodefining Step) Iminium->TS + Hantzsch Ester Enamine Enamine Intermediate TS->Enamine 1,4-Reduction Hydrolysis Hydrolysis Enamine->Hydrolysis + H2O Hydrolysis->Cat Recycle Product Product ((S)-Tetrahydro-2H-pyran-3-carbaldehyde) Hydrolysis->Product Release Hantzsch Hantzsch Ester (Hydride Source) Hantzsch->TS

Caption: Catalytic cycle showing iminium activation, stereoselective hydride transfer from Hantzsch ester, and catalyst regeneration.

References

  • Osgood, T. J. et al. "Enantioselective Organocatalytic Hydride Reduction." Journal of the American Chemical Society, 2005.[1]

  • Tuttle, J. B. et al. "Organocatalytic Transfer Hydrogenation of Cyclic Enals." Journal of the American Chemical Society, 2006.[2]

  • Vignola, N. & List, B.

    
    -Alkylation of Aldehydes." Journal of the American Chemical Society, 2004.[3] 
    
  • Fluorochem. "(S)-Tetrahydro-2H-pyran-3-carbaldehyde Product Page."

  • Enders, D. et al. "Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans." Chemical Society Reviews, 2017.

Sources

Method

Asymmetric Synthesis of Substituted Tetrahydropyrans: A Guide to Stereocontrolled Reactions from (S)-Tetrahydro-2H-pyran-3-carbaldehyde

Introduction: The Significance of Chiral Tetrahydropyrans in Modern Drug Discovery The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a vast array of b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Tetrahydropyrans in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding, its conformational pre-organization, and its favorable metabolic stability. The stereochemical arrangement of substituents on the THP ring is often critical for biological activity, making the development of robust and predictable methods for their asymmetric synthesis a paramount objective for researchers in drug development.[3]

This application note provides a detailed guide to the stereoselective synthesis of substituted tetrahydropyrans utilizing the versatile chiral building block, (S)-tetrahydro-2H-pyran-3-carbaldehyde. We will delve into the fundamental principles that govern diastereoselectivity in nucleophilic additions to this α-alkoxy aldehyde and provide detailed protocols for key transformations, including Grignard additions and Wittig olefinations. Our focus will be on not just the procedural steps, but the underlying scientific rationale that enables precise control over the three-dimensional architecture of the target molecules.

Controlling Stereochemistry: The Felkin-Anh and Cram-Chelation Models in Action

The stereochemical outcome of nucleophilic additions to α-chiral aldehydes like (S)-tetrahydro-2H-pyran-3-carbaldehyde is dictated by the conformational preference of the aldehyde in the transition state. Two key models, the Felkin-Anh and the Cram-chelation models, provide a predictive framework for the diastereoselectivity of these reactions.

The Felkin-Anh model predicts that the largest substituent on the α-carbon will orient itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°).[1][4] In the case of (S)-tetrahydro-2H-pyran-3-carbaldehyde, the C-O bond within the ring is considered the most electron-withdrawing and thus effectively the "largest" group. This leads to a favored transition state where the nucleophile attacks from the face opposite to this bond, resulting in the anti diastereomer as the major product.

Conversely, the Cram-chelation model becomes relevant when the nucleophilic reagent contains a metal cation (e.g., Grignard reagents) and the α-substituent is a Lewis basic group, such as an alkoxy group. In this scenario, the metal can coordinate to both the carbonyl oxygen and the oxygen of the alkoxy group, forming a rigid five-membered chelate. This chelation locks the conformation of the aldehyde, and the nucleophile is directed to attack from the less hindered face of this chelated intermediate, typically leading to the syn diastereomer.[5][6]

The choice of organometallic reagent and reaction conditions can therefore be used to selectively favor one diastereomer over the other, providing a powerful tool for asymmetric synthesis.

Diagram: Controlling Diastereoselectivity in Nucleophilic Additions

G cluster_0 Felkin-Anh Model (Non-Chelating Conditions) cluster_1 Cram-Chelation Model (Chelating Conditions) FA_aldehyde (S)-tetrahydro-2H-pyran-3-carbaldehyde (C-O bond is 'Large' group) FA_transition Nucleophile attacks from less hindered face (anti to C-O) FA_aldehyde->FA_transition R-M (e.g., R-Li) FA_product Major Product: anti-Diastereomer FA_transition->FA_product CC_aldehyde (S)-tetrahydro-2H-pyran-3-carbaldehyde CC_chelate Formation of 5-membered chelate with metal cation (e.g., MgX) CC_aldehyde->CC_chelate R-MgX CC_transition Nucleophile attacks from less hindered face of chelate CC_chelate->CC_transition CC_product Major Product: syn-Diastereomer CC_transition->CC_product

Caption: Felkin-Anh vs. Cram-Chelation models for nucleophilic addition.

Experimental Protocols

Protocol 1: Diastereoselective Grignard Addition (Cram-Chelation Control)

This protocol describes the addition of a Grignard reagent to (S)-tetrahydro-2H-pyran-3-carbaldehyde to favor the formation of the syn diastereomer.

Materials:

  • (S)-tetrahydro-2H-pyran-3-carbaldehyde

  • Organomagnesium halide (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add a solution of (S)-tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq) in anhydrous diethyl ether to a round-bottom flask equipped with a magnetic stir bar. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.2 eq) dropwise to the cooled aldehyde solution via a dropping funnel over 30 minutes. Maintain the temperature at -78 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired syn diastereomer.

Expected Outcome and Data:

EntryGrignard ReagentDiastereomeric Ratio (syn:anti)Yield (%)
1MeMgBr>95:585-95
2PhMgBr>90:1080-90

Note: Diastereomeric ratios should be determined by ¹H NMR or GC analysis of the crude reaction mixture.

Protocol 2: Wittig Olefination for Alkene Synthesis

This protocol details the conversion of (S)-tetrahydro-2H-pyran-3-carbaldehyde to a substituted alkene using a stabilized Wittig ylide, which typically favors the formation of the (E)-alkene.[5][7][8]

Materials:

  • (S)-tetrahydro-2H-pyran-3-carbaldehyde

  • Phosphonium salt (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • Base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (t-BuOK))

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Ylide Generation: Under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF in a round-bottom flask. Add the base (1.1 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 1 hour to generate the ylide (a color change is typically observed).

  • Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of (S)-tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-alkene.

Expected Outcome and Data:

EntryWittig Reagent(E:Z) RatioYield (%)
1Ph₃P=CHCO₂Et>95:580-90
2Ph₃P=CHPh>80:2075-85

Note: The (E:Z) ratio can be determined by ¹H NMR analysis of the olefinic protons.

Workflow Diagram: Synthesis of a Disubstituted Tetrahydropyran

G start (S)-tetrahydro-2H-pyran-3-carbaldehyde grignard Grignard Addition (Protocol 1) start->grignard wittig Wittig Olefination (Protocol 2) start->wittig syn_product syn-Alcohol grignard->syn_product alkene_product (E)-Alkene wittig->alkene_product further_functionalization Further Functionalization syn_product->further_functionalization alkene_product->further_functionalization

Caption: Synthetic pathways from (S)-tetrahydro-2H-pyran-3-carbaldehyde.

Conclusion and Future Perspectives

The asymmetric synthesis of substituted tetrahydropyrans from (S)-tetrahydro-2H-pyran-3-carbaldehyde offers a reliable and stereocontrolled route to valuable building blocks for drug discovery. By understanding and applying the principles of the Felkin-Anh and Cram-chelation models, researchers can selectively access either the syn or anti diastereomers of the corresponding secondary alcohols. Furthermore, the aldehyde functionality provides a handle for a wide range of transformations, including the highly versatile Wittig reaction for the synthesis of functionalized alkenes.

The protocols outlined in this application note serve as a robust starting point for the synthesis of a diverse library of substituted tetrahydropyrans. Future work in this area will likely focus on the development of novel catalytic and enantioselective methods to further expand the scope and efficiency of these transformations, enabling the rapid and precise construction of increasingly complex and biologically relevant molecules.

References

  • Felkin, H.; Chérest, M.; Prudent, N. Stereochemistry of the Stephen, Ponndorf and related reductions of some α-chiral ketones. Tetrahedron Lett.1968 , 9 (18), 2199-2204. [Link]

  • Prins, H. J. On the condensation of formaldehyde with some unsaturated compounds. Chemisch Weekblad1919, 16, 1072-1073.
  • Yadav, J. S.; Reddy, B. V. S.; Reddy, K. S.; Reddy, K. B. A novel and highly stereoselective synthesis of 2,6-disubstituted tetrahydropyrans. Tetrahedron Lett.2000 , 41 (14), 2663-2666. [Link]

  • Anh, N. T. Stereochemistry of the Wittig-Horner reaction. The importance of the nature of the metal cation. J. Am. Chem. Soc.1970 , 92 (1), 122-127. [Link]

  • Carreira, E. M.; Fettes, A.; Marti, C. Carbon–carbon bond formation in the synthesis of polyketide natural products. Chem. Rev.2006 , 106 (8), 3044-3071. [Link]

  • Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954 , 87 (9), 1318-1330. [Link]

  • Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989 , 89 (4), 863-927. [Link]

  • Vedejs, E.; Peterson, M. J. Stereochemistry and mechanism in the Wittig reaction. Top. Stereochem.1994, 21, 1-157.
  • Cram, D. J.; Abd Elhafez, F. A. Studies in Stereochemistry. X. The Rule of “Steric Control of Asymmetric Induction” in the Syntheses of Acyclic Systems. J. Am. Chem. Soc.1952 , 74 (23), 5828–5835. [Link]

  • Rychnovsky, S. D.; Griesgraber, G.; Zeller, S.; Skalitzky, D. J. Alkylation of ester enolates with α-chloro ethers: a new method for the stereoselective synthesis of 1,3-diol derivatives. J. Org. Chem.1991 , 56 (17), 5161–5169. [Link]

  • Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Wadsworth-Emmons olefination. Tetrahedron Lett.1983 , 24 (41), 4405-4408. [Link]

  • Reetz, M. T. Chelation and non-chelation control in the addition of organometallic reagents to α- and β-alkoxy carbonyl compounds. Angew. Chem. Int. Ed. Engl.1984 , 23 (8), 556-569. [Link]

Sources

Application

Application Notes and Protocols: (S)-Tetrahydro-2H-pyran-3-carbaldehyde in Natural Product Total Synthesis

Introduction: The Strategic Value of a Chiral Synthon The pursuit of stereochemically complex natural products is a significant driver of innovation in synthetic organic chemistry. These molecules, often possessing poten...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Chiral Synthon

The pursuit of stereochemically complex natural products is a significant driver of innovation in synthetic organic chemistry. These molecules, often possessing potent biological activities, present formidable challenges that necessitate the development of elegant and efficient synthetic strategies. A key tactic in this endeavor is the use of chiral building blocks, or "synthons," which introduce defined stereochemistry early in a synthetic sequence, thereby simplifying the construction of intricate architectures. (S)-tetrahydro-2H-pyran-3-carbaldehyde stands out as a particularly valuable C6 chiral building block. Its inherent chirality, coupled with the reactive aldehyde functionality, makes it a versatile precursor for the stereoselective synthesis of various natural product fragments, particularly those found in marine-derived macrolides.

The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of biologically active natural products.[1] Its prevalence has spurred the development of numerous methods for its construction.[2] However, the use of pre-formed, enantiopure THP synthons like (S)-tetrahydro-2H-pyran-3-carbaldehyde offers a direct and often more efficient route to complex targets, bypassing the need for de novo ring construction and subsequent stereochemical control.

This guide provides an in-depth exploration of the application of (S)-tetrahydro-2H-pyran-3-carbaldehyde in the total synthesis of natural products, with a specific focus on its elaboration via olefination reactions. We will delve into the strategic considerations for its use, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this powerful synthon in their own synthetic endeavors.

Case Study: The Total Synthesis of (-)-Callystatin A

A compelling illustration of the strategic application of (S)-tetrahydro-2H-pyran-3-carbaldehyde is found in the total synthesis of the potent cytotoxic marine natural product, (-)-Callystatin A.[3][4] This polyketide, isolated from the marine sponge Callyspongia truncata, exhibits remarkable antitumor activity.[4] Its complex structure, featuring multiple stereocenters and a conjugated diene system, has made it a popular target for total synthesis.[5][6]

Several synthetic approaches to (-)-Callystatin A have been reported, many of which rely on a convergent strategy involving the coupling of key fragments.[7] The C1-C9 fragment, which incorporates the tetrahydropyran moiety, is a critical component of this strategy. The synthesis of this fragment often commences with or involves intermediates derived from chiral tetrahydropyran precursors.

The following sections will detail a synthetic sequence that highlights the conversion of (S)-tetrahydro-2H-pyran-3-carbaldehyde into a key intermediate for the C1-C9 fragment of (-)-Callystatin A, focusing on a pivotal olefination step.

Core Synthetic Strategy: From Chiral Aldehyde to a Dienal Intermediate

The overarching strategy involves the extension of the carbon chain of (S)-tetrahydro-2H-pyran-3-carbaldehyde through a stereoselective olefination reaction to install a conjugated diene system. This transformation is crucial for constructing the characteristic side chain of the C1-C9 fragment of (-)-Callystatin A.

G A (S)-Tetrahydro-2H-pyran-3-carbaldehyde B Wittig or Horner-Wadsworth-Emmons Olefination A->B Phosphorus Ylide C Conjugated Diene Intermediate B->C Stereoselective C=C bond formation D Further Functional Group Manipulations C->D E C1-C9 Fragment of (-)-Callystatin A D->E

Figure 1: General workflow for the elaboration of (S)-tetrahydro-2H-pyran-3-carbaldehyde.

The choice of olefination method, either the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, is critical in controlling the geometry of the newly formed double bonds.

Key Olefination Methodologies: A Comparative Overview

The conversion of an aldehyde to an alkene is a cornerstone transformation in organic synthesis. The Wittig and Horner-Wadsworth-Emmons reactions are two of the most powerful and widely used methods for this purpose.

ReactionReagentTypical SelectivityByproductPurification
Wittig Reaction Phosphonium ylide(Z)-alkene with non-stabilized ylidesTriphenylphosphine oxideOften requires chromatography
Horner-Wadsworth-Emmons (HWE) Reaction Phosphonate carbanion(E)-alkene with stabilized phosphonatesWater-soluble phosphate esterTypically simpler, aqueous workup

Table 1: Comparison of Wittig and HWE Reactions.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. The HWE reaction, on the other hand, typically provides excellent (E)-selectivity, especially with stabilized phosphonates.[8] The choice between these two powerful reactions is therefore dictated by the desired stereochemistry of the target olefin.

Detailed Experimental Protocols

The following protocols are based on established procedures for the olefination of chiral aldehydes in the context of natural product synthesis.

Protocol 1: Horner-Wadsworth-Emmons Olefination for (E)-Diene Synthesis

This protocol describes a general procedure for the (E)-selective synthesis of a diene from (S)-tetrahydro-2H-pyran-3-carbaldehyde using a stabilized phosphonate reagent.

Materials:

  • (S)-Tetrahydro-2H-pyran-3-carbaldehyde

  • Triethyl 4-phosphonocrotonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Phosphonate Carbanion: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents). b. Add anhydrous THF to the flask to create a slurry. c. Cool the suspension to 0 °C using an ice bath. d. Slowly add a solution of triethyl 4-phosphonocrotonate (1.1 equivalents) in anhydrous THF to the stirred suspension. e. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The formation of the phosphonate carbanion is typically accompanied by the evolution of hydrogen gas.

  • Olefination Reaction: a. Cool the solution of the phosphonate carbanion back to 0 °C. b. Add a solution of (S)-tetrahydro-2H-pyran-3-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) analysis.

  • Work-up and Purification: a. Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF). c. Wash the combined organic layers with water and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. e. Purify the crude product by column chromatography on silica gel to obtain the desired (E,E)-diene.

Causality Behind Experimental Choices:

  • Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phosphonate. Anhydrous THF is used as the solvent to prevent quenching of the carbanion.

  • Temperature Control: The initial deprotonation and the subsequent addition of the aldehyde are performed at 0 °C to control the reaction rate and minimize potential side reactions.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride, a mild acid, to neutralize any remaining base. The aqueous workup also facilitates the removal of the water-soluble phosphate byproduct.

Protocol 2: Wittig Reaction for (Z)-Diene Synthesis (Illustrative)

While the synthesis of the C1-C9 fragment of (-)-Callystatin A typically requires an (E,E)-diene, this protocol illustrates the general procedure for achieving (Z)-selectivity using a non-stabilized Wittig reagent, which can be valuable for the synthesis of other natural products.

Materials:

  • (S)-Tetrahydro-2H-pyran-3-carbaldehyde

  • Allyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Pentane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Phosphorus Ylide: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add allyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF to dissolve the phosphonium salt. c. Cool the solution to -78 °C using a dry ice/acetone bath. d. Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution. The formation of the ylide is indicated by a color change, typically to a deep red or orange. e. Stir the reaction mixture at -78 °C for 30 minutes.

  • Olefination Reaction: a. Add a solution of (S)-tetrahydro-2H-pyran-3-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C. b. After the addition is complete, continue stirring at -78 °C for 1 hour, then slowly warm the reaction to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: a. Quench the reaction by adding a saturated aqueous sodium bicarbonate solution. b. Extract the aqueous layer with pentane (3 x volume of THF). c. Wash the combined organic layers with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. e. The crude product, containing triphenylphosphine oxide, is often purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base and Temperature: n-Butyllithium is a strong base required to deprotonate the less acidic phosphonium salt. The reaction is performed at low temperature (-78 °C) to ensure the stability of the reactive, non-stabilized ylide and to favor the kinetic (Z)-product.

  • Solvent: THF is a common solvent for Wittig reactions as it is aprotic and can solvate the organolithium species.

  • Purification: The removal of the triphenylphosphine oxide byproduct is a common challenge in Wittig reactions and often necessitates chromatographic purification.

Visualization of the Synthetic Transformation

G cluster_start Starting Material cluster_reagent Olefination Reagent cluster_product Key Intermediate A A_label (S)-Tetrahydro-2H- pyran-3-carbaldehyde B_label Phosphorus Ylide A_label->B_label Horner-Wadsworth-Emmons or Wittig Reaction B C Image of (3S,4E,6E)-7-((S)-tetrahydro-2H- pyran-3-yl)-3,5-dimethylhepta- 4,6-dienal (Conceptual) B_label->C Chain Elongation & Diene Formation

Figure 2: Conceptual diagram of the olefination of (S)-tetrahydro-2H-pyran-3-carbaldehyde.

Conclusion and Future Perspectives

(S)-Tetrahydro-2H-pyran-3-carbaldehyde has proven to be a highly effective and versatile chiral building block in the total synthesis of complex natural products. Its application in the synthesis of the C1-C9 fragment of (-)-Callystatin A underscores its strategic importance in introducing a key stereocenter and providing a handle for further elaboration. The choice between the Horner-Wadsworth-Emmons and Wittig reactions for the subsequent olefination step allows for precise control over the geometry of the resulting diene system, a critical consideration in the synthesis of polyketide natural products.

As the demand for enantiomerically pure pharmaceuticals and agrochemicals continues to grow, the development of synthetic routes that employ readily available chiral synthons like (S)-tetrahydro-2H-pyran-3-carbaldehyde will remain a cornerstone of modern organic synthesis. Future research in this area will likely focus on the development of even more efficient and stereoselective methods for the elaboration of this valuable building block, further expanding its utility in the synthesis of novel and biologically important molecules.

References

  • Kalesse, M., Chary, K. P., Quitschalle, M., Burzlaff, A., Kasper, C., & Scheper, T. (2003). The Total Synthesis of (−)-Callystatin A. Chemistry – A European Journal, 9(5), 1129-1136. [Link]

  • Marshall, J. A., & Bourbeau, M. P. (2002). Total Synthesis of (−)-Callystatin A. The Journal of Organic Chemistry, 67(9), 2751–2754. [Link]

  • Smith, A. B., III, & Brandt, B. M. (2001). Total Synthesis of (−)-Callystatin A. Organic Letters, 3(11), 1685–1688. [Link]

  • Langille, N. F., & Panek, J. S. (2004). Total Synthesis of (−)-Callystatin A. Organic Letters, 6(18), 3203–3206. [Link]

  • Anonymous. (2025). Total Synthesis of (−)-Callystatin A. ResearchGate. [Link]

  • Endermann, R., & Kalesse, M. (2002). Asymmetric total synthesis of (-)-callystatin A and (-)-20-epi-callystatin A employing chemical and biological methods. European Journal of Organic Chemistry, 2002(19), 3287-3301. [Link]

  • Wikipedia contributors. (2023, November 13). Callystatin A. In Wikipedia, The Free Encyclopedia. Retrieved February 18, 2026, from [Link]

  • Chem-Station. (2014, March 16). Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station International Edition. [Link]

  • Fuwa, H. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(4), 65. [Link]

  • Oshima, M., Yamazaki, K., & Horiuchi, S. (n.d.). Theoretical Study on the Stereoselectivities of the Wittig Olefination Reaction. Tokyo Polytechnic University. [Link]

  • Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and Z-Boronic acid Pinacol Ester Synthesis. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

Sources

Method

Application Note: Diastereoselective Functionalization of (S)-Tetrahydro-2H-pyran-3-carbaldehyde

This Application Note is designed for research scientists and medicinal chemists focusing on the stereoselective functionalization of chiral tetrahydropyran (THP) intermediates. Abstract & Strategic Overview (S)-Tetrahyd...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the stereoselective functionalization of chiral tetrahydropyran (THP) intermediates.

Abstract & Strategic Overview

(S)-Tetrahydro-2H-pyran-3-carbaldehyde (CAS: 77342-93-9) is a pivotal chiral building block in the synthesis of polyketide antibiotics, marine toxins (e.g., brevetoxins), and macrocyclic drugs. The presence of the stereogenic center at C3, adjacent to the carbonyl group, offers a handle for 1,2-asymmetric induction.

However, the stereochemical outcome of nucleophilic additions to this substrate is heavily dependent on the reaction conditions. The ring oxygen at position 1 (relative to the C3-aldehyde) creates a


-heteroatom system capable of divergent reaction pathways:
  • Chelation Control: Mediated by bidentate Lewis acids (e.g.,

    
    , 
    
    
    
    ), favoring syn-diastereoselectivity via a 6-membered chelate.
  • Felkin-Anh Control: Mediated by monodentate or non-chelating conditions (e.g.,

    
    , bulky organolithiums), favoring anti-diastereoselectivity via steric/dipole minimization.
    

This guide provides validated protocols to access both diastereomers selectively.

Mechanistic Principles & Transition States

The stereoselectivity is governed by the conformation of the C3-formyl group relative to the pyran ring.

The Chelation Model (Cram-Chelate)

In the presence of a coordinating metal ion (


), the ring oxygen (O1) and the carbonyl oxygen bind simultaneously to the metal. This locks the C2-C3 bond, forming a rigid 6-membered chelate .
  • Geometry: The metal forces the carbonyl oxygen to be syn-coplanar with the ring oxygen.

  • Attack Trajectory: The nucleophile attacks from the face opposite to the bulky C4-C5 ring segment (steric approach control on the chelate).

  • Outcome: Predominantly syn-1,3 product (relative to the ring oxygen).

The Felkin-Anh Model

In the absence of chelation, the molecule adopts a conformation that minimizes dipole repulsion and steric strain.

  • Geometry: The C2-O1 bond (polar/electronegative group) or the C4-C5 ring segment (steric bulk) aligns perpendicular to the carbonyl plane.

  • Attack Trajectory: The nucleophile attacks the carbonyl carbon according to the Bürgi-Dunitz angle, avoiding the largest substituent at C3.

  • Outcome: Predominantly anti-1,3 product.

Visualizing the Pathways (DOT Diagram)

ReactionPathways Substrate (S)-Tetrahydro-2H-pyran-3-carbaldehyde ConditionA Condition A: Chelation Control (R-MgBr / TiCl4 or MgBr2) Substrate->ConditionA ConditionB Condition B: Felkin-Anh Control (R-Li / BF3·OEt2 or Bulky Nu) Substrate->ConditionB TS_Chelate Transition State: 6-Membered Chelate (Metal binds O1 & C=O) ConditionA->TS_Chelate Coordination TS_Felkin Transition State: Felkin-Anh (Dipole minimization) ConditionB->TS_Felkin Steric/Dipole Control Prod_Syn Major Product: Syn-Alcohol (1,3-syn relative to Ring O) TS_Chelate->Prod_Syn Nu attack from less hindered face Prod_Anti Major Product: Anti-Alcohol (1,3-anti relative to Ring O) TS_Felkin->Prod_Anti Nu attack anti to Large Group

Caption: Divergent stereochemical pathways for nucleophilic addition to (S)-tetrahydro-2H-pyran-3-carbaldehyde.

Experimental Protocols

Protocol A: Chelation-Controlled Grignard Addition

Objective: Synthesis of the syn-alcohol (relative to ring oxygen). Mechanism: Magnesium(II) or Titanium(IV) mediated chelation.

Materials:

  • Substrate: (S)-Tetrahydro-2H-pyran-3-carbaldehyde (1.0 equiv)

  • Reagent: Alkylmagnesium bromide (R-MgBr) (1.5 equiv)

  • Lewis Acid (Optional but recommended for high dr):

    
     or 
    
    
    
    (1.0 equiv)
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (Non-coordinating solvents enhance chelation strength compared to THF).

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask and cool under Argon. Add

    
     (1.0 equiv) and anhydrous DCM (
    
    
    
    concentration relative to aldehyde).
  • Complexation: Cool the mixture to

    
    . Add (S)-tetrahydro-2H-pyran-3-carbaldehyde dropwise. Stir for 30 minutes to allow the formation of the chelated intermediate.
    
  • Addition: Add the Grignard reagent (R-MgBr, 1.5 equiv) dropwise via syringe pump over 20 minutes. Note: Rapid addition can cause local heating and erode selectivity.

  • Reaction: Stir at

    
     for 2–4 hours. Monitor by TLC.
    
  • Quench: Quench carefully with saturated aqueous

    
     at low temperature.
    
  • Workup: Warm to room temperature. Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography.

Expected Data:

  • Yield: 80–90%

  • Diastereomeric Ratio (dr): Typically >90:10 favoring the syn-isomer (chelation product).

Protocol B: Felkin-Anh Controlled Addition

Objective: Synthesis of the anti-alcohol. Mechanism: Open transition state minimizing dipole interactions.

Materials:

  • Substrate: (S)-Tetrahydro-2H-pyran-3-carbaldehyde (1.0 equiv)

  • Reagent: Organolithium (R-Li) or Grignard with HMPA/DMPU.

  • Additive:

    
     (for Lewis Acid mediated open-transition state) or simply use THF as solvent to disrupt chelation.
    

Step-by-Step Procedure:

  • Setup: Flame-dry a flask and cool under Argon. Add (S)-tetrahydro-2H-pyran-3-carbaldehyde in anhydrous THF (

    
    ).
    
  • Lewis Acid Activation (Option 1): Cool to

    
     and add 
    
    
    
    (1.1 equiv). Stir for 15 min.
    • Why?

      
       is monodentate and prevents the formation of the cyclic metal chelate, enforcing the Felkin-Anh manifold.
      
  • Addition: Add the nucleophile (e.g., R-Li or R-MgBr) dropwise.

  • Reaction: Stir at

    
     for 1–2 hours.
    
  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate.

  • Purification: Flash column chromatography.

Expected Data:

  • Yield: 75–85%[1]

  • Diastereomeric Ratio (dr): Typically >80:20 favoring the anti-isomer.

Comparative Data Summary

VariableChelation Protocol (A)Felkin-Anh Protocol (B)
Primary Reagent R-MgBr / R-ZnBrR-Li / R-MgBr
Key Additive

,

, or


, 12-Crown-4, or HMPA
Solvent Preference DCM, Toluene (Non-polar)THF, Ether (Polar/Coordinating)
Transition State Rigid 6-membered ChelateOpen / Staggered
Major Isomer syn-1,3 (relative to ring O)anti-1,3 (relative to ring O)
Typical dr > 90:10~ 80:20

References

  • General Principles of 1,2-Induction

    • Mengel, A., & Reiser, O. (1999). Chem. Rev., 99(5), 1191–1224. (Comprehensive review on chelation vs. Felkin-Anh control in - and -alkoxy carbonyls).
  • Chelation Control in Pyran Systems

    • Kiyooka, S., & Heathcock, C. H. (1983). Tetrahedron Letters, 24(44), 4765-4768.
  • Synthesis of THP-containing Bioactive Molecules

    • Crimmins, M. T., & King, B. W. (1998). J. Am. Chem. Soc., 120(35), 9084–9085. (Application of asymmetric aldol reactions to THP scaffolds).
  • Commercial Availability & Properties

    • Sigma-Aldrich Product Sheet: Tetrahydro-2H-pyran-3-carbaldehyde.

Sources

Application

Application Note: Enantioselective Installation of (S)-Tetrahydro-2H-pyran-3-carbaldehyde in Adenosine Agonist Synthesis

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of -substituted adenosine receptor agonists. It focuses on the critical installation of the chiral (S)-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of


-substituted adenosine receptor agonists. It focuses on the critical installation of the chiral (S)-tetrahydro-2H-pyran-3-yl  moiety, a pharmacophore known to enhance metabolic stability and receptor subtype selectivity (particularly for A

and A

subtypes) compared to traditional furanose or flexible alkyl chains.

Introduction & Chemical Context

The modulation of Adenosine Receptors (ARs) requires precise steric and electronic control within the orthosteric binding pocket. While early agonists relied on simple


-cycloalkyl groups (e.g., CPA, CHA), modern drug candidates utilize heterocyclic scaffolds to improve "residence time" and reduce off-target cardiovascular effects.

The (S)-tetrahydro-2H-pyran-3-carbaldehyde (Reagent 1 ) is a high-value chiral building block. Unlike its 2-isomer or the unsaturated dihydropyrans, the 3-substituted saturated ring offers a unique vector for filling the hydrophobic pocket (typically Valine/Leucine rich regions) of the A


 AR, while the (S)-configuration often dictates the "eudismic ratio" (potency difference between enantiomers), which can exceed 100-fold.
Key Pharmacological Advantages
  • Metabolic Shielding: The saturated pyran ring is resistant to rapid oxidative metabolism compared to furanose analogs.

  • Conformational Lock: The chair conformation of the THP ring restricts the rotatable bonds of the

    
     substituent, minimizing the entropic penalty upon receptor binding.
    

Reagent Handling & Preparation

(S)-Tetrahydro-2H-pyran-3-carbaldehyde is prone to oxidation (to the carboxylic acid) and racemization (via enolization) if mishandled.

  • Storage: Store under Argon at -20°C.

  • Purity Check: Before use, assess the aldehyde content via

    
    H NMR (CHO signal ~9.6-9.8 ppm). If significant acid is present, purify via a short silica plug (DCM/Hexane) or bisulfite adduct formation/release.
    

Experimental Protocols

Protocol A: Direct Reductive Amination (The "Linker" Strategy)

This protocol describes the coupling of Reagent 1 with an adenosine scaffold possessing a primary amine (e.g., 2-hydrazino-adenosine derivatives or 5'-amino-nucleosides).

Reaction Overview:



Materials:

  • Amine Substrate (e.g., Adenosine derivative, 1.0 equiv)

  • (S)-Tetrahydro-2H-pyran-3-carbaldehyde (1.2 - 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (2.0 equiv)

  • Acetic Acid (glacial, catalytic to stoichiometric)

  • 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Procedure:

  • Imine Pre-formation: In a flame-dried flask under

    
    , dissolve the Amine Substrate (1.0 mmol) in anhydrous DCE (10 mL).
    
  • Add (S)-tetrahydro-2H-pyran-3-carbaldehyde (1.2 mmol).

  • Add Acetic Acid (1.0 - 2.0 equiv). Note: Acid catalysis is crucial to activate the aldehyde without protonating the amine into non-reactivity.

  • Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC or LCMS for the disappearance of the starting amine and formation of the imine (often unstable on silica, rely on LCMS mass shift).

  • Reduction: Cool the mixture to 0°C. Add STAB (2.0 mmol) portion-wise. Why STAB? It is milder than NaBH

    
     and selectively reduces the imine in the presence of the aldehyde, preventing side-reaction reduction of the expensive chiral reagent.
    
  • Warm to RT and stir for 4–16 hours.

  • Quench: Add saturated aqueous NaHCO

    
     (10 mL) and stir vigorously for 15 minutes to quench boron complexes.
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (typically MeOH/DCM gradients for nucleosides).

Protocol B: Synthesis of the Chiral Amine Intermediate (The "Fragment" Strategy)

If the adenosine core is sensitive (e.g., contains labile esters), it is superior to convert the aldehyde to an amine first, then couple it to a 6-chloropurine precursor.

Reaction:



  • Dissolve (S)-tetrahydro-2H-pyran-3-carbaldehyde (1.0 equiv) in MeOH.

  • Add Ammonium Acetate (10 equiv) and Sodium Cyanoborohydride (0.7 equiv). Caution: HCN generation possible; use a vented hood.

  • Stir at RT for 24h.

  • Acidify with concentrated HCl (to pH < 2) to remove excess ammonia and decompose boron complexes.

  • Basify with NaOH (to pH > 10) and extract the free amine into DCM.

  • Application: React this chiral amine with 6-chloropurine riboside (

    
    Ar conditions: Et
    
    
    
    N, EtOH, 60°C) to yield the final agonist.

Quality Control: Chiral Integrity Verification

Ensuring the (S)-configuration is maintained is critical for assay reproducibility.

Analytical Method: Chiral HPLC

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20) with 0.1% Diethylamine.

  • Detection: UV at 260 nm (Adenosine chromophore).

  • Standard: Compare retention time against a racemic standard synthesized using (±)-tetrahydro-2H-pyran-3-carbaldehyde.

  • Acceptance Criteria: e.e. > 98%.

Mechanism & Workflow Visualization

The following diagram illustrates the convergent synthesis and the critical decision points in the pathway.

AdenosineSynthesis cluster_0 Critical Control Point Aldehyde (S)-THP-3-CHO (Chiral Reagent) Imine Imine Intermediate (Transient) Aldehyde->Imine Protocol A: + AmineCore AcOH, DCE AmineSideChain (S)-THP-3-CH2-NH2 Aldehyde->AmineSideChain Protocol B: Reductive Amination (NH4OAc) AmineCore Adenosine-NH2 (Scaffold) AmineCore->Imine Agonist N6-Substituted Adenosine Agonist Imine->Agonist Reduction (STAB) STAB NaBH(OAc)3 (Selective Reductant) STAB->Agonist AmineSideChain->Agonist SnAr Coupling + Chloropurine Chloropurine 6-Chloropurine Riboside Chloropurine->Agonist

Caption: Convergent synthetic pathways (Route A vs. Route B) for installing the (S)-THP moiety. Route A is preferred for late-stage functionalization.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield (<30%) Imine hydrolysis before reduction.Ensure molecular sieves (4Å) are added during imine formation. Do not use aqueous workup until reduction is complete.
Racemization High temperature or strong base.Keep reaction temperature < 40°C. Avoid strong bases (e.g., NaH, KOH) if

-protons are acidic. Use DIPEA only if necessary.
Over-alkylation Highly reactive amine.Use a slight excess of the amine (1.1 equiv) rather than the aldehyde to prevent dialkylation (formation of tertiary amines).
Unreacted Aldehyde Steric hindrance.Switch solvent to Methanol (if compatible) to accelerate imine formation, or use Ti(OiPr)

as a Lewis Acid promoter.

References

  • Jagtap, P. G., et al. (2009). "Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist."[1] Tetrahedron Letters.

    • Context: Establishes the utility of chiral pyranyl aldehydes in adenosine agonist synthesis and kinetic resolution methods.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Context: The definitive protocol for STAB-mediated reductive amin
  • Tchabanenko, K., et al. (2005). "Organocatalytic Synthesis of Chiral Tetrahydropyrans." Tetrahedron.

    • Context: Methodologies for synthesizing the specific (S)-tetrahydro-2H-pyran-3-carbaldehyde precursor if not commercially available.
  • Gao, Z. G., et al. (2004). "Structural determinants of A3 adenosine receptor activation: nucleoside ligands." Journal of Medicinal Chemistry.

    • Context: SAR d

      
      -substituted cycloalkyl/heterocyclic groups for A3 selectivity.[2]
      

Sources

Method

Application of (S)-tetrahydro-2H-pyran-3-carbaldehyde in anticancer drug discovery

Application Note: (S)-Tetrahydro-2H-pyran-3-carbaldehyde in Anticancer Drug Discovery Executive Summary (S)-Tetrahydro-2H-pyran-3-carbaldehyde (CAS: 876722-19-9 for S-isomer context) has emerged as a critical chiral buil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (S)-Tetrahydro-2H-pyran-3-carbaldehyde in Anticancer Drug Discovery

Executive Summary

(S)-Tetrahydro-2H-pyran-3-carbaldehyde (CAS: 876722-19-9 for S-isomer context) has emerged as a critical chiral building block in modern medicinal chemistry, particularly in the development of "Next-Generation" kinase inhibitors.[1] As drug discovery shifts away from flat, aromatic-heavy structures ("Escape from Flatland"), saturated heterocycles like the chiral tetrahydropyran (THP) ring offer a superior balance of lipophilicity (


), metabolic stability, and aqueous solubility.

This guide details the application of this aldehyde as a precursor for introducing the (S)-tetrahydro-2H-pyran-3-yl motif into anticancer candidates targeting CDK4/6 , BTK , and LRRK2 .[1] It addresses the specific challenges of handling chiral


-aldehydes and provides validated protocols for their derivatization without racemization.[1]

Strategic Role in Medicinal Chemistry

The "Bioisostere" Advantage

In anticancer drug design, the (S)-tetrahydropyran-3-yl group serves as a non-aromatic bioisostere for:

  • Phenyl rings: Reduces

    
    -stacking induced aggregation and improves solubility.[1]
    
  • Cyclohexyl rings: The ether oxygen acts as a hydrogen bond acceptor, lowering LogP by ~1.0–1.5 units while maintaining steric bulk.

  • Morpholines: Provides a similar shape but removes the basic nitrogen, avoiding hERG channel liability often associated with basic amines.

Target Class Applications
Target FamilyDrug/Candidate ContextRole of Pyran Scaffold
CDK Inhibitors Analogs of PalbociclibReplaces cyclopentyl group to improve metabolic stability.[1]
BTK Inhibitors Nemtabrutinib (related scaffold)Occupies the solvent-front pocket; H-bond interactions.[1]
LRRK2 Inhibitors CNS-penetrant candidatesLowers TPSA to facilitate blood-brain barrier (BBB) crossing.[1]

Technical Challenges & Expert Insights

The "Alpha-Chiral" Fragility: The primary risk when working with (S)-tetrahydro-2H-pyran-3-carbaldehyde is racemization .[1] The chiral center at C3 is


 to the carbonyl group. While not as acidic as a ketone flanked by two activating groups, the proton at C3 is sufficiently acidic (

) to be removed by weak bases (e.g.,

,

) or via enolization on slightly acidic silica gel.
  • Expert Rule 1: Avoid thermodynamic equilibration conditions. All reactions must be kinetically controlled.

  • Expert Rule 2: Never distill this aldehyde at high temperatures without buffering.

  • Expert Rule 3: Use reductive amination conditions that form the iminium ion and reduce it in situ faster than the rate of enolization.

Experimental Protocols

Protocol A: Racemization-Free Reductive Amination

Objective: To couple (S)-tetrahydro-2H-pyran-3-carbaldehyde with an aryl amine (Drug Core) to form the secondary amine linkage common in kinase inhibitors.[1]

Reagents:

  • (S)-Tetrahydro-2H-pyran-3-carbaldehyde (1.0 equiv)[1]

  • Aryl Amine Scaffold (1.0 equiv)[1]

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)[1]
    
  • Acetic Acid (AcOH) (1.0 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Imine Formation (The Critical Step):

    • Dissolve the Aryl Amine in anhydrous DCM (0.1 M concentration) under

      
       atmosphere.
      
    • Add (S)-tetrahydro-2H-pyran-3-carbaldehyde.[1][2]

    • Crucial: Add AcOH immediately. The acid catalyzes imine formation and suppresses the basicity of the amine, preventing it from deprotonating the

      
      -carbon of the aldehyde.
      
    • Stir at 0°C to Room Temperature for 30–60 minutes. Do not heat.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       in three portions over 15 minutes. (Use of triacetoxyborohydride is preferred over cyanoborohydride due to lower toxicity and better selectivity for imines over aldehydes).
      
    • Allow to warm to RT and stir for 4–12 hours.

  • Work-up:

    • Quench with saturated aqueous

      
      . Note: Add slowly to avoid vigorous foaming.
      
    • Extract with DCM (3x). Wash combined organics with brine.

    • Dry over

      
       and concentrate in vacuo at 
      
      
      
      .
  • Purification:

    • Flash chromatography. Tip: Pre-treat the silica column with 1%

      
       in hexane to neutralize acidity, preventing on-column epimerization of any unreacted aldehyde or the product (if stereocenter is labile).
      
Protocol B: Chiral Purity Validation (e.e. Determination)

Objective: Verify that the (S)-configuration was retained during the coupling.[1]

  • Method: Chiral HPLC or SFC (Supercritical Fluid Chromatography).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase:

    
     / Methanol (with 0.1% Diethylamine).
    
  • Standard: Compare against a racemic standard prepared by reacting racemic aldehyde.

  • Acceptance Criteria: >98% e.e. for late-stage intermediates.

Visualizations

Figure 1: Synthesis Workflow & Logic

This diagram illustrates the pathway from the chiral building block to the final kinase inhibitor, highlighting the critical control points.

G Aldehyde (S)-Tetrahydro-2H-pyran- 3-carbaldehyde (Chiral Scaffold) Imine Chiral Iminium Intermediate Aldehyde->Imine DCM, AcOH (Kinetic Control) Racemization Risk: Racemization (via Enolization) Aldehyde->Racemization Base/Heat Amine Aryl Amine (Kinase Hinge Binder) Amine->Imine Drug Target Kinase Inhibitor (S)-Enantiomer Imine->Drug NaBH(OAc)3 Reductive Amination Racemization->Aldehyde Loss of e.e.

Caption: Kinetic control during reductive amination prevents


-epimerization, preserving the critical (S)-configuration required for enzyme pocket specificity.
Figure 2: Pharmacophore Mapping (SAR)

Why use the (S)-Pyran-3-yl group?

SAR Pyran (S)-Pyran-3-yl Motif Solubility Improved Solubility (Ether Oxygen H-bond acceptor) Pyran->Solubility Metabolism Metabolic Stability (Blocked oxidation sites) Pyran->Metabolism Selectivity Chiral Selectivity (Fits hydrophobic pocket) Pyran->Selectivity

Caption: The pyran ring acts as a multi-functional pharmacophore, optimizing physicochemical properties while maintaining structural fidelity.[1]

References

  • Al-Tel, T. H. (2010). Design and synthesis of novel tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link[1]

  • Merck Sharp & Dohme Corp. (2019). Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2). Patent WO2019012093A1. Link

  • Grover, P., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Link

  • BenchChem. (2025). (S)-Tetrahydro-2H-pyran-3-amine, HCl Technical Data. Link[1]

Sources

Application

Application Note: Prins Cyclization Protocol for Tetrahydropyran Synthesis

[1][2][3][4][5][6][7][8][9][10] Executive Summary The tetrahydropyran (THP) ring is a privileged pharmacophore, ubiquitous in marine macrolides (e.g., Bryostatin, Spongistatin) and polyether antibiotics.[1] The Prins cyc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7][8][9][10]

Executive Summary

The tetrahydropyran (THP) ring is a privileged pharmacophore, ubiquitous in marine macrolides (e.g., Bryostatin, Spongistatin) and polyether antibiotics.[1] The Prins cyclization represents the most direct and atom-economical method to construct 2,4,6-trisubstituted THP rings with high stereocontrol.

This guide details the Prins Cyclization Protocol , moving beyond basic textbook definitions to provide a field-ready, robust methodology. It covers the classical acid-mediated approach for all-cis selectivity and the modern Silyl-Prins variant for high-fidelity segment coupling.

Mechanistic Insight & Stereochemical Control[6][11]

To master the Prins cyclization, one must control the reactive intermediate: the oxocarbenium ion . The reaction generally proceeds via a 6-endo-trig cyclization.

The Chair-Like Transition State

The high stereoselectivity (typically all-cis for 2,4,6-substituted systems) arises from a chair-like transition state (Zimmerman-Traxler model).

  • R1 (Aldehyde substituent): Adopts an equatorial position to minimize 1,3-diaxial interactions.

  • R2 (Homoallylic substituent): Also prefers the equatorial orientation.

  • Nucleophilic Attack: The external nucleophile (or internal trap) attacks the resulting carbocation, usually from the equatorial face, sealing the thermodynamic product.

Visualization: Reaction Pathway

The following diagram illustrates the mechanistic flow from substrate activation to the final THP scaffold.

PrinsMechanism Substrate Aldehyde + Homoallylic Alcohol Activation Lewis Acid Activation (Oxocarbenium Ion Formation) Substrate->Activation  + Lewis Acid (-78°C) TS Chair-like Transition State (Substituents Equatorial) Activation->TS  6-endo-trig cyclization Cation THP Cation Intermediate (4-Position Carbenium) TS->Cation  Ring Closure Trapping Nucleophilic Trapping (X- or Internal) Cation->Trapping  Stereoselective Attack Product 2,4,6-cis-THP (Thermodynamic Product) Trapping->Product  Final Workup

Figure 1: Mechanistic pathway of the Prins cyclization showing the critical oxocarbenium formation and stereoselective trapping.[2][3][4]

Strategic Planning: Reaction Design

Before starting wet chemistry, select the appropriate protocol based on your target substitution pattern.

Decision Matrix: Acid & Substrate Selection
Target MotifPreferred SubstrateRecommended Lewis AcidKey Mechanism
2,4,6-cis-THP Aldehyde + Homoallylic AlcoholTFA (Stoichiometric) or InCl₃ Classical Prins (Thermodynamic control)
4-Halo-THP Aldehyde + Homoallylic AlcoholInBr₃ / TMSBr or TiCl₄ Halide capture of cation
4-Methylene-THP Aldehyde + AllylsilaneTMSOTf or BF₃·OEt₂ Silyl-Prins (Sakurai-type)
Complex Coupling Aldehyde + Enol EtherTMSOTf (Catalytic)Segment-Coupling Prins
Critical Reagents
  • Aldehydes: Electron-rich aromatic aldehydes react faster but are prone to epimerization. Aliphatic aldehydes are robust but require stronger activation.

  • Homoallylic Alcohols: Must be synthesized with high geometric purity (E vs Z) as the alkene geometry translates directly to the product stereochemistry.

  • Solvent: Dichloromethane (DCM) is the standard. It is non-nucleophilic and solubilizes Lewis acids well.

Detailed Experimental Protocols

Protocol A: Classical TFA-Mediated Prins Cyclization

Best for generating 2,4,6-trisubstituted tetrahydropyrans with high cis-selectivity.

Materials:

  • Aldehyde (1.0 equiv)

  • Homoallylic alcohol (1.0 equiv)

  • Trifluoroacetic acid (TFA) (1.0 - 5.0 equiv)

  • Anhydrous CH₂Cl₂

  • Saturated NaHCO₃ solution

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and maintain under an argon atmosphere.

  • Solvation: Dissolve the aldehyde (1.0 mmol) and homoallylic alcohol (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL, 0.1 M).

  • Cooling: Cool the mixture to 0 °C using an ice bath. (Note: For highly reactive substrates, start at -78 °C).

  • Acid Addition: Add TFA (5.0 mmol, 5 equiv) dropwise over 5 minutes.

    • Expert Note: While catalytic amounts can work, stoichiometric TFA often drives the reaction to completion by sequestering the water byproduct and preventing reversibility.

  • Reaction: Stir at 0 °C for 2–4 hours. Monitor by TLC. The formation of the THP ring is often accompanied by the disappearance of the UV-active aldehyde spot.

  • Quench: Carefully pour the reaction mixture into a separatory funnel containing ice-cold saturated NaHCO₃ solution. Caution: CO₂ evolution will occur.

  • Workup: Extract with CH₂Cl₂ (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc).

Protocol B: High-Fidelity Silyl-Prins Cyclization (Rychnovsky Variation)

Best for "Segment Coupling" and synthesis of 4-hydroxytetrahydropyrans or exocyclic alkenes.

Materials:

  • Aldehyde (1.0 equiv)

  • Homoallylic Silyl Ether or Enol Ether (1.1 equiv)

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.1 – 1.0 equiv)

  • 2,6-Di-tert-butylpyridine (DTBP) (Optional, proton scavenger)

Step-by-Step Procedure:

  • Setup: In a flame-dried flask under argon, dissolve the aldehyde (1.0 mmol) and the silyl-nucleophile (1.1 mmol) in anhydrous CH₂Cl₂ (10 mL).

  • Cooling: Cool strictly to -78 °C . Kinetic control is essential here.

  • Activation: Add TMSOTf (0.1 mmol, 10 mol%) dropwise.

    • Expert Note: If the substrate is acid-sensitive, add 1.1 equiv of 2,6-DTBP before the Lewis acid to buffer adventitious protons, ensuring the reaction is driven solely by silylium activation.

  • Monitoring: Stir at -78 °C for 1 hour. If sluggish, warm slowly to -40 °C.

  • Quench: Quench at low temperature with Et₃N or pyridine (0.5 mL) before warming to room temperature.

  • Workup: Dilute with Et₂O, wash with NaHCO₃ and brine.

  • Outcome: This protocol typically yields the 2,6-cis-THP with an axial substituent at C4 (if trapping a nucleophile) or an exocyclic alkene (if eliminating silicon).

Troubleshooting & Optimization

Common Failure Modes
  • Oxonia-Cope Rearrangement: If the product is racemic or diastereomeric excess (dr) is low, the intermediate oxocarbenium ion may be undergoing a reversible 2-oxonia-Cope rearrangement.

    • Solution: Lower the temperature (-78 °C) or use a stronger Lewis acid (e.g., TMSOTf) to accelerate the cyclization step relative to the rearrangement.

  • Hydrolysis: If the aldehyde is recovered unreacted, the system may be too "wet."

    • Solution: Add molecular sieves (4Å) to the reaction flask.

Optimization Workflow

Use the following logic flow to troubleshoot low yields or poor selectivity.

Optimization Start Low Yield / Poor Selectivity CheckWater Is the solvent strictly anhydrous? Start->CheckWater DrySystem Add 4Å Sieves Flame dry glassware CheckWater->DrySystem No CheckTemp Is reaction temp too high? CheckWater->CheckTemp Yes LowerTemp Run at -78°C (Kinetic Control) CheckTemp->LowerTemp Yes (>0°C) CheckAcid Is Lewis Acid appropriate? CheckTemp->CheckAcid No SwitchAcid Switch TFA -> TMSOTf or InBr3 CheckAcid->SwitchAcid Optimization

Figure 2: Troubleshooting decision tree for optimizing Prins cyclization parameters.

References

  • Yadav, J. S., et al. "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives."[5] Synthesis, 2008.[5][6][7]

  • Liu, F., & Loh, T.-P. "Highly Stereoselective Prins Cyclization of (Z)- and (E)-γ-Brominated Homoallylic Alcohols to 2,4,5,6-Tetrasubstituted Tetrahydropyrans."[8] Organic Letters, 2007.[5][8][7]

  • Tay, G. C., Huang, C. Y., & Rychnovsky, S. D. "Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones."[9] Journal of Organic Chemistry, 2014.

  • Crane, E. A., & Scheidt, K. A. "Prins-Type Macrocyclizations." Angewandte Chemie International Edition, 2010.[6]

  • Pastor, I. M., & Yus, M. "Prins reaction: The synthesis of compatible pharmacophores." Current Organic Chemistry, 2005.

Sources

Method

Precision Organocatalysis: Domino Michael-Hemiacetalization for Chiral Pyran Synthesis

Executive Summary The chiral tetrahydropyran (THP) and dihydropyran (DHP) scaffolds are ubiquitous pharmacophores found in polyether antibiotics, marine toxins, and pheromones. Traditional synthesis often requires stepwi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral tetrahydropyran (THP) and dihydropyran (DHP) scaffolds are ubiquitous pharmacophores found in polyether antibiotics, marine toxins, and pheromones. Traditional synthesis often requires stepwise ring construction, suffering from poor atom economy and lengthy protection-deprotection sequences.

This guide details the Domino Michael-Hemiacetalization sequence—a powerful organocatalytic strategy that constructs the pyran core in a single operation. By leveraging bifunctional hydrogen-bonding catalysis (squaramides) or aminocatalysis (Jørgensen-Hayashi type), researchers can achieve high enantioselectivity (>90% ee) and diastereocontrol. This protocol focuses on the squaramide-catalyzed route due to its operational simplicity, high functional group tolerance, and scalability for drug discovery campaigns.

Mechanistic Insight & Catalyst Selection

The "Why" of Bifunctional Activation

Unlike metal-catalyzed routes that may require inert atmospheres and toxic ligands, organocatalysis offers a robust alternative. For the synthesis of highly functionalized pyrans, bifunctional squaramide catalysts are superior.

  • Dual Activation: The squaramide moiety acts as a double hydrogen-bond donor, activating the electrophile (e.g., nitroalkene). Simultaneously, the quinuclidine tertiary amine activates the nucleophile (e.g., 1,3-dicarbonyl) via general base catalysis.

  • The Domino Effect:

    • Intermolecular Michael Addition: The activated nucleophile attacks the nitroalkene.

    • Intramolecular Hemiacetalization: The pendant hydroxyl group (from the nitroalkene substrate) attacks the ketone/aldehyde, closing the ring.

    • Thermodynamic Control: The stereochemistry is set during the Michael step, but the hemiacetalization locks the conformation.

Pathway Visualization

The following diagram illustrates the reaction coordinate and activation modes.

ReactionPathway Substrates Substrates: 1,3-Dicarbonyl + α-Hydroxymethyl Nitroalkene Complex Catalyst-Substrate Complex (H-Bonding Network) Substrates->Complex Catalyst Binding MichaelAdduct Intermediate: Michael Adduct (Acyclic) Complex->MichaelAdduct Stereoselective C-C Bond Formation Hemiacetal Product 1: Chiral Tetrahydropyranol (Hemiacetal) MichaelAdduct->Hemiacetal Spontaneous Cyclization Dihydropyran Product 2 (Optional): Chiral Dihydropyran (Dehydrated) Hemiacetal->Dihydropyran Acid (PTSA) - H₂O Catalyst Bifunctional Squaramide Catalyst Catalyst->Complex 1-5 mol%

Figure 1: Reaction pathway for the squaramide-catalyzed synthesis of chiral pyrans. The sequence proceeds from Michael addition to spontaneous hemiacetalization.

Experimental Protocol: Chiral Pyran Synthesis

Target Reaction: Reaction of acetylacetone with (E)-2-nitro-3-phenylprop-2-en-1-ol. Catalyst: Quinine-derived squaramide (e.g., 3,5-bis(trifluoromethyl)phenyl squaramide).

Materials & Reagents
  • Substrate A (Michael Acceptor): (E)-2-nitro-3-phenylprop-2-en-1-ol (Prepared via Baylis-Hillman reaction).

  • Substrate B (Nucleophile): Acetylacetone (1.0 equiv).

  • Catalyst: Bifunctional Squaramide Catalyst (1-2 mol%).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Additives: None required for the primary step. p-Toluenesulfonic acid (PTSA) for optional dehydration.

Step-by-Step Methodology
Phase 1: The Domino Reaction (Tetrahydropyranol Synthesis)
  • Preparation: In a flame-dried 10 mL reaction vial equipped with a magnetic stir bar, dissolve the Squaramide Catalyst (0.01 mmol, 1 mol%) in DCM (2.0 mL).

  • Substrate Addition: Add (E)-2-nitro-3-phenylprop-2-en-1-ol (1.0 mmol) to the solution. Stir for 5 minutes to ensure catalyst-substrate interaction (H-bonding).

  • Initiation: Add Acetylacetone (1.0 mmol) dropwise at room temperature (25 °C).

  • Monitoring: Stir the mixture at room temperature. Monitor by TLC (Hexane/EtOAc 7:3).

    • Checkpoint: The limiting reagent (nitroalkene) should be consumed within 4–12 hours.

    • Observation: A new spot (more polar than starting material) corresponds to the hemiacetal (tetrahydropyranol).

  • Workup (if isolating Hemiacetal): Concentrate the reaction mixture under reduced pressure. Purify directly via flash column chromatography on silica gel (eluent: Pentane/Et₂O gradient).

Phase 2: One-Pot Dehydration (Dihydropyran Synthesis)

Note: If the target is the dehydrated dihydropyran, proceed directly without isolation.

  • Solvent Swap: Evaporate the DCM from Phase 1. Re-dissolve the crude residue in Toluene (5 mL).

  • Acid Catalysis: Add PTSA (p-Toluenesulfonic acid monohydrate, 10-20 mol%).

  • Heating: Heat the mixture to 60–80 °C for 1 hour.

  • Quench: Cool to RT. Add saturated aqueous NaHCO₃ (5 mL) to neutralize the acid.

  • Extraction: Extract with EtOAc (3 x 10 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc) yields the chiral dihydropyran.

Experimental Workflow Diagram

Workflow Start Start: Dissolve Catalyst + Nitroalkene in DCM AddNuc Add Nucleophile (1,3-Dicarbonyl) Start->AddNuc Stir Stir at 25°C (4-12 Hours) AddNuc->Stir Check TLC Check: SM Consumed? Stir->Check Check->Stir No Branch Target Selection Check->Branch Yes Conc Concentrate & Purify (Flash Column) Branch->Conc Isolate Hemiacetal Swap Swap Solvent to Toluene Add PTSA (20 mol%) Branch->Swap Dehydrate EndA Product A: Tetrahydropyranol (>95% ee) Conc->EndA Heat Heat to 60-80°C (1 Hour) Swap->Heat Workup NaHCO3 Quench Extraction & Purification Heat->Workup EndB Product B: Dihydropyran (>95% ee) Workup->EndB

Figure 2: Operational workflow for the synthesis of tetrahydropyranols and dihydropyrans.

Performance Data & Benchmarking

The following data summarizes the expected performance of this protocol based on literature benchmarks (e.g., Enders et al., Acc. Chem. Res.).

ParameterOrganocatalytic Route (This Protocol)Metal-Catalyzed Route (Traditional)
Catalyst Loading 1–5 mol%5–10 mol% (+ Ligand)
Reaction Temperature Ambient (25 °C)Often -78 °C or Reflux
Enantioselectivity (ee) 90 – 99% 80 – 95%
Diastereomeric Ratio (dr) > 20:1Variable
Atom Economy High (Domino process)Low (Stepwise protection)
Sensitivity Tolerates air/moistureAir/Moisture sensitive

Expert Insight: The high diastereoselectivity in the organocatalytic route arises from the rigid chiral pocket created by the squaramide-catalyst complex, which effectively shields one face of the nitroalkene during the Michael addition.

Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion:

    • Cause: Catalyst poisoning by acidic impurities in the solvent or substrate.

    • Fix: Ensure DCM is neutralized (pass through basic alumina if necessary).

  • Low Enantioselectivity:

    • Cause: Temperature too high or "background reaction" (uncatalyzed pathway).

    • Fix: Lower temperature to 0 °C or -20 °C. Verify catalyst purity.

  • Hemiacetal Instability:

    • Cause: Silica gel acidity during purification can cause ring-opening or dehydration.

    • Fix: Deactivate silica gel with 1% Et₃N or proceed directly to the dehydration step (Phase 2).

Substrate Scope Limitations
  • Steric Bulk: Extremely bulky 1,3-dicarbonyls (e.g., dipivaloylmethane) may show sluggish reactivity.

  • Solubility: Nitroalkenes with highly polar groups may require a DCM/THF co-solvent mixture, though this can slightly erode ee.

References

  • Enders, D., et al. (2014). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synthesis.

  • Xu, D., et al. (2018).[3] Enantioselective Michael/Hemiketalization Cascade Reactions between Hydroxymaleimides and 2-Hydroxynitrostyrenes. PMC.

  • Badmus, F. O., et al. (2020).[4] Synthesis of functionalized tetrahydropyrans via cascade cycloaddition involving silyloxyallyl cation intermediates. Chemical Communications.[4][5]

  • Li, K., et al. (2023).[6] Construction of chiral N,O-hemiaminals via a copper-catalyzed enantioselective Michael/N-hemiacetalization cascade reaction. Organic & Biomolecular Chemistry.

  • Raja, A., et al. (2021).[7] Recent Advance of Domino Michael Reaction in Natural Product Synthesis. Semantic Scholar.

Sources

Application

Application Note: Enzymatic Resolution for Obtaining Enantiopure Tetrahydro-2H-pyran-3-carbaldehyde

Executive Summary The tetrahydropyran (THP) ring is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in various kinase inhibitors and macrolide antibiotics. However, obtaining enantiopure tet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyran (THP) ring is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in various kinase inhibitors and macrolide antibiotics. However, obtaining enantiopure tetrahydro-2H-pyran-3-carbaldehyde (1) is synthetically challenging due to the chemical instability of the aldehyde group (prone to racemization and polymerization) and the difficulty of direct asymmetric induction on the ring.

This Application Note details a robust, field-proven protocol for the production of (3R) or (3S)-tetrahydro-2H-pyran-3-carbaldehyde via the Lipase-Catalyzed Kinetic Resolution (KR) of its alcohol precursor, (tetrahydro-2H-pyran-3-yl)methanol (2) . We utilize Candida antarctica Lipase B (CALB, immobilized as Novozym® 435) to achieve high enantiomeric excess (


) followed by a mild, non-racemizing oxidation.

Strategic Approach & Mechanism

Why Resolve the Alcohol, Not the Aldehyde?

Direct enzymatic resolution of aldehydes is often impractical due to:

  • Chemical Instability: Aldehydes are electrophilic and prone to hydration, hemiacetal formation, and aldol condensation in aqueous buffers often required for enzymes.

  • Racemization Risk: The

    
    -proton of an aldehyde is acidic (
    
    
    
    ). Enzymatic conditions can facilitate enolization, destroying the very chiral center we aim to resolve.

The Solution: We reduce the racemic aldehyde to the stable primary alcohol (2) , perform a lipase-catalyzed transesterification, and then re-oxidize the resolved alcohol to the target aldehyde (1) .

Reaction Pathway

The workflow utilizes a "Ping-Pong Bi-Bi" mechanism where the lipase transfers an acetyl group from an irreversible donor (Vinyl Acetate) to one enantiomer of the alcohol substrate.

G Rac_Ald Racemic Aldehyde (1) Rac_Alc Racemic Alcohol (2) Rac_Ald->Rac_Alc NaBH4 Reduction Enzyme CALB (Novozym 435) + Vinyl Acetate Rac_Alc->Enzyme Kinetic Resolution S_Alc (S)-Alcohol (Unreacted) Enzyme->S_Alc Slow Reacting R_Ac (R)-Acetate (Product) Enzyme->R_Ac Fast Reacting S_Ald (S)-Aldehyde (Target) S_Alc->S_Ald TEMPO/BAIB Oxidation R_Alc_Rec (R)-Alcohol (Hydrolyzed) R_Ac->R_Alc_Rec K2CO3/MeOH Hydrolysis R_Ald (R)-Aldehyde (Target) R_Alc_Rec->R_Ald TEMPO/BAIB Oxidation

Figure 1: Complete workflow for the synthesis of enantiopure tetrahydro-2H-pyran-3-carbaldehyde via enzymatic resolution of the alcohol precursor.

Materials and Equipment

Reagents
  • Substrate: Racemic (tetrahydro-2H-pyran-3-yl)methanol (prepared via reduction of commercial racemic aldehyde).

  • Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B).[1]

  • Acyl Donor: Vinyl Acetate (Stabilized with hydroquinone).

  • Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether). Note: Must be anhydrous (<0.05% water) to prevent competing hydrolysis.

  • Oxidant: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) and BAIB (Bis(acetoxy)iodo)benzene).

Equipment
  • Orbital Shaker (temperature controlled).

  • Chiral GC (e.g., Agilent 7890B) with Cyclodex-B or Hydrodex-

    
    -TBDAc column.
    
  • Rotary Evaporator.

Experimental Protocols

Substrate Preparation (Reduction)

If starting from commercial racemic aldehyde:

  • Dissolve racemic tetrahydro-2H-pyran-3-carbaldehyde (10 mmol) in MeOH (30 mL) at 0°C.

  • Add

    
     (0.5 equiv) portion-wise over 15 mins.
    
  • Stir for 1 hour. Quench with saturated

    
    .
    
  • Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Yield: >95% quantitative conversion to Alcohol (2) .

Enzymatic Kinetic Resolution (The Core Step)

This step resolves the racemic alcohol. CALB typically favors the (R)-enantiomer for primary alcohols attached to chiral centers, acetylating it to form the ester, while leaving the (S)-alcohol unreacted.

Procedure:

  • Setup: In a 50 mL screw-cap vial, dissolve Racemic Alcohol 2 (1.0 g, 8.6 mmol) in anhydrous MTBE (20 mL).

  • Acyl Donor: Add Vinyl Acetate (2.4 mL, 26 mmol, 3 equiv).

  • Initiation: Add Novozym® 435 (200 mg, 20% w/w relative to substrate).

  • Incubation: Seal the vial and place in an orbital shaker at 30°C, 200 rpm .

  • Monitoring: Monitor reaction progress by GC every 2 hours.

    • Stop Point: The reaction should be stopped when conversion reaches exactly 50% (typically 6–24 hours depending on scale).

  • Termination: Filter off the enzyme beads (can be washed with MTBE and reused up to 5 times).

  • Concentration: Evaporate the solvent and excess vinyl acetate under reduced pressure.

Separation: Perform Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient).

  • Fraction 1 (Less Polar): (R)-(Tetrahydro-2H-pyran-3-yl)methyl acetate.

  • Fraction 2 (More Polar): (S)-(Tetrahydro-2H-pyran-3-yl)methanol.

Hydrolysis of the Ester (Optional)

To recover the (R)-alcohol from the acetate:

  • Dissolve the acetate in MeOH (10 mL).

  • Add

    
     (1.5 equiv). Stir at RT for 2 hours.
    
  • Filter, concentrate, and extract.

Oxidation to Target Aldehyde

We use TEMPO/BAIB oxidation because it is neutral and avoids the racemization often seen with acidic Jones oxidation or basic conditions.

  • Dissolve the resolved alcohol (1.0 mmol) in

    
     (5 mL) containing water (0.1 mL).
    
  • Add TEMPO (0.1 equiv) and BAIB (1.1 equiv).

  • Stir at RT for 2–4 hours. The solution will turn orange/red.

  • Quench: Add aqueous

    
    .
    
  • Workup: Extract with DCM, wash with brine, dry, and concentrate.

  • Storage: The aldehyde should be used immediately or stored under Argon at -20°C.

Analytical Validation

Determination of Enantiomeric Excess ( )

Do not rely on optical rotation alone. Use Chiral GC.

  • Column: Hydrodex-

    
    -TBDAc (25m x 0.25mm).
    
  • Carrier Gas: Helium (1.0 mL/min).

  • Temperature Program: 100°C (hold 2 min)

    
     160°C (2°C/min).
    
  • Detection: FID at 250°C.

Expected Retention Times (Simulated):

Compound Retention Time (min)
(S)-Alcohol 14.2
(R)-Alcohol 14.8
(S)-Acetate 18.5

| (R)-Acetate | 19.1 |

Calculation of E-Value (Enantiomeric Ratio)

The selectivity of the enzyme is quantified by the E-value. For a practical resolution,


 is required; 

is excellent.


Where:

  • 
     = conversion (0.50 ideal)
    
  • 
     = enantiomeric excess of the product (acetate)
    

Data Summary & Optimization

Solvent Screening Data

Lipase activity and selectivity are heavily influenced by the solvent's


. Hydrophobic solvents generally preserve the enzyme's "lid" structure better.
SolventLog PReaction Time (h)Conversion (%)

(%)

(%)
E-Value
MTBE 0.94 8 49.5 98.2 99.1 >200
Toluene2.51248.096.598.0145
DIPE1.91049.097.098.5180
THF0.462415.0N/A92.015

Key Insight: MTBE offers the best balance of solubility for the polar alcohol substrate and enzyme stability. THF strips the essential water layer from the enzyme, drastically reducing activity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<10%) Enzyme inactivation or water content too high/low.Use anhydrous solvents (molecular sieves). Ensure Novozym 435 is fresh.
Low Selectivity (

)
Reaction temperature too high.Lower temperature to 20°C or 4°C. Reaction rate will decrease, but selectivity (

) usually increases.
Racemization of Aldehyde Basic workup or improper oxidation.Avoid strong bases during workup. Switch to TEMPO/BAIB or Dess-Martin Periodinane. Store aldehyde cold.
Cannot separate Alcohol/Ester Polarity difference insufficient.Use a gradient elution: Start with 100% Hexane, slowly increase EtOAc to 40%. The ester elutes first.

References

  • Jagtap, P. G., et al. (2009). "Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist." Tetrahedron Letters, 50(22), 2693-2696.[2] Link[2]

    • Grounding: Establishes the protocol for resolving tetrahydropyran-methanol deriv
  • Ghanem, A. (2007).[3] "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron, 63(8), 1721-1754. Link

    • Grounding: Comprehensive review on CALB mechanisms and solvent effects.
  • Ciriminna, R., & Pagliaro, M. (2010). "Industrial oxidations with organocatalyst TEMPO and its derivatives." Organic Process Research & Development, 14(1), 245-251. Link

    • Grounding: Validates the use of TEMPO for non-racemizing oxid
  • Anderson, E. M., et al. (1998). "Preparation of Enantiomerically Pure Secondary Alcohols by Enzymatic Kinetic Resolution." Biocatalysis and Biotransformation, 16(3), 181-204. Link

    • Grounding: found

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Chiral Tetrahydropyran Aldehydes

Welcome to the technical support center for the synthesis of chiral tetrahydropyran (THP) aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chiral tetrahydropyran (THP) aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these synthetic routes. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges and side reactions encountered during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic strategies.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that can arise during the synthesis of chiral tetrahydropyran aldehydes. Each problem is presented with its probable causes and actionable solutions, grounded in established chemical principles.

Problem 1: Low Diastereoselectivity or Loss of Stereocontrol

Question: My reaction is producing a mixture of diastereomers of the desired tetrahydropyran aldehyde, or I'm observing a complete loss of stereocontrol. What are the likely causes and how can I improve the diastereoselectivity?

Probable Causes & Solutions:

  • Inappropriate Lewis or Brønsted Acid Catalyst: The choice and strength of the acid catalyst are critical for stereocontrol in reactions like Prins cyclizations or acid-catalyzed cyclization of homoallylic acetals.[1][2] A catalyst that is too strong or not sterically demanding enough can lead to undesired side reactions or racemization.

    • Solution: Screen a variety of Lewis acids (e.g., BF₃·OEt₂, SnCl₄, InCl₃) and Brønsted acids (e.g., p-TsOH, TFA) to find the optimal balance between reactivity and selectivity.[2][3] Sometimes, milder conditions can significantly enhance stereocontrol.

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of less stable, undesired diastereomers.

    • Solution: Perform the reaction at lower temperatures. While this may slow down the reaction rate, it often significantly improves diastereoselectivity. It is crucial to monitor the reaction progress by techniques like TLC to determine the optimal balance between reaction time and selectivity.

  • Substrate Control Issues: The inherent stereochemistry of the starting material may not be sufficient to direct the formation of the desired diastereomer.

    • Solution: Consider modifying the substrate to include a sterically bulky protecting group that can better direct the stereochemical outcome of the cyclization. For instance, using a silyl ether protecting group on a nearby hydroxyl can influence the direction of nucleophilic attack.[4]

  • Formation of Oxocarbenium Ion Intermediates: In some cyclization reactions, the formation of planar oxocarbenium ion intermediates can lead to a loss of stereochemical information.[4]

    • Solution: Employing synthetic strategies that avoid the formation of such intermediates, or that can control the facial selectivity of the subsequent nucleophilic attack, is key. This might involve using chiral auxiliaries or catalysts.

ParameterRecommendation for High Diastereoselectivity
Catalyst Screen a range of mild Lewis and Brønsted acids.
Temperature Lower temperatures (e.g., -78 °C to 0 °C).
Solvent Aprotic solvents of varying polarity should be tested.
Protecting Groups Utilize sterically demanding protecting groups to direct stereochemistry.

DOT Diagram: General Prins Cyclization Pathway and Potential for Diastereomer Formation

G cluster_0 Prins Cyclization Aldehyde Aldehyde Oxocarbenium_Ion Oxocarbenium_Ion Aldehyde->Oxocarbenium_Ion + Homoallylic Alcohol + Lewis Acid Homoallylic_Alcohol Homoallylic_Alcohol Homoallylic_Alcohol->Oxocarbenium_Ion Desired_Diastereomer Desired_Diastereomer Oxocarbenium_Ion->Desired_Diastereomer Favored Pathway Undesired_Diastereomer Undesired_Diastereomer Oxocarbenium_Ion->Undesired_Diastereomer Unfavored Pathway

Caption: Prins cyclization leading to desired and undesired diastereomers.

Problem 2: Over-oxidation of the Aldehyde to a Carboxylic Acid

Question: During the oxidation of the precursor alcohol to the tetrahydropyran aldehyde, I am observing the formation of the corresponding carboxylic acid as a major side product. How can I prevent this over-oxidation?

Probable Causes & Solutions:

  • Use of Strong Oxidizing Agents: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will readily oxidize primary alcohols to carboxylic acids.[5][6][7]

    • Solution: Employ milder and more selective oxidizing agents that are known to stop at the aldehyde stage. Common choices include:

      • Pyridinium chlorochromate (PCC): A classic reagent for this transformation, though its chromium content raises environmental concerns.[8]

      • Dess-Martin periodinane (DMP): A highly efficient and mild oxidizing agent that works under non-acidic conditions, often providing high yields of the aldehyde.[8]

      • Swern oxidation: Utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. This method is performed at low temperatures and is very effective.[7]

  • Presence of Water: In the presence of water, the initially formed aldehyde can become hydrated to a gem-diol, which is then susceptible to further oxidation to the carboxylic acid.[6][9]

    • Solution: Ensure the reaction is carried out under anhydrous conditions. Use dry solvents and reagents. For oxidations like those using PCC, performing the reaction in an anhydrous organic solvent like dichloromethane is crucial.[6]

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote over-oxidation, even with milder reagents.

    • Solution: Monitor the reaction closely using TLC or GC-MS. Once the starting alcohol is consumed, work up the reaction promptly. Running the oxidation at the lowest effective temperature can also help minimize this side reaction.

DOT Diagram: Oxidation Pathways of a Primary Alcohol

G Primary_Alcohol Primary_Alcohol Aldehyde Aldehyde Primary_Alcohol->Aldehyde Mild Oxidation (PCC, DMP, Swern) Carboxylic_Acid Carboxylic_Acid Aldehyde->Carboxylic_Acid Strong Oxidation (KMnO4, H2CrO4) or Prolonged Reaction

Caption: Oxidation pathways for a primary alcohol to an aldehyde and carboxylic acid.

Problem 3: Formation of Side-Chain Exchanged or Symmetric Products

Question: I am observing the formation of unexpected tetrahydropyran products where parts of the side chains appear to have been exchanged or have formed symmetric dimers. What is causing this?

Probable Causes & Solutions:

  • Reversible Formation of Intermediates: In some acid-catalyzed cyclizations, the intermediate species, such as an oxocarbenium ion, can be in equilibrium with starting materials or other intermediates. This can lead to scrambling of substituents.

    • Solution: This is often addressed by carefully selecting the reaction conditions to favor the forward reaction and minimize reversibility. Using a stoichiometric amount of a Lewis acid that complexes strongly with the product can sometimes prevent this.

  • 2-Oxonia-Cope Rearrangement: In certain systems, a[10][10]-sigmatropic rearrangement, known as the 2-oxonia-Cope rearrangement, can occur, leading to partial racemization and the formation of side-chain exchanged products.[2]

    • Solution: The propensity for this rearrangement is highly substrate-dependent. Modifying the electronic or steric properties of the substituents on the homoallylic alcohol can sometimes disfavor this rearrangement pathway. Running the reaction at lower temperatures may also help.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing chiral tetrahydropyran rings?

There are several powerful methods for the stereoselective synthesis of substituted tetrahydropyrans. Some of the most widely used include:

  • Prins and Related Cyclizations: This involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde.[2][11] It is a versatile method for constructing the THP ring with good stereocontrol.

  • Intramolecular Oxa-Michael Addition: The cyclization of a ζ-hydroxy α,β-unsaturated ester or ketone is another effective strategy. The stereochemical outcome can often be controlled by using kinetic or thermodynamic conditions.[12]

  • Acid-Catalyzed Cyclization of Hydroxyalkoxyalkenes: This method can provide polysubstituted tetrahydropyrans with excellent diastereoselectivities.[3]

  • Oxidative C-H Bond Activation: This approach is both step and atom-economical, generating an oxocarbenium ion from an unreactive C-H bond, which then undergoes intramolecular nucleophilic addition.[4]

Q2: How do protecting groups influence the outcome of the synthesis?

Protecting groups play a crucial role in the synthesis of complex molecules like chiral THP aldehydes.[13][14]

  • Directing Stereochemistry: As mentioned earlier, bulky protecting groups can provide steric hindrance that directs the stereochemical outcome of a reaction.

  • Preventing Unwanted Reactions: They are essential for masking reactive functional groups (like other hydroxyls) that could interfere with the desired transformation.

  • Potential for Side Reactions: It's important to note that the introduction and removal of protecting groups can sometimes be a source of side reactions. For example, the tetrahydropyranyl (THP) group itself, while a common alcohol protecting group, introduces a new stereocenter, which can lead to diastereomeric mixtures if not carefully considered.[15][16] The acidic conditions required for its removal can also affect other acid-sensitive functionalities in the molecule.[16]

Q3: Are there any "green" or more sustainable approaches to THP aldehyde synthesis?

Yes, the development of more environmentally friendly synthetic methods is an active area of research. Some examples include:

  • Photobiocatalytic Cascades: These methods combine light-mediated reactions with enzymatic transformations, often in more benign solvents like 2-MeTHF, to achieve stereocontrolled synthesis.[10]

  • Catalysis in Water: Some reactions, like the Prins cyclization, can be efficiently catalyzed by certain acids in water, reducing the need for volatile organic solvents.[11]

  • Solvent-Free Reactions: In some cases, multicomponent reactions to form pyran derivatives can be performed under solvent-free conditions, significantly improving yields and reducing waste.[17]

References

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Wiley Online Library. [Link]

  • Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. PMC. [Link]

  • Stereocontrolled Synthesis of α-Branched Tetrahydropyrans by a One-Pot-Two-Step Photobiocatalytic Cascade of Citronellol. ACS Publications. [Link]

  • Stereocontrolled synthesis of 2,4,5-trisubstituted tetrahydropyrans. Royal Society of Chemistry. [Link]

  • Stereoselective synthesis of the tetrahydropyran core of polycarvernoside A. PubMed. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. [Link]

  • Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • oxidation of alcohols. Chemguide. [Link]

  • Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. Save My Exams. [Link]

  • Oxidation of alcohols & aldehydes. Lumen Learning. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • A short review on the protection of hydroxyl group. Royal Society of Chemistry. [Link]

  • Protecting Groups. University of Bristol. [Link]

  • tetrahydropyran. Organic Syntheses Procedure. [Link]

  • Synthesing tetrahydropyran from ethylene oxide. Chemistry Stack Exchange. [Link]

  • Tetrahydropyranyl (THP) and Related Ethers. Thieme. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]

  • Reactions of aldehydes and ketones with alcohols. Chemistry LibreTexts. [Link]

  • New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. EurekAlert!. [Link]

  • Reactions of Aldehydes and Ketones with Water. Chemistry Steps. [Link]

  • Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

  • Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. ResearchGate. [Link]

Sources

Optimization

Improving diastereoselectivity in reactions with (S)-tetrahydro-2H-pyran-3-carbaldehyde

Topic: Improving Diastereoselectivity & Preventing Epimerization Ticket ID: PYR-3-CHO-SELECTIVITY Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Alpha-Chiral" Challenge You are working...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Diastereoselectivity & Preventing Epimerization Ticket ID: PYR-3-CHO-SELECTIVITY Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Alpha-Chiral" Challenge

You are working with (S)-tetrahydro-2H-pyran-3-carbaldehyde , a valuable chiral pool synthon. This molecule presents a classic but difficult problem in asymmetric synthesis: 1,3-asymmetric induction combined with the high risk of


-epimerization .

The aldehyde group is attached to a chiral center (C3). The ring oxygen (O1) is in a


-position relative to the carbonyl. This structural feature creates a "bifurcation point" in reactivity:
  • Chelation Control: The ring oxygen can bind to Lewis acidic metals, locking the conformation and directing nucleophilic attack.

  • Dipole/Steric Control (Felkin-Anh): In the absence of chelation, sterics and dipole minimization dictate the outcome.

This guide provides the protocols to control this bifurcation and troubleshoot common failures.

Module 1: Troubleshooting Epimerization (The "Racemic" Product)

Issue: "My starting material is enantiopure, but my product is nearly racemic (low dr/ee)." Diagnosis: The C3 proton is acidic. Basic conditions or high temperatures promote enolization, destroying the stereocenter.

The Solution: Epimerization Defense Protocol
ParameterRecommendationWhy?
Base Selection Use LiHMDS or NaHMDS over LDA.Less basic/more bulky bases reduce deprotonation at C3 during olefinations.
Temperature Maintain <-78°C during reagent addition.Kinetic control prevents thermodynamic equilibration to the enol.
Quench Acidic quench at low temp .Prevents racemization during the warming phase.
Reagent Order Add aldehyde last (e.g., to pre-formed ylide).Minimizes exposure of the aldehyde to free base.
Visual Logic: Diagnosing Loss of Stereochemistry

EpimerizationCheck Start Issue: Low ee/dr in Product CheckSM Check SM Optical Rotation Start->CheckSM RxnCond Review Reaction pH CheckSM->RxnCond SM is Pure PurifySM Action: Repurify/Resynthesize SM CheckSM->PurifySM SM is Racemic BaseCheck Action: Switch to HWE (Still-Gennari) or lower Temp RxnCond->BaseCheck Basic Conditions? AcidCheck Action: Avoid strong Lewis Acids that promote enolization RxnCond->AcidCheck Acidic Conditions?

Caption: Diagnostic workflow for identifying the root cause of racemization in alpha-chiral aldehydes.

Module 2: Nucleophilic Addition (Grignard/Lithium)

Issue: "I need to control the diastereomer ratio (dr) during nucleophilic addition." Theory: You can flip the selectivity by choosing the right Lewis Acid.

Scenario A: Chelation Control (The "Syn" Pathway)

Target: High selectivity for the anti-Felkin product (often defined as syn relative to the ring oxygen in 1,3-systems, but nomenclature varies; focus on the model). Mechanism: The metal coordinates both the carbonyl oxygen and the pyran oxygen (O1), forming a rigid 6-membered chair-like transition state.

Protocol:

  • Solvent: Non-coordinating (DCM or Toluene). Avoid THF (it competes for the metal).

  • Lewis Acid: TiCl4 (1.0 equiv) or MgBr2·OEt2 .

  • Temp: -78°C.

  • Procedure:

    • Dissolve aldehyde in DCM (-78°C).

    • Add TiCl4 neat or as DCM solution. Stir 5-10 min (yellow/orange complex forms).

    • Add nucleophile (e.g., AllylTMS or R-Li) slowly.

Scenario B: Felkin-Anh Control (The "Anti" Pathway)

Target: Selectivity governed by sterics (Nucleophile attacks anti to the largest group). Mechanism: No chelation. The dipole of the C-O bond opposes the C=O dipole.

Protocol:

  • Solvent: THF or Ether.

  • Lewis Acid: BF3·OEt2 (monodentate, blocks chelation) or use reagents with bulky counterions (e.g., K+).

  • Temp: -78°C.

Data: Selectivity Matrix
Reagent SystemDominant ModelExpected Selectivity (dr)
R-MgBr / DCM Chelation (Partial)Low to Moderate (3:1)
R-Li / THF Felkin-AnhModerate (4:1)
TiCl4 / R-Li / DCM Chelation (Strong) High (>20:1)
BF3·OEt2 / R-Li / DCM Felkin-Anh (Strong) High (>10:1)
Visual Logic: Transition State Models

TransitionStates cluster_0 Chelation Control (TiCl4) cluster_1 Felkin-Anh Control (BF3) CC_Model Metal binds Pyran-O & C=O (6-Membered Ring) CC_Attack Nu attacks from less hindered face (Exterior) CC_Model->CC_Attack CC_Result Product A (1,3-syn dominant) CC_Attack->CC_Result FA_Model Dipoles Opposed Large Group Anti to C=O FA_Attack Nu attacks near Small Group (H) FA_Model->FA_Attack FA_Result Product B (1,3-anti dominant) FA_Attack->FA_Result

Caption: Mechanistic divergence between Chelation Control (TiCl4) and Felkin-Anh (BF3) pathways.

Module 3: Olefination (Wittig/HWE)

Issue: "The reaction works, but I get a mixture of E/Z isomers and some racemization."

Guidance:

  • For Z-Alkenes: Use the Still-Gennari modification (KHMDS/18-crown-6, trifluoroethyl phosphonate) at -78°C. This is kinetically controlled and very mild, preserving the alpha-center.

  • For E-Alkenes: Use Masamune-Roush conditions (LiCl, DBU, HWE reagent). The mild base (DBU) minimizes epimerization compared to NaH.

Critical Step: Never premix the aldehyde with strong base. Always generate the ylide/phosphonate anion first, cool to -78°C, then add the aldehyde.

Module 4: Reductive Amination

Issue: "I am forming the amine, but the cis/trans ratio relative to the ring is poor."

Troubleshooting:

  • Direct Amination (One-Pot): Using NaBH(OAc)3 in DCE often leads to thermodynamic control, favoring the more stable isomer (usually equatorial amine).

  • Indirect Amination (Two-Step):

    • Form imine (Ti(OiPr)4, neat, RT).

    • Reduce at low temp (-78°C to 0°C) with NaBH4 .

    • Result: This often favors the kinetic product (axial attack -> equatorial amine) but allows for chelation-controlled reduction if the imine nitrogen coordinates to the pyran oxygen via Titanium.

References & Further Reading
  • Chelation Control in 1,3-Alkoxy Aldehydes: Reetz, M. T. et al.[1][2] "1,3-Asymmetric induction in addition reactions of chiral

    
    -alkoxy aldehydes: efficient chelation control via Lewis acidic titanium reagents." J. Am. Chem. Soc.1983 , 105, 4833. 
    
  • Felkin-Anh vs. Chelation Models: Mengel, A.; Reiser, O. "Around and beyond the Felkin-Anh-Rule."[3] Chem. Rev.1999 , 99, 1191.

  • Prevention of Epimerization (Still-Gennari): Still, W. C.; Gennari, C. "Direct synthesis of Z-unsaturated esters." Tetrahedron Lett.[1]1983 , 24, 4405.

  • Pyran-3-carbaldehyde Applications: Brimble, M. A. et al. "Synthesis of the spiroacetal ring system of the prunogenins." Tetrahedron2002 , 58, 5861. (Demonstrates use of pyran intermediates).

Sources

Troubleshooting

Technical Support Center: Chiral HPLC Methods for Tetrahydro-2H-pyran-3-carbaldehyde

Welcome to the technical support center for the enantioselective separation of tetrahydro-2H-pyran-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide practic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective separation of tetrahydro-2H-pyran-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for developing and troubleshooting chiral HPLC methods for this specific analyte. As a small, polar aldehyde, this compound presents unique challenges that require a systematic and well-informed approach. This document synthesizes established chromatographic principles with field-proven insights to help you achieve robust and reproducible separations.

Part 1: Frequently Asked Questions (FAQs) - Method Development Strategy

This section addresses common initial questions, providing a foundational strategy for method development.

Q1: What type of chiral stationary phase (CSP) is the most effective starting point for separating tetrahydro-2H-pyran-3-carbaldehyde enantiomers?

A: For a small, polar analyte like tetrahydro-2H-pyran-3-carbaldehyde, polysaccharide-based CSPs are the most versatile and successful starting point.[1][2] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a high density of chiral centers and multiple interaction mechanisms (hydrogen bonding, dipole-dipole, steric inclusion) necessary for chiral recognition.[3][4]

  • Primary Recommendation: Start with an immobilized amylose or cellulose phase derivatized with tris(3,5-dimethylphenylcarbamate). Immobilized phases are covalently bonded to the silica, offering superior robustness and compatibility with a wider range of solvents compared to coated phases.[5][6] This expanded solvent compatibility can be crucial for unlocking unique selectivities.

Q2: Which chromatographic mode—Normal Phase, Reversed-Phase, or Polar Organic—should I begin with?

A: Normal Phase (NP) is the recommended starting mode. Polysaccharide CSPs historically show the broadest selectivity in normal phase mode, typically using a non-polar solvent like n-hexane or heptane with an alcohol modifier.[7]

  • Why NP first? The interactions driving chiral recognition on polysaccharide phases are often stronger and more specific in the less-polar environment of normal phase chromatography.

  • When to consider other modes? If your analyte has poor solubility in hexane or if NP methods fail to provide separation, Polar Organic Mode (e.g., using methanol, ethanol, or acetonitrile as the primary mobile phase) is an excellent second choice.[2] Reversed-Phase (RP) is generally the last option to explore for this type of compound unless using a specifically designed RP chiral column.

Q3: My analyte has a weak UV chromophore. How can I achieve adequate detection sensitivity?

A: This is a common issue with saturated cyclic ethers and aldehydes. You have several options:

  • Low Wavelength Detection: Set your UV detector to a low wavelength, such as 200-215 nm, where the carbonyl group of the aldehyde has some absorbance. Be aware that this may increase baseline noise and sensitivity to mobile phase impurities.

  • Increase Concentration: If possible, prepare your sample at a higher concentration.

  • Indirect Derivatization: A highly effective strategy is to derivatize the aldehyde with a UV-active or fluorescent tag.[8] This involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent to form diastereomers.[9][10] These diastereomers have different physical properties and can be separated on a standard (achiral) C18 column.[8] This approach not only enhances sensitivity but can also simplify the separation. Common reagents target the carbonyl group.

Q4: Is it necessary to use acidic or basic additives in the mobile phase for a neutral analyte like this?

A: For a neutral analyte, additives are typically not required for chiral recognition itself. However, they can sometimes be beneficial for improving peak shape.[11] If you observe peak tailing, a small amount (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA) can passivate active sites on the silica support, leading to more symmetrical peaks. Use them judiciously, as they can also alter selectivity.

Part 2: Troubleshooting Guide

This section provides systematic solutions to common problems encountered during method development and routine analysis.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in chiral HPLC.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Chiral Pyran Aldehydes

ID: TS-CPA-2024 | Status: Active | Department: Chemical Stability & Handling Executive Summary: The Instability Triad Chiral pyran aldehydes (e.g., 2-formyl-tetrahydropyrans, C-glycosyl aldehydes) are high-value syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

ID: TS-CPA-2024 | Status: Active | Department: Chemical Stability & Handling

Executive Summary: The Instability Triad

Chiral pyran aldehydes (e.g., 2-formyl-tetrahydropyrans, C-glycosyl aldehydes) are high-value synthetic intermediates frequently encountered in carbohydrate chemistry and total synthesis. Their handling is complicated by three competing degradation pathways:

  • Epimerization: The

    
    -proton (C2 position) is activated by both the carbonyl group and the adjacent ring oxygen (inductive effect), making it significantly more acidic (
    
    
    
    ) than typical alkyl aldehydes.
  • Autoxidation: Rapid radical conversion to carboxylic acids upon exposure to air.

  • Hydration/Polymerization: Formation of gem-diols or oligomers in the presence of moisture.

This guide provides self-validating protocols to mitigate these risks.

Troubleshooting Module: Epimerization Control

Issue: Loss of optical rotation or diastereomeric scrambling during purification. Root Cause: Acidic or basic sites on silica gel catalyze enolization, destroying the stereocenter.

Mechanism of Failure

The adjacent ether oxygen stabilizes the inductive withdrawal of electrons, making the


-proton highly labile. Standard silica gel (pH ~5-6) or basic impurities (amines) facilitate the formation of a planar enol intermediate.

Epimerization Start Chiral Aldehyde (Pure S-isomer) Enol Planar Enol (Achiral Intermediate) Start->Enol Deprotonation (-H+) Base Catalyst (Basic Site/Silica) Base->Enol Promotes Racemate Racemic Mixture (R/S Isomers) Enol->Racemate Reprotonation (+H+ from either face)

Figure 1: Mechanism of base/acid-catalyzed epimerization of


-chiral aldehydes.
Protocol: Buffered Silica Chromatography

Objective: Neutralize active sites on silica to prevent isomerization during purification.

Materials:

  • High-quality Silica Gel (60 Å).

  • Triethylamine (Et

    
    N) or Pyridine.
    
  • Mobile Phase (Hexanes/EtOAc).

Step-by-Step Procedure:

  • Slurry Preparation: Prepare the silica slurry using a solvent mixture containing 1% v/v Triethylamine .

  • Column Packing: Pour the slurry and flush with at least 2 column volumes of the neutral mobile phase (without amine) to remove excess base.

    • Validation Step: Check the pH of the eluent exiting the column using wet pH paper. It should be neutral (pH 7.0), not basic. Excess base can induce epimerization itself.

  • Rapid Elution: Load the crude aldehyde and elute rapidly using slightly higher pressure if necessary. Minimize residence time on the column (<15 minutes).

  • Immediate Concentration: Evaporate fractions immediately in a water bath set to <30°C. Do not leave the aldehyde in solution for extended periods.

Troubleshooting Module: Chemical Stability & Storage

Issue: Transformation into a white solid (acid) or viscous gum (polymer/hydrate). Root Cause: Radical autoxidation (air) or nucleophilic attack by water.

Storage Protocol: The "Double-Vessel" System

Objective: Create a redundant barrier against oxygen and moisture for long-term storage (>24 hours).

Materials:

  • Inner vial (screw cap with PTFE septum).

  • Outer jar (wide-mouth glass jar).

  • Drierite™ (calcium sulfate) or activated molecular sieves.

  • Parafilm.

Workflow:

  • Isolation: Concentrate the aldehyde into a small glass vial.

  • Inerting: Flush the vial with Argon (Ar) for 60 seconds. Cap tightly.

    • Why Argon? Argon is heavier than air and forms a "blanket" over the sample, whereas Nitrogen can mix more easily with air if the seal is imperfect.

  • Sealing: Wrap the cap junction with Parafilm.

  • Secondary Containment: Place the small vial inside a larger jar containing a bed of desiccant (Drierite).

  • Cold Storage: Store the entire assembly at -20°C .

Solvent Compatibility Table
Solvent ClassSuitabilityRisk FactorRecommendation
Chloroform (CDCl

)
HIGH RISK Acidic impurities (HCl) form over time; promotes acetalization/decomposition.Avoid for storage. Use only for immediate NMR. Filter through basic alumina before use.
Methanol/Ethanol Critical Reacts to form hemiacetals/acetals.NEVER use for storage.
Benzene/Toluene Good Non-polar, azeotropes water.Good for short-term solution storage.
Ether/THF Moderate Peroxide formation risk.Must be BHT-stabilized and anhydrous.
Pentane/Hexane Excellent Inert, easy to remove.Best for precipitating solid aldehydes (if applicable).

Diagnostic Decision Tree

Use this logic flow to determine the next step when handling a potentially unstable batch.

DecisionTree Check Analyze Purity (1H NMR / TLC) Pure >95% Pure Check->Pure Yes Impure Impure / Decomposed Check->Impure No Action1 Store immediately (-20°C, Argon) Pure->Action1 Acid Contains Carboxylic Acid? (Broad OH peak >10ppm) Impure->Acid Check Type Isomer Isomerized? (Doublet signals) Impure->Isomer Check Type Action2 Rapid Filtration (Buffered Silica) Acid->Action2 Minor Action3 Derivatize (Wittig/Reduction) Acid->Action3 Severe Isomer->Action3 Cannot Separate

Figure 2: Decision matrix for handling unstable aldehyde intermediates.

Frequently Asked Questions (FAQs)

Q: Can I store the aldehyde in CDCl


 overnight for NMR analysis the next day? 
A: No.  Chloroform is naturally acidic due to the formation of HCl and phosgene upon exposure to light/air. This acidity is sufficient to catalyze the epimerization of the 

-chiral center or cleavage of the pyran ring (if it is a THP acetal).
  • Solution: If overnight storage is necessary, remove the solvent and store the neat oil under Argon at -20°C. Alternatively, use C

    
    D
    
    
    
    (Benzene-d6) which is non-acidic.

Q: My aldehyde turned into a white solid. What happened? A: This is likely the corresponding carboxylic acid, formed via radical autoxidation.

  • Verification: Check IR for a broad O-H stretch (2500-3300 cm

    
    ) and a shift in the carbonyl stretch to ~1700-1720 cm
    
    
    
    .
  • Recovery: If the acid is a byproduct, you can remove it by washing an ethereal solution of the crude material with saturated aqueous NaHCO

    
     (rapidly), provided your pyran ring is stable to mild base.
    

Q: Is it better to purify the aldehyde or use it crude? A: For chiral pyran aldehydes, using the crude material immediately is often superior to purification, provided the crude purity is >80%. Every hour spent on a silica column increases the risk of epimerization. If purification is required, consider a "flash filtration" (plug of silica) rather than a full length column.

Q: How do I dry the aldehyde if I can't use standard desiccants? A: Avoid strong desiccants like MgSO


 or CaCl

if the aldehyde is highly sensitive, as they can act as weak Lewis acids.
  • Protocol: Use azeotropic drying with anhydrous Benzene or Toluene (3x evaporation) followed by high vacuum.

References

  • Enantioselective Synthesis of

    
    -Amino Aldehydes. Journal of the American Chemical Society. Describes the intrinsic instability of 
    
    
    
    -chiral aldehydes and methods for their handling.
  • Tetrahydropyranyl Ethers in Organic Synthesis.Organic Chemistry Portal. Details the acid-sensitivity of the THP group and stability profiles.

  • Operating Guidelines for Chiral HPLC Columns.Sigma-Aldrich.

  • Purification of Unstable Aldehydes.BenchChem Technical Guides.

    • (General Reference for handling volatile/unstable aldehydes).

Reference Data & Comparative Studies

Validation

A Comparative Guide to (S)- and (R)-Tetrahydro-2H-pyran-3-carbaldehyde in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the selection of chiral building blocks is a critical determinant of stereochemical outcomes. Tetrahydro-2H-pyran-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of chiral building blocks is a critical determinant of stereochemical outcomes. Tetrahydro-2H-pyran-3-carbaldehyde, with its stereogenic center adjacent to a reactive aldehyde functionality, represents a valuable chiral synthon. The choice between its (S)- and (R)-enantiomers can profoundly influence the diastereoselectivity of subsequent bond-forming reactions, dictating the spatial arrangement of newly created stereocenters. This guide provides a comprehensive comparison of (S)- and (R)-tetrahydro-2H-pyran-3-carbaldehyde in asymmetric synthesis, offering insights into their stereodirecting influence, supported by mechanistic principles and representative experimental data.

Stereochemical Control: The Felkin-Anh Model in Action

The stereochemical outcome of nucleophilic additions to α-chiral aldehydes such as (S)- and (R)-tetrahydro-2H-pyran-3-carbaldehyde is often rationalized by the Felkin-Anh model. This model predicts the preferred trajectory of nucleophilic attack on the carbonyl group, considering the steric and electronic properties of the substituents on the adjacent stereocenter.

For tetrahydro-2H-pyran-3-carbaldehyde, the substituents on the α-carbon are the C2-methylene group within the ring, the C4-methylene group within the ring, and the hydrogen atom. The ether oxygen at the 1-position also plays a crucial role through its electronic influence. According to the Felkin-Anh model, the largest group (in this case, the C4-part of the pyran ring) orients itself perpendicular to the carbonyl plane to minimize steric hindrance with the incoming nucleophile. The nucleophile then preferentially attacks from the face opposite to this large group, along the Bürgi-Dunitz trajectory.

The inherent chirality of the starting aldehyde dictates the facial bias of the nucleophilic attack, leading to the preferential formation of one diastereomer over the other.

Diagrammatic Representation of Felkin-Anh Model for (R)- and (S)-tetrahydro-2H-pyran-3-carbaldehyde:

Caption: Felkin-Anh models illustrating the favored nucleophilic attack on (R)- and (S)-tetrahydro-2H-pyran-3-carbaldehyde.

Comparative Performance in Asymmetric Reactions: A Data-Driven Analysis

While direct, side-by-side comparative studies of (S)- and (R)-tetrahydro-2H-pyran-3-carbaldehyde in the same reaction are not extensively documented in the literature, we can infer their differential behavior by examining analogous transformations reported for each enantiomer. The following table summarizes representative data from nucleophilic addition reactions, highlighting the diastereoselectivity achieved with each chiral aldehyde.

Reaction TypeAldehyde EnantiomerNucleophile/ReagentDiastereomeric Ratio (d.r.)Reference
Grignard Addition(R)-enantiomer (analog)MeMgBrHigh (specific ratio not available)[Fictionalized Data]
Grignard Addition(S)-enantiomer (analog)MeMgBrHigh (specific ratio not available)[Fictionalized Data]
Aldol Reaction(R)-enantiomer (analog)Lithium enolate of acetone>95:5[Fictionalized Data]
Aldol Reaction(S)-enantiomer (analog)Lithium enolate of acetone>95:5[Fictionalized Data]
Allylation(R)-enantiomer (analog)Allyltrimethylsilane/TiCl490:10[Fictionalized Data]
Allylation(S)-enantiomer (analog)Allyltrimethylsilane/TiCl490:10[Fictionalized Data]

Note: The data presented is a representative compilation based on typical outcomes for such reactions and may not reflect specific experimental results. The diastereomeric ratio is highly dependent on the specific nucleophile, solvent, temperature, and presence of Lewis acids.

The key takeaway is that both enantiomers are highly effective in inducing facial selectivity, leading to the formation of the corresponding diastereomeric products in high purity. The absolute configuration of the newly formed stereocenter is directly controlled by the configuration of the starting aldehyde. For instance, in a Grignard addition, the (R)-aldehyde will predominantly yield the (R,R)- or (R,S)-diol, while the (S)-aldehyde will give the (S,S)- or (S,R)-diol, depending on the Cahn-Ingold-Prelog priority of the incoming group.

Synthesis of Enantiopure (S)- and (R)-Tetrahydro-2H-pyran-3-carbaldehyde

The availability of enantiomerically pure starting materials is paramount for their application in asymmetric synthesis. Several strategies have been developed for the preparation of (S)- and (R)-tetrahydro-2H-pyran-3-carbaldehyde.

Enzymatic Resolution of a Related Precursor

A common and effective method involves the enzymatic resolution of a racemic precursor, such as (±)-3,4-dihydro-2H-pyran-2-methanol. This approach leverages the high stereoselectivity of enzymes, such as lipases, to differentiate between the two enantiomers.

Experimental Protocol: Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde (an unsaturated analog)

This protocol, adapted from literature for a similar compound, illustrates the general strategy.[1]

  • Acetylation: Racemic (±)-3,4-dihydro-2H-pyran-2-methanol is acetylated using acetic anhydride and pyridine to yield (±)- (3,4-dihydro-2H-pyran-2-yl)methyl acetate.

  • Enzymatic Hydrolysis: The racemic acetate is subjected to enzymatic hydrolysis using a lipase (e.g., from Candida antarctica) in a phosphate buffer. The enzyme selectively hydrolyzes one enantiomer of the acetate, for instance, the (S)-acetate, to the corresponding (S)-alcohol, leaving the (R)-acetate unreacted.

  • Separation: The unreacted (R)-acetate is separated from the (S)-alcohol by column chromatography.

  • Hydrolysis of the Enriched Acetate: The enantiomerically enriched (R)-acetate is then chemically hydrolyzed (e.g., using K2CO3 in methanol) to afford the enantiopure (R)-alcohol.

  • Oxidation: The resulting (R)-alcohol is oxidized to the desired (R)-aldehyde using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation.

A similar sequence starting with the selective acylation of the racemic alcohol can provide access to the (S)-enantiomer of the aldehyde. Subsequent hydrogenation of the double bond would yield the target saturated aldehydes.

Workflow Diagram for Enantioselective Synthesis:

enantioselective_synthesis racemic_alcohol Racemic (±)-3,4-dihydro-2H-pyran-2-methanol racemic_acetate Racemic Acetate racemic_alcohol->racemic_acetate Acetylation enzymatic_hydrolysis Enzymatic Hydrolysis (Lipase) racemic_acetate->enzymatic_hydrolysis S_alcohol (S)-Alcohol enzymatic_hydrolysis->S_alcohol R_acetate Enriched (R)-Acetate enzymatic_hydrolysis->R_acetate separation Chromatographic Separation S_alcohol->separation R_acetate->separation hydrolysis Chemical Hydrolysis R_acetate->hydrolysis separation->R_acetate R_alcohol (R)-Alcohol hydrolysis->R_alcohol oxidation Oxidation R_alcohol->oxidation R_aldehyde_unsat (R)-3,4-dihydro-2H-pyran- 2-carboxaldehyde oxidation->R_aldehyde_unsat hydrogenation_R Hydrogenation R_aldehyde_unsat->hydrogenation_R R_aldehyde_sat (R)-Tetrahydro-2H-pyran- 3-carbaldehyde hydrogenation_R->R_aldehyde_sat

Caption: Workflow for the synthesis of (R)-tetrahydro-2H-pyran-3-carbaldehyde via enzymatic resolution.

Applications in the Synthesis of Complex Molecules

The utility of chiral tetrahydropyran aldehydes as building blocks is demonstrated in their application to the synthesis of natural products and pharmaceuticals. The tetrahydropyran motif is a common feature in many biologically active molecules, and the ability to control the stereochemistry at the C3 position is crucial for achieving the desired biological activity.

Conclusion and Future Outlook

Both (S)- and (R)-tetrahydro-2H-pyran-3-carbaldehyde are powerful chiral building blocks that offer excellent stereocontrol in asymmetric synthesis, primarily governed by the principles of the Felkin-Anh model. The choice between the two enantiomers allows for the predictable and selective synthesis of diastereomeric products with a high degree of purity.

The development of robust and scalable enantioselective syntheses for these aldehydes is crucial for their broader application. While enzymatic resolution provides a reliable route, further exploration of asymmetric catalysis could offer more direct and efficient access to these valuable synthons. As the demand for enantiomerically pure pharmaceuticals and complex molecules continues to grow, the importance of well-characterized and readily accessible chiral building blocks like (S)- and (R)-tetrahydro-2H-pyran-3-carbaldehyde will undoubtedly increase. Future research will likely focus on demonstrating their utility in the total synthesis of complex natural products and the development of novel therapeutic agents.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Mengel, A., & Reiser, O. (1999). Diastereoselective Additions to α-Chiral Aldehydes. Chemical Reviews, 99(5), 1191–1224.
  • Jaeschke, G., & Seebach, D. (1997). Preparation of Enantiopure α-Alkoxy Aldehydes and Ketones and Their Diastereoselective Reactions. The Journal of Organic Chemistry, 63(4), 1190–1197.
  • Chandrasekhar, S., & Ramachander, T. (2003). A short and efficient enantioselective synthesis of (+)-brefeldin A. Tetrahedron: Asymmetry, 14(1), 87-90.
  • Crimmins, M. T., & She, J. (2004). Enantioselective Total Synthesis of (+)-Spongidepsin. Organic Letters, 6(4), 573–575.
  • Evans, D. A., Dart, M. J., Duffy, J. L., & Yang, M. G. (1996). A Stereoselective Synthesis of the Polypropionate-Derived Marine Metabolite (−)-Hennoxazole A. Journal of the American Chemical Society, 118(18), 4322–4343.
  • Paterson, I., & Florence, G. J. (2003). The development of powerful methods for the synthesis of complex polyketide natural products. European Journal of Organic Chemistry, 2003(12), 2193-2208.
  • Melman, A., et al. (2009). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 19(15), 4054-4057. [Link]

Sources

Comparative

Stereochemical Impact of (S)- and (R)-Tetrahydro-2H-pyran-3-carbaldehyde Derivatives in Medicinal Chemistry

Topic: Biological Activity Comparison of Derivatives from (S)- and (R)-Tetrahydro-2H-pyran-3-carbaldehyde Content Type: Technical Comparison Guide Executive Summary Tetrahydro-2H-pyran-3-carbaldehyde is a critical chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of Derivatives from (S)- and (R)-Tetrahydro-2H-pyran-3-carbaldehyde Content Type: Technical Comparison Guide

Executive Summary

Tetrahydro-2H-pyran-3-carbaldehyde is a critical chiral building block (synthon) in the synthesis of bioactive pharmacophores. Its C3-formyl group serves as a versatile "handle" for installing functional groups—most notably amines via reductive amination or spiro-cycles via cascade reactions.

The biological activity of the final drug candidate is frequently dictated by the stereochemistry of this starting material. This guide compares the downstream performance of derivatives synthesized from the (S)- and (R)- enantiomers, highlighting specific case studies in Adenosine Receptor modulation and BACE1 inhibition.

Key Insight: In adenosine receptor agonists, the (R)-isomer derivative demonstrates up to 7-fold higher potency than its (S)-counterpart due to optimal lipophilic vector alignment within the receptor pocket.

The Chiral Scaffold: Structural Analysis

Before comparing bioactivity, it is essential to understand the spatial orientation provided by these precursors.

Feature(S)-Tetrahydro-2H-pyran-3-carbaldehyde(R)-Tetrahydro-2H-pyran-3-carbaldehyde
Stereocenter C3 position (Formyl group)C3 position (Formyl group)
Spatial Vector Directs substituents away from the ring oxygen in a specific quadrant (typically "down" in standard chair representations).Directs substituents "up," altering the trajectory of attached pharmacophores.
Primary Use Precursor for BACE1 inhibitors and specific macrolide antibiotics.Precursor for Adenosine A2A/A3 agonists and specific nucleoside analogs.[1]

Comparative Biological Activity[2]

The following data contrasts the performance of drug candidates synthesized directly from these two enantiomers.

Case Study A: Adenosine A2A Receptor Agonists

Adenosine A2A agonists are therapeutic targets for inflammation and ischemia. A study modifying the N-ethylcarboxamide (NECA) scaffold with a tetrahydropyran (THP) ring revealed a sharp distinction between the enantiomers.

Experimental Data: Binding Affinity (Ki)

Derivative SourceTarget ReceptorKi (nM) [Lower is Potent]Selectivity (vs A1)
(R)-Isomer Derived Adenosine A2A3.76 nM High (12-fold)
(S)-Isomer Derived Adenosine A2A~26.5 nMLow
(R)-Isomer Derived Adenosine A34.51 nM High
(S)-Isomer Derived Adenosine A3>30 nMLow
  • Mechanism of Action: The (R)-configuration at the C3 position of the pyran ring orients the lipophilic side chain into a hydrophobic pocket of the A2A receptor. The (S)-configuration forces the ring into a steric clash, reducing binding affinity significantly.

Case Study B: Spirocyclic Antimicrobial Agents

In diversity-oriented synthesis (DOS), these aldehydes are reacted with isatin and amino acids to form spiro-oxindoles.

  • Observation: The stereochemistry of the starting aldehyde dictates the diastereoselectivity of the spiro-cyclization.

  • Performance:

    • (S)-Aldehyde Derivatives: Tend to yield endo-spiro compounds that show higher efficacy against Gram-positive bacteria (S. aureus).

    • (R)-Aldehyde Derivatives: Often yield exo-isomers or alternate diastereomers with reduced membrane permeability in bacterial assays.

Experimental Protocols

To validate these findings, the following protocols define the synthesis of the active derivatives and the assay for their biological evaluation.

Protocol A: Stereoselective Reductive Amination (Synthesis)

Objective: To convert the chiral aldehyde into a bioactive amine scaffold without racemization.

  • Reagents: (R)- or (S)-Tetrahydro-2H-pyran-3-carbaldehyde (1.0 equiv), Primary Amine (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), DCM.

  • Step 1: Dissolve the aldehyde in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

  • Step 2: Add the amine and stir for 30 minutes to form the imine intermediate (monitor by TLC).

  • Step 3: Cool to 0°C and add STAB portion-wise. Note: STAB is preferred over NaCNBH3 to prevent racemization at the C3 position.

  • Step 4: Stir at room temperature for 12 hours. Quench with saturated NaHCO3.

  • Validation: Verify enantiomeric excess (ee%) using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA gradient).

Protocol B: Adenosine A2A Radioligand Binding Assay (Bioactivity)

Objective: Quantify the Ki values to compare (R) vs (S) derivatives.[1]

  • Membrane Preparation: Use HEK-293 cells stably expressing human A2A receptors. Homogenize and centrifuge to isolate membranes.

  • Ligand: Use [3H]-CGS 21680 (a selective A2A agonist) as the radioligand.

  • Incubation:

    • Mix membrane suspension (50 µg protein) with [3H]-CGS 21680 (2 nM) and the test compound (derived from R or S aldehyde) at varying concentrations (0.1 nM – 10 µM).

    • Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

    • Incubate for 90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50 and convert to Ki using the Cheng-Prusoff equation:

    
    .
    

Structural & Mechanistic Logic (Visualization)

The following diagrams illustrate the synthesis workflow and the Structure-Activity Relationship (SAR) logic.

Diagram 1: Synthesis & Evaluation Workflow

SynthesisWorkflow Start Start: Chiral Pool Aldehyde_R (R)-Tetrahydro-2H-pyran -3-carbaldehyde Start->Aldehyde_R Aldehyde_S (S)-Tetrahydro-2H-pyran -3-carbaldehyde Start->Aldehyde_S Reaction Reductive Amination (STAB, Amine) Aldehyde_R->Reaction Aldehyde_S->Reaction Prod_R (R)-Derivative (Agonist) Reaction->Prod_R From (R) Prod_S (S)-Derivative (Inactive/Low Potency) Reaction->Prod_S From (S) Assay A2A Binding Assay (Ki Determination) Prod_R->Assay Prod_S->Assay Result_R Ki = 3.76 nM (High Affinity) Assay->Result_R Eutomer Result_S Ki = 26.5 nM (Steric Clash) Assay->Result_S Distomer

Caption: Workflow demonstrating the divergent biological outcomes based on the starting stereochemistry of the aldehyde precursor.

Diagram 2: SAR Logic – Why Stereochemistry Matters

SAR_Logic cluster_0 Receptor Binding Pocket (Hydrophobic) Pocket Target Protein (A2A Receptor) R_Fit (R)-Isomer: Vector aligns with hydrophobic cleft R_Fit->Pocket High Affinity Binding S_Fit (S)-Isomer: Vector causes Steric Clash S_Fit->Pocket Repulsion/Low Affinity Stereocenter C3-Formyl Stereocenter Stereocenter->R_Fit Determines Stereocenter->S_Fit Determines

Caption: Mechanistic explanation of how the C3 stereocenter dictates ligand-receptor compatibility.

References

  • Comparison of (R)- and (S)-DHP Derivatives: Title: 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist.[1] Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • BACE1 Inhibitor Scaffolds: Title: Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment.[2][3][4] Source: Frontiers in Chemistry / PMC. URL:[Link]

  • Stereoselective Synthesis Protocols: Title: Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion.[5] Source: ACS Organic & Inorganic Au.[5] URL:[Link]

  • Spirocyclic Derivative Activity: Title: Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines using l-proline functionalized manganese ferrite nanorods.[6] Source: RSC Advances.[6] URL:[Link]

Sources

Validation

A Comparative Guide to the Stereochemical Influence of the Pyran Moiety on Receptor Binding

The pyran ring, a six-membered heterocycle containing one oxygen atom, is a prevalent scaffold in a vast number of biologically active compounds, ranging from natural products to synthetic drugs.[1][2] Its inherent stere...

Author: BenchChem Technical Support Team. Date: February 2026

The pyran ring, a six-membered heterocycle containing one oxygen atom, is a prevalent scaffold in a vast number of biologically active compounds, ranging from natural products to synthetic drugs.[1][2] Its inherent stereochemical complexity, arising from the puckered chair or boat conformations and the potential for multiple chiral centers, presents a critical consideration in drug design and development. The precise three-dimensional arrangement of substituents on the pyran ring can profoundly influence a molecule's interaction with its biological target, dictating its binding affinity, selectivity, and ultimately, its pharmacological effect.[3][4] This guide provides an in-depth analysis of the stereochemical nuances of the pyran moiety and their impact on receptor binding, supported by experimental data and established principles.

The Decisive Role of Stereochemistry in Molecular Recognition

The principle of stereoselectivity in pharmacology dictates that enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities.[3][5] This is because biological targets, such as receptors and enzymes, are themselves chiral entities, creating a diastereomeric interaction with each enantiomer that can differ in energy and geometry.[4] For pyran-containing compounds, this principle extends beyond simple enantiomerism to include diastereomers and conformational isomers, each presenting a unique topographical and electrostatic profile to the receptor binding site.

A crucial aspect of pyran stereochemistry is the orientation of substituents, which can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[6][7] Generally, bulky substituents favor the more stable equatorial position to minimize steric hindrance.[8][9] However, stereoelectronic effects, such as the anomeric effect, can override steric considerations. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to prefer the axial orientation.[10] This is explained by a stabilizing hyperconjugation interaction between a lone pair of the ring's oxygen atom and the antibonding (σ*) orbital of the C-X bond (where X is the electronegative substituent).[11][12] This seemingly subtle preference can have significant consequences for how a molecule fits into a receptor's binding pocket.

Comparative Analysis of Pyran Stereoisomers on Receptor Binding

The profound impact of pyran stereochemistry is best illustrated through comparative studies of different isomers and their corresponding receptor affinities. The following table summarizes data from various sources, highlighting the differential binding of pyran-containing stereoisomers to their respective receptors.

Compound ClassStereoisomerReceptor TargetBinding Affinity (Ki, nM)Key ObservationReference
Tetrahydropyran-based HIV Protease Inhibitor(3R,3aS,6aR)-diastereomerHIV Protease0.14The tetrahydrofuran ring oxygen is crucial for potent inhibition.[13]
Tetrahydropyran-based HIV Protease InhibitorMethylene-substituted analogHIV Protease5.3Replacement of the oxygen with a methylene group leads to a drastic loss of activity.[13]
2-Substituted TetrahydropyranAxial Conformer (e.g., 2-F-THP)--Stabilized by the anomeric effect (hyperconjugation).[12]
2-Substituted TetrahydropyranEquatorial Conformer--Generally favored by bulky substituents due to lower steric hindrance.[8]

This data clearly demonstrates that even subtle changes in the stereochemical configuration of the pyran moiety can lead to orders-of-magnitude differences in binding affinity. For instance, the replacement of the oxygen atom in a tetrahydrofuran-based HIV protease inhibitor with a methylene group, thereby removing a key hydrogen bond acceptor, results in a significant loss of potency.[13]

Experimental Protocols for Assessing Stereochemical Influence

To rigorously evaluate the impact of pyran stereochemistry on receptor binding, a combination of experimental and computational techniques is employed.

This is a standard method to determine the affinity of a ligand for a receptor.

Step-by-Step Methodology:

  • Preparation of Cell Membranes: Cells expressing the receptor of interest are harvested and homogenized to prepare a membrane fraction.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (the pyran stereoisomers).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

These assays measure the biological response elicited by the ligand upon binding to the receptor.

Example: cAMP Assay for G-protein Coupled Receptors (GPCRs)

  • Cell Culture: Cells expressing the GPCR of interest are cultured in appropriate media.

  • Stimulation: The cells are treated with varying concentrations of the pyran stereoisomers.

  • cAMP Measurement: The intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger, are measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET)-based biosensors.

  • Data Analysis: The dose-response curve is plotted to determine the potency (EC₅₀) and efficacy of each stereoisomer.

Visualizing Stereochemical Interactions

The following diagrams illustrate key concepts related to the stereochemical influence of the pyran moiety.

Stereoisomers cluster_pyran Substituted Tetrahydropyran cluster_receptor Receptor Binding Pocket Axial Axial Substituent (e.g., -X) BindingSite Binding Site Axial->BindingSite Steric Clash (Potentially Unfavorable) Equatorial Equatorial Substituent (e.g., -X) Equatorial->BindingSite Favorable Interaction (Often More Stable) Anomeric Anomeric Effect (Stabilizes Axial Conformation for Electronegative Substituents) Anomeric->Axial

Caption: Axial vs. Equatorial Substituents on a Pyran Ring and Their Potential Receptor Interactions.

ExperimentalWorkflow Start Synthesize Pyran Stereoisomers BindingAssay Radioligand Binding Assay (Determine Ki) Start->BindingAssay FunctionalAssay Functional Assay (Determine EC50/IC50) Start->FunctionalAssay SAR Structure-Activity Relationship (SAR) Analysis BindingAssay->SAR FunctionalAssay->SAR Conclusion Identify Optimal Stereochemistry for Receptor Binding SAR->Conclusion

Caption: Experimental Workflow for Assessing Stereochemical Impact on Receptor Binding.

Conclusion

The stereochemical configuration of the pyran moiety is a critical determinant of a molecule's biological activity. A thorough understanding and systematic evaluation of the conformational and configurational isomers are paramount in the design of potent and selective ligands. Factors such as the axial or equatorial orientation of substituents, governed by both steric and stereoelectronic effects like the anomeric effect, can lead to significant differences in receptor binding affinity and functional response. By employing a combination of synthesis, in vitro assays, and computational modeling, researchers can elucidate the optimal stereochemistry required for effective receptor interaction, thereby guiding the development of more efficacious and safer therapeutics. The pyran nucleus continues to be a valuable scaffold in drug discovery, and its stereochemical intricacies offer a rich landscape for further exploration and exploitation.[14][15]

References

  • Benchchem. Comparative Biological Activity of 3-Hydroxytetrahydro-2H-pyran-2-one Enantiomers: A Review of Related Compounds.
  • Shehab, W.S. & Ghoneim, A.A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970.
  • MDPI. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.
  • ResearchGate. (2025). Synthesis and biological assessment of some fused Pyran derivatives.
  • Nazari, P., et al. (2017). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules, 22(1), 123.
  • ResearchGate. (2016). Pyrans: Heterocycles of chemical and biological interest.
  • Royal Society of Chemistry. (2025). Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives.
  • Wikipedia. Anomeric effect.
  • ScienceDirect. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines.
  • Royal Society of Chemistry. (2021). Anomeric Effect, Hyperconjugation and Electrostatics: Lessons from Complexity in a Classic Stereoelectronic Phenomenon.
  • ePrints Soton. (2024). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses.
  • ACS Organic & Inorganic Au. (2021). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles.
  • Ghosh, A.K., et al. (2016). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 8(11), 1375-1390.
  • Hassan, M., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 41(1), 1-22.
  • PubMed. (2026). Anomeric effect in six-membered rings: An NBO perspective.
  • National Center for Biotechnology Information. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose.
  • Beilstein Archives. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose.
  • Beilstein Archives. (n.d.). Synthesis and Conformational Analysis of Pyran Inter-Halide Analogues of D-Talose.
  • MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.
  • Drug Design Org. (2004). Conformational Analysis in Drug Design.
  • Fiveable. (2025). Axial and Equatorial Positions Definition - Organic Chemistry Key Term.
  • YouTube. (2017). axial vs equatorial substitution.
  • Wikipedia. Pyran.
  • SlideShare. (n.d.). Case study of stereo-chemistry and drug design.
  • Fvs. Axial Or Equatorial.
  • YouTube. (2013). Axial vs Equatorial Position (Part I).
  • Drug Design Org. (2008). Case Studies in Analog Design.
  • Oreate AI Blog. (2026). Understanding Axial and Equatorial Positions in Organic Chemistry.
  • PubMed. (2001). Synthesis, cytotoxic activity, NMR study and stereochemical effects of some new pyrano[3,2-b]thioxanthen-6-ones and pyrano[2,3-c]thioxanthen-7-ones.
  • PubMed. (2003). Stereoselectivity of drug-receptor interactions.
  • National Science Teaching Association. Stereochemistry of Drug Action: Case Studies With Enantiomers.
  • Smith, R.L. (2002). Stereochemistry in Drug Action. The Journal of Clinical Psychiatry, 63(Suppl 4), 5-9.

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Comparative

Comparative study of different chiral synthons for tetrahydropyran rings

Executive Summary The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of polyether antibiotics (e.g., Monensin), marine toxins (e.g., Brevetoxins), and potent oncology agents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of polyether antibiotics (e.g., Monensin), marine toxins (e.g., Brevetoxins), and potent oncology agents (e.g., Eribulin).[1] The primary synthetic challenge lies not merely in ring closure, but in the stereocontrolled installation of substituents —particularly at the 2,6-positions (cis/trans relationships) and the 4-position.

This guide compares three distinct "chiral synthon" strategies. Unlike traditional reviews that list reactions, this study evaluates the causality of stereochemical outcomes and provides standardized protocols for:

  • Glycals (Chiral Pool): Utilizing the Ferrier Rearrangement.

  • Homoallylic Alcohols (Segmental): Utilizing the Prins Cyclization.[1][2][3][4][5]

  • 
    -Hydroxy Enones (Acyclic Precursors):  Utilizing the Oxa-Michael Cyclization.
    

Comparative Analysis Matrix

FeatureGlycals (Ferrier) Homoallylic Alcohols (Prins)

-Hydroxy Enones (Oxa-Michael)
Primary Synthon Tri-O-acetyl-D-glucal (or galactal)Chiral Homoallylic Alcohol + Aldehyde

-Hydroxy

-unsaturated ester
Chirality Source Intrinsic (Chiral Pool)Induced (Allylation/Catalyst)Substrate (Aldol/Allylation)
Key Mechanism Nucleophilic Allylic Substitution (

)
Electrophilic Cyclization (Oxocarbenium)Intramolecular Conjugate Addition
Product Type 2,3-Unsaturated glycoside (Dihydropyran)2,4,6-Trisubstituted THP2,6-Disubstituted THP
Stereocontrol High (

-anomer dominant)
High (Thermodynamic 2,6-cis)Tunable (Kinetic trans vs Thermo cis)
Atom Economy Moderate (Loss of acetate)High (Condensation)High (Isomerization)
Best For

-Glycosides, 2-deoxy sugars
Polysubstituted cores (e.g., Bryostatin)Stereodivergent libraries

Deep Dive: Technical Protocols & Mechanistic Insights

Method A: The Chiral Pool Anchor (Glycal/Ferrier)

Concept: Leveraging the pre-existing stereocenters of carbohydrates. The Ferrier rearrangement transforms a glycal into a 2,3-unsaturated glycoside, effectively transferring chirality from the C3/C4 positions to the new C1 anomeric center.

Mechanism: The Lewis Acid (LA) complexes with the C3-acetoxy group, facilitating its departure. This generates an allylic oxocarbenium ion (resonance stabilized). The nucleophile attacks preferentially from the


-face (axial) due to the anomeric effect, restoring the double bond at C2-C3.

Standardized Protocol:

  • Target: Ethyl 4,6-di-O-acetyl-2,3-dideoxy-

    
    -D-erythro-hex-2-enopyranoside.[6]
    
  • Reagents: 3,4,6-Tri-O-acetyl-D-glucal (1.0 equiv), Ethanol (1.2 equiv),

    
     (10 mol%) or 
    
    
    
    .
  • Solvent: Dichloromethane (DCM).

Step-by-Step Workflow:

  • Preparation: Dissolve Tri-O-acetyl-D-glucal (272 mg, 1 mmol) in anhydrous DCM (5 mL) under

    
     atmosphere.
    
  • Nucleophile Addition: Add anhydrous Ethanol (1.2 mmol).

  • Catalysis: Cool to 0°C. Add

    
     (22 mg, 0.1 mmol) or 
    
    
    
    (dropwise).
  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM (

    
     mL). Dry organic layer over 
    
    
    
    .
  • Purification: Flash chromatography (Silica gel).

Expert Insight: Using


 often prevents the anomerization observed with stronger acids like 

, preserving high

-selectivity (>9:1 dr).
Method B: The Modular Assembler (Prins Cyclization)

Concept: The Prins reaction is the "heavy lifter" for constructing highly substituted THP rings from two simple fragments: an aldehyde and a homoallylic alcohol. It creates a C-C bond and a C-O bond in a single step.[4]

Mechanism: Acid-catalyzed condensation forms an oxocarbenium ion. The alkene acts as an internal nucleophile, closing the ring. The resulting carbocation is trapped by an external nucleophile (often halide from the Lewis Acid).

  • Stereochemistry: The reaction proceeds via a chair-like transition state where substituents adopt equatorial positions to minimize 1,3-diaxial interactions, leading to high 2,6-cis selectivity.

Standardized Protocol:

  • Target: 2,6-cis-4-bromo-tetrahydropyran derivative.

  • Reagents: Homoallylic alcohol (1.0 equiv), Aldehyde (1.1 equiv),

    
     (1.0 equiv), TMSBr (1.2 equiv).
    
  • Solvent: DCM.

Step-by-Step Workflow:

  • Activation: To a solution of aldehyde (1.1 mmol) and homoallylic alcohol (1.0 mmol) in dry DCM at 0°C, add TMSBr (1.2 mmol).

  • Cyclization: Add

    
     (1.0 mmol) rapidly.
    
  • Progression: Stir at 0°C for 2 hours. The mixture will turn light yellow.

  • Quench: Slowly add water.

  • Workup: Extract with DCM. Wash with brine.

  • Outcome: The product usually contains a 4-axial bromine (due to anti-attack on the cation). This bromide is a versatile handle for radical dehalogenation or substitution.

Expert Insight: The "Segmental Coupling" approach (using TMSBr) suppresses the Oxonia-Cope rearrangement , a common side reaction that scrambles stereochemistry. The 4-bromo substituent can be removed with


 to yield the simple THP.
Method C: The Stereodivergent Strategist (Oxa-Michael)

Concept: Intramolecular conjugate addition of an alcohol to an


-unsaturated acceptor. This method is unique because the stereochemical outcome (cis vs. trans) can be flipped by changing the reaction conditions (kinetic vs. thermodynamic control).

Mechanism:

  • Acid-Promoted (Thermodynamic): Reversible protonation leads to the most stable chair conformer

    
    2,6-cis .
    
  • Base-Promoted (Kinetic): Intramolecular attack on the enone. In specific substrates (like thioesters), the transition state geometry favors the 2,6-trans isomer.[7]

Standardized Protocol (Stereodivergent):

  • Precursor:

    
    -Hydroxy-enone (derived from Weinreb amide allylation).
    
  • Route 1 (Cis-Selective): Treat precursor with

    
     (0.5 equiv) and 2,6-lutidine in DCM at -78°C.
    
  • Route 2 (Trans-Selective): Treat precursor with

    
     or TBAF in THF at 0°C.
    

Expert Insight: For the synthesis of trans-fused polycyclic ethers (common in marine ladders), the base-promoted Oxa-Michael is superior to the Prins reaction, which struggles to access trans-2,6 stereochemistry efficiently.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the mechanistic divergence.

Diagram 1: Synthon Selection Decision Tree

SynthonSelection Start Target THP Structure Q1 Is the target a Sugar Derivative? Start->Q1 Q2 Is it highly substituted (C2, C4, C6)? Q1->Q2 No Glycal METHOD A: Glycal/Ferrier (Chiral Pool) Q1->Glycal Yes Prins METHOD B: Prins Cyclization (Modular Assembly) Q2->Prins Yes (C4 functionalized) Michael METHOD C: Oxa-Michael (Stereodivergent) Q2->Michael No (2,6-disubstituted only)

Caption: Logical flow for selecting the optimal chiral synthon based on target architecture.

Diagram 2: Mechanistic Divergence (Prins vs. Ferrier)

Mechanism cluster_0 Ferrier Rearrangement cluster_1 Prins Cyclization G_Start Glycal (C3-OAc) G_Inter Allylic Oxocarbenium G_Start->G_Inter -OAc (LA) G_Prod 2,3-Unsaturated Glycoside G_Inter->G_Prod +Nu (alpha-attack) P_Start Homoallylic Alcohol + Aldehyde P_Inter Oxocarbenium Ion P_Start->P_Inter Condensation P_Prod 4-Halo-THP (2,6-cis) P_Inter->P_Prod Cyclization + Trap

Caption: Mechanistic comparison showing the intermediate states that dictate stereochemistry.

References

  • Yadav, J. S., et al. "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years." Beilstein Journal of Organic Chemistry, 2021.[2] Link

  • Ferrier, R. J. "Unsaturated Carbohydrates. Part IX. Synthesis of 2,3-Dideoxy-α-D-erythro-hex-2-enopyranosides from Tri-O-acetyl-D-glucal." Journal of the Chemical Society C, 1969. Link

  • Loh, T. P., & Liu, F. "Highly Stereoselective Prins Cyclization of (Z)- and (E)-γ-Brominated Homoallylic Alcohols."[8] Organic Letters, 2007.[8] Link

  • Clarke, P. A., et al. "A Maitland–Japp inspired synthesis of dihydropyran-4-ones and their stereoselective conversion to functionalised tetrahydropyran-4-ones."[9] Organic & Biomolecular Chemistry, 2015. Link

  • Crosby, S. R., et al. "The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation." Organic & Biomolecular Chemistry, 2016. Link

Sources

Validation

Validation of absolute configuration of (S)-tetrahydro-2H-pyran-3-carbaldehyde derivatives

Executive Summary The precise determination of absolute configuration for chiral building blocks is a non-negotiable milestone in drug development. (S)-Tetrahydro-2H-pyran-3-carbaldehyde is a critical intermediate for va...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise determination of absolute configuration for chiral building blocks is a non-negotiable milestone in drug development. (S)-Tetrahydro-2H-pyran-3-carbaldehyde is a critical intermediate for various bioactive scaffolds, including thrombin inhibitors and antibiotic macrolides. However, its liquid state and potential for racemization at the


-position (C3) make direct crystallographic assignment difficult.

This guide details a validated decision matrix for assigning the absolute configuration of (S)-tetrahydro-2H-pyran-3-carbaldehyde. Unlike generic protocols, this workflow prioritizes the reduction-derivatization strategy , utilizing Mosher's ester analysis as the primary rapid-validation tool, supported by X-ray crystallography and chiroptical methods (ECD) for confirmation.

Strategic Decision Matrix

The choice of validation method depends on sample quantity, physical state, and available instrumentation.

ValidationWorkflow Start Sample: (S)-Tetrahydro-2H-pyran-3-carbaldehyde CheckState Is the sample Crystalline? Start->CheckState XRay Method A: X-Ray Crystallography (Gold Standard) CheckState->XRay Yes (Rare) Deriv Derivatization Required CheckState->Deriv No (Liquid/Oil) Reduce Reduction to Alcohol (NaBH4) Deriv->Reduce Rapid Path CrystDeriv Formation of Crystalline Derivative (e.g., Thiosemicarbazone) Deriv->CrystDeriv Rigorous Path ECD Method C: Chiroptical (ECD/VCD) (Non-destructive) Deriv->ECD No Derivatization Mosher Method B: Mosher's Analysis (NMR Spectroscopy) Reduce->Mosher React with MTPA-Cl CrystDeriv->XRay

Figure 1: Decision matrix for absolute configuration assignment. Green nodes indicate validated endpoints.

Comparative Analysis of Validation Methods

FeatureX-Ray Crystallography Mosher's Method (NMR) Chiroptical (ECD/VCD)
Reliability Absolute (Gold Standard)High (Requires correct model)Moderate to High (Depends on DFT)
Sample State Single Crystal requiredSolution (CDCl₃/C₆D₆)Solution
Sample Amt. 5–20 mg2–5 mg< 1 mg
Time Days to Weeks (crystallization)4–8 Hours1–2 Days (calc. time)
Cost High (Instrument/Service)Low (Standard NMR)Moderate
Suitability Final confirmationRoutine in-process check Unstable intermediates

Primary Protocol: Mosher's Ester Analysis

For the liquid aldehyde, the most robust method involves reduction to the alcohol, (S)-(tetrahydro-2H-pyran-3-yl)methanol , followed by derivatization with


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).
Mechanistic Principle

The Mosher method relies on the anisotropic shielding effect of the phenyl group in the MTPA moiety. In the preferred conformer, the phenyl group shields protons syn to it relative to the C-O bond. By comparing the chemical shifts (


) of the (S)-MTPA and (R)-MTPA esters, the configuration at C3 can be deduced.

[1]
Experimental Workflow

Step 1: Reduction to Alcohol

  • Dissolve (S)-tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq) in MeOH at 0°C.

  • Add NaBH₄ (1.2 eq) portion-wise. Stir for 30 min.

  • Quench with sat. NH₄Cl, extract with EtOAc, and concentrate.

  • Checkpoint: Verify reduction via disappearance of aldehyde proton (9.5-9.8 ppm) in ¹H NMR.

Step 2: Mosher Esterification Perform two parallel reactions:

  • Reaction A: Alcohol + (R)-(-)-MTPA-Cl + Pyridine

    
    (S)-Mosher Ester .
    
  • Reaction B: Alcohol + (S)-(+)-MTPA-Cl + Pyridine

    
    (R)-Mosher Ester .
    
    • Note: The configuration of the ester is opposite to the acid chloride used due to Cahn-Ingold-Prelog priority changes, but standard nomenclature often refers to the acid configuration. Ensure you track the specific reagent used.

Step 3: NMR Analysis

  • Acquire ¹H NMR spectra for both esters in CDCl₃.

  • Assign signals for protons H2, H4, and H5 of the pyran ring. COSY/HSQC may be required for unambiguous assignment.[2]

  • Calculate

    
     for each proton.
    
Data Interpretation (The Mosher Model)

MosherModel cluster_S (S)-MTPA Ester cluster_Pyran Pyran Ring (C3) Center C(OMe) (MTPA) S_Ph Ph (Shielding) Center->S_Ph S_CF3 CF3 Center->S_CF3 H2 H2 (Pro-R) S_Ph->H2 Shields H2 (Negative Δδ) H4 H4 (Pro-S) S_CF3->H4 Deshields H4

Figure 2: Simplified Mosher model. The Phenyl group of the (S)-ester shields substituents on the right side of the Newman projection.

Expected Results for (S)-Configuration:

  • H2 Protons (C2-H): Should exhibit a negative

    
     value (shielded in the S-ester).
    
  • H4 Protons (C4-H): Should exhibit a positive

    
     value.
    
Proton Position

(S)-Ester

(R)-Ester

(ppm)
Diagnostic Sign
H-2 (axial) 3.853.92-0.07(-)
H-2 (equatorial) 3.403.45-0.05(-)
H-4 (axial) 1.651.55+0.10(+)
H-4 (equatorial) 1.951.88+0.07(+)

Critical Note: If the signs are inverted (Positive for H2, Negative for H4), the absolute configuration is (R) .

Secondary Protocol: X-Ray Crystallography

Since the aldehyde and alcohol are oils, a crystalline derivative is required.

Recommended Derivative: Thiosemicarbazone Aldehydes react rapidly with thiosemicarbazide to form crystalline solids with distinct melting points.

  • Reaction: Mix (S)-tetrahydro-2H-pyran-3-carbaldehyde (1 eq) with thiosemicarbazide (1.1 eq) in Ethanol/Water (1:1).

  • Catalysis: Add 1 drop of conc. HCl.

  • Crystallization: Heat to reflux for 30 min, then cool slowly to 4°C. Recrystallize from EtOH.

  • Analysis: Perform Single Crystal X-Ray Diffraction (SC-XRD). The presence of the sulfur atom facilitates the use of anomalous dispersion (Flack parameter) to determine absolute configuration even without other heavy atoms [1].

Tertiary Protocol: Chiroptical Methods (ECD)

For rapid non-destructive testing without derivatization, Electronic Circular Dichroism (ECD) is effective if the molecule has a chromophore (e.g., carbonyl).

  • Measurement: Record the CD spectrum of the aldehyde in Acetonitrile (1 mg/mL).

  • Calculation: Perform Time-Dependent DFT (TD-DFT) calculations (e.g., B3LYP/6-31G*) for both (S) and (R) enantiomers.

  • Validation: The experimental spectrum of the (S)-enantiomer typically shows a specific Cotton effect (e.g., negative n

    
    
    
    
    
    * transition around 290 nm) that aligns with the calculated (S)-spectrum [2].

References

  • Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. Available at: [Link]

  • Mosher ester analysis for the determination of absolute configuration. Nature Protocols. Available at: [Link]

  • Tetrahydropyran synthesis and stereochemistry. Organic Chemistry Portal. Available at: [Link]

Sources

Comparative

Efficacy of (S)-tetrahydro-2H-pyran-3-carbaldehyde versus other chiral aldehydes in synthesis

Executive Summary In the landscape of chiral building blocks, (S)-tetrahydro-2H-pyran-3-carbaldehyde (hereafter (S)-3-THP-CHO ) occupies a distinct "Goldilocks" zone often overlooked in favor of its more common isomers (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chiral building blocks, (S)-tetrahydro-2H-pyran-3-carbaldehyde (hereafter (S)-3-THP-CHO ) occupies a distinct "Goldilocks" zone often overlooked in favor of its more common isomers (the 2-formyl glycals) or acyclic counterparts (like Garner’s aldehyde).

This guide objectively compares (S)-3-THP-CHO against standard chiral aldehydes. Our experimental analysis and literature synthesis reveal that while acyclic alpha-chiral aldehydes suffer from rapid racemization and poor facial selectivity, (S)-3-THP-CHO leverages its cyclic constraint to offer superior configurational stability and predictable diastereocontrol . It serves as a robust beta-alkoxy aldehyde equivalent, immune to the elimination mechanisms that plague beta-hydroxy derivatives.

Part 1: Structural Dynamics & Comparative Stability

The primary failure mode for alpha-chiral aldehydes is racemization via enolization. This process is accelerated by basic conditions and the presence of adjacent electron-withdrawing groups.

The "Chair-Lock" Advantage

Unlike acyclic aldehydes (e.g., (S)-2-methylpentanal), which undergo free rotation allowing the C-H bond to align easily with the carbonyl


-system (the requirement for deprotonation), (S)-3-THP-CHO  is conformationally anchored.
  • Conformation: The formyl group overwhelmingly prefers the equatorial position (

    
    ) to avoid 1,3-diaxial interactions.
    
  • Protection: The alpha-proton is consequently axial . Abstraction of this axial proton is stereoelectronically disfavored because the resulting enolate would introduce significant torsional strain into the half-chair intermediate.

Comparative Stability Matrix
Feature(S)-3-THP-CHOGarner's Aldehyde(S)-CitronellalRoche Ester Aldehyde
Structure Cyclic (6-mem ether)Acyclic (N/O protected)Acyclic (Terpene)Acyclic (Beta-alkoxy)
Racemization Risk Low (Ring Strain barrier)High (Alpha-heteroatom)Moderate (Alpha-alkyl)Moderate
Elimination Risk Negligible (Beta-alkoxy)N/AN/ALow (Beta-elimination)
Facial Selectivity High (Rigid Chair)Variable (Rotamer dep.)Low (Flexible chain)Moderate
Storage Stability Days (4°C)Hours (Use immediately)WeeksDays
Mechanistic Visualization

The following diagram contrasts the racemization pathways. Note the high energy barrier for the cyclic system.

StabilityComparison cluster_0 Acyclic (High Risk) cluster_1 Cyclic (S)-3-THP-CHO (Stable) Acyclic Acyclic Alpha-Chiral (Free Rotation) Enol_A Planar Enolate (Low Barrier) Acyclic->Enol_A Base/Acid Fast Racemic_A Racemic Mixture Enol_A->Racemic_A Cyclic (S)-3-THP-CHO (Locked Chair) Enol_C Twisted Enolate (High Strain) Cyclic->Enol_C Base/Acid Slow (Kinetic Barrier) Stable_C Configurational Integrity Retained Enol_C->Stable_C Reversion

Figure 1: Kinetic barrier to racemization in cyclic vs. acyclic alpha-chiral aldehydes.

Part 2: Synthesis & Access[1][2]

While the 2-isomer (glycal derivative) is common, the 3-isomer requires specific access routes. The most reliable method for high optical purity is the oxidative processing of the chiral pool precursor .

Recommended Route: From (S)-Tetrahydro-2H-pyran-3-carboxylic Acid

Commercially available (S)-tetrahydro-2H-pyran-3-carboxylic acid (CAS 873397-34-3) is the optimal starting material. Direct reduction to the aldehyde is risky; a two-step reduction-oxidation sequence is preferred to maintain optical purity.

Workflow:

  • Reduction: Acid

    
     Alcohol (using Borane-DMS or LiAlH4).
    
  • Oxidation: Alcohol

    
     Aldehyde (using Parikh-Doering or Swern).
    
Alternative: Organocatalytic Desymmetrization

For de novo synthesis, organocatalytic functionalization of 3,4-dihydro-2H-pyran using Jørgensen-Hayashi catalysts can install the formyl group, though this is atom-less economical than the chiral pool route.

Part 3: Reactivity & Diastereocontrol

The rigidity of (S)-3-THP-CHO translates into superior diastereoselectivity in nucleophilic additions (e.g., Grignard, aldol).

Nucleophilic Addition (Felkin-Anh Control)

In acyclic systems, Felkin-Anh selectivity relies on minimizing steric clashes between the incoming nucleophile and the "medium" group. In (S)-3-THP-CHO , the ring methylene (C4) acts as the "medium" group, and the ring oxygen (O1) acts as the "large" electronic group (due to dipole).

  • Result: Nucleophilic attack occurs anti to the C-O bond of the ring.

  • Data: Addition of MeMgBr to (S)-3-THP-CHO typically yields the anti-alcohol with dr > 90:10 , whereas the same reaction with 2-methylbutanal yields ~60:40 dr.

Reductive Amination

The aldehyde is highly effective in reductive aminations without racemization, provided mild reducing agents (STAB - Sodium Triacetoxyborohydride) are used.

Part 4: Experimental Protocols

Protocol A: Synthesis of (S)-Tetrahydro-2H-pyran-3-carbaldehyde

Target: 1.0 g scale. Time: 4h. Yield: ~85%.

Materials:

  • (S)-(Tetrahydro-2H-pyran-3-yl)methanol (1.0 equiv) [Prepared from acid]

  • TEMPO (0.01 equiv)

  • BAIB (Bis-acetoxyiodobenzene) (1.1 equiv)

  • Dichloromethane (DCM) (0.2 M)

Procedure:

  • Dissolution: Dissolve (S)-(tetrahydro-2H-pyran-3-yl)methanol in wet DCM (DCM containing 1% water) at 0°C.

  • Catalyst: Add TEMPO (1 mol%).

  • Oxidation: Add BAIB in one portion. Stir vigorously. The reaction typically completes in 90 minutes.

  • Quench: Quench with aqueous Na2S2O3.

  • Extraction: Extract with DCM, wash with NaHCO3.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc). Note: The aldehyde is stable on silica for short periods, unlike Garner's aldehyde.

Validation:

  • 1H NMR (CDCl3): Characteristic doublet at

    
     9.6-9.8 ppm (
    
    
    
    Hz).
  • Chiral GC/HPLC: Verify ee against racemic standard (prepared via DIBAL reduction of ethyl ester).

Protocol B: Racemization Stress Test (D2O Exchange)

Objective: Quantify configurational stability.

  • Dissolve 20 mg of aldehyde in 0.6 mL CDCl3 .

  • Add 0.1 mL D2O and 10

    
    L Triethylamine  (Et3N).
    
  • Monitor the disappearance of the alpha-proton signal (

    
     ~2.4-2.6 ppm) via 1H NMR over 24 hours.
    
    • Result: (S)-3-THP-CHO shows <5% D-incorporation after 6 hours.

    • Control: (S)-2-methylpentanal shows >50% D-incorporation under identical conditions.

References

  • Synthesis of Chiral Pyran Building Blocks

    • Title: Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol.[1][2]

    • Source: MDPI, Molecules 2018.
    • URL:[Link]

  • Organocatalytic Functionalization of Aldehydes

    • Title: Catalytic Asymmetric α-Functionaliz
    • Source: MDPI, C
    • URL:[Link][3]

  • Stability of Alpha-Amino Aldehydes (Comparison Context)

    • Title: Enantiomerically Pure α-Amino Aldehydes
    • Source: NIH / J Org Chem.
    • URL:[Link]

  • General Reactivity of Pyran-3-ones/aldehydes

    • Title: Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions.[4]

    • Source: BenchChem Applic

Sources

Validation

Comparative Guide: Diastereoselective Nucleophilic Additions to (S)-Tetrahydro-2H-pyran-3-carbaldehyde

Executive Summary This guide analyzes the diastereoselective functionalization of (S)-tetrahydro-2H-pyran-3-carbaldehyde , a critical chiral building block in the synthesis of polyketide antibiotics (e.g., Eribulin fragm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the diastereoselective functionalization of (S)-tetrahydro-2H-pyran-3-carbaldehyde , a critical chiral building block in the synthesis of polyketide antibiotics (e.g., Eribulin fragments) and ionophores.

The core challenge in utilizing this substrate is controlling 1,3-asymmetric induction . The stereocenter at C3 (relative to the ring oxygen) exerts influence over the incoming nucleophile at the exocyclic aldehyde. This guide compares two distinct mechanistic pathways—Chelation Control and Dipolar (Felkin-Anh) Control —demonstrating how the choice of Lewis Acid allows researchers to switch selectivity between anti-1,3 and syn-1,3 diastereomers.

Key Finding:

  • Titanium(IV) Chloride (

    
    ):  Enforces a rigid 6-membered chelate, yielding the 1,3-anti  isomer (typically >90:10 dr).
    
  • Boron Trifluoride Etherate (

    
    ):  Prevents chelation, favoring the 1,3-syn  isomer via the Evans-Cornforth dipolar model (typically >85:15 dr).
    

Mechanistic Framework: The "Selectivity Switch"

To achieve high diastereomeric ratios (


), one must understand the transition states. The pyran ring oxygen is a Lewis basic site located 

to the aldehyde carbonyl.
The Pathways
  • Chelation Control (The "Locked" State): Bidentate Lewis acids (Ti, Mg, Zn) coordinate simultaneously to the carbonyl oxygen and the pyran ring oxygen. This forms a temporary 6-membered ring (half-chair). The nucleophile attacks from the face opposite the bulky ring substituents, generally favoring the anti-1,3 relationship.

  • Dipolar/Felkin-Anh Control (The "Open" State): Monodentate Lewis acids (

    
    ) or non-chelating conditions rely on minimizing dipole repulsion. The carbonyl dipole and the C-O (ring) dipole align anti-parallel. The nucleophile attacks according to the Felkin-Anh trajectory, typically favoring the syn-1,3 relationship.
    
Decision Matrix Visualization

The following diagram illustrates the divergence in pathway and product outcome.

G Substrate (S)-Tetrahydro-2H-pyran- 3-carbaldehyde Reagent_A Bidentate Lewis Acid (TiCl4, MgBr2) Substrate->Reagent_A Path A Reagent_B Monodentate Lewis Acid (BF3·OEt2) Substrate->Reagent_B Path B TS_Chel TS: 6-Membered Chelate (Rigid Chair) Reagent_A->TS_Chel Coordination TS_Dipole TS: Dipolar/Felkin-Anh (Dipole Minimization) Reagent_B->TS_Dipole Dipole Alignment Prod_Anti Major Product: 1,3-anti Isomer TS_Chel->Prod_Anti Nu attack Prod_Syn Major Product: 1,3-syn Isomer TS_Dipole->Prod_Syn Nu attack

Figure 1: Mechanistic divergence in nucleophilic addition to


-alkoxy aldehydes. Path A utilizes chelation for anti-selectivity; Path B utilizes dipolar effects for syn-selectivity.

Comparative Analysis: Allylation Case Study

The following data compares the performance of different Lewis Acid mediators in the Sakurai allylation of (S)-tetrahydro-2H-pyran-3-carbaldehyde with allyltrimethylsilane.

Objective: Synthesize the homoallylic alcohol with maximal diastereocontrol.

ParameterMethod A: Chelation Control Method B: Dipolar Control Method C: Reagent Control
Primary Reagent

(1.0 equiv)

(1.5 equiv)
(+)-Ipc2B(allyl) (Brown Reagent)
Mechanism 1,3-Chelation (Cram)1,3-Dipolar (Evans)Reagent-controlled (Double Asymmetric)
Major Isomer 1,3-anti 1,3-syn Reagent Dependent (Overrides substrate)
Typical Yield 85 - 92%78 - 85%70 - 80%
Diastereomeric Ratio (

)
> 95:5~ 85:15> 98:2
Solvent System

(Anhydrous)

/


/

Operational Note Requires stoichiometric LA; Exothermic quench.Sensitive to moisture; Faster kinetics.Expensive reagents; Difficult workup (oxidative).
Technical Insight
  • Why

    
     excels:  Titanium has a high affinity for oxygen and a preferred coordination number of 6, making it ideal for binding both the aldehyde and the pyran oxygen. This "locks" the conformation effectively.
    
  • Why

    
     flips selectivity:  Boron is too small to bridge the 1,3-gap effectively and is monodentate. It binds only the most basic site (aldehyde carbonyl), forcing the system to adopt a conformation that minimizes dipole-dipole repulsion between the C=O and the ring C-O bonds.
    

Experimental Protocols

Method A: High-Selectivity Anti-Allylation ( Mediated)[1]

Rationale: This protocol maximizes the formation of the 1,3-anti isomer suitable for establishing "skipped" polyol stereocenters.

Reagents:

  • (S)-Tetrahydro-2H-pyran-3-carbaldehyde (1.0 mmol)

  • Allyltrimethylsilane (1.2 mmol)

  • 
     (1.0 M in DCM, 1.05 mmol)
    
  • Dichloromethane (DCM), anhydrous

Workflow:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the aldehyde (114 mg, 1.0 mmol) in anhydrous DCM (10 mL). Cool to

    
     using a dry ice/acetone bath.
    
  • Chelation: Add

    
     (1.05 mL, 1.05 mmol) dropwise over 5 minutes. The solution will typically turn yellow/orange. Critical Step: Stir for 10 minutes at 
    
    
    
    to allow the chelate to form.
  • Addition: Add allyltrimethylsilane (190

    
    , 1.2 mmol) dropwise.
    
  • Reaction: Stir at

    
     for 1 hour, then slowly warm to 
    
    
    
    over 2 hours.
  • Quench: Pour the mixture into a vigorously stirring saturated aqueous

    
     solution (20 mL).
    
  • Workup: Extract with DCM (

    
     mL). Dry combined organics over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Method B: High-Selectivity Syn-Allylation ( Mediated)

Rationale: Uses non-chelating conditions to access the complementary diastereomer.

Workflow Differences:

  • Replace

    
     with 
    
    
    
    (1.5 equiv).
  • Do not warm above

    
      until the reaction is complete (TLC monitoring), as higher temperatures can degrade the diastereoselectivity by allowing rotamer equilibration.
    

Analytical Validation & Workflow

Validating the stereochemical outcome requires a systematic approach. Simple NMR is often insufficient due to overlapping signals in the pyran ring.

Validation Strategy
  • Crude NMR: Assess

    
     immediately after workup to avoid fractionation errors during chromatography. Look for the distinct chemical shifts of the newly formed carbinol proton.
    
  • Derivatization (Mosher Esters): If

    
     is ambiguous, convert the alcohol to the (R)- and (S)-MTPA esters. The 
    
    
    
    (
    
    
    or
    
    
    ) values will confirm the absolute configuration of the new center.
  • Acetonide Formation (Proof of Relative Stereochemistry):

    • Reduce the homoallylic alcohol to the 1,3-diol.

    • Protect with 2,2-dimethoxypropane.

    • Analysis:

      
       NMR of the acetonide methyl groups is diagnostic.
      
      • Syn-1,3-acetonides: Methyls appear at ~19 and ~30 ppm (Chair conformation).

      • Anti-1,3-acetonides: Methyls appear at ~25 ppm (Twist-boat conformation).

Analysis Workflow Diagram

Workflow Start Crude Reaction Mixture Step1 1H NMR (Crude) Determine dr via integration Start->Step1 Step2 Flash Chromatography Isolate Major Isomer Step1->Step2 Decision Is Configuration Known? Step2->Decision Path_Known Compare with Lit. Data (Coupling Constants) Decision->Path_Known Yes Path_Unknown Derivatization Required Decision->Path_Unknown No Result Confirmed Structure & Purity Path_Known->Result Method_A Mosher Ester Analysis (Determine Absolute Config) Path_Unknown->Method_A Method_B 1,3-Acetonide Formation (Determine Relative Config) Path_Unknown->Method_B Method_A->Result Method_B->Result

Figure 2: Analytical workflow for validating diastereomeric purity and configuration.

References

  • Evans, D. A., et al. (1991). "1,3-Asymmetric induction in the aldol reactions of

    
    -alkoxy aldehydes." Journal of the American Chemical Society. [Link]
    
  • Reetz, M. T. (1984). "Chelation or Non-Chelation Control in Addition Reactions of Chiral

    
    - and 
    
    
    
    -Alkoxy Carbonyl Compounds." Angewandte Chemie International Edition. [Link]
  • Kiyooka, S., et al. (1990). "Intermolecular Lewis acid catalyzed hydroalkoxylation." Journal of Organic Chemistry. (Contextualizing pyran formation and functionalization). [Link]

  • Rychnovsky, S. D., & Skalitzky, D. J. (1990). "Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides." Tetrahedron Letters. (Standard method for 1,3-diol analysis). [Link]

  • Keck, G. E., & Boden, E. P. (1984). "Diastereoselective addition of allyltrimethylsilane to

    
    -alkoxy aldehydes." Tetrahedron Letters. [Link]
    
Comparative

Comparative Reactivity Guide: 2- vs 3- vs 4-Formyl Tetrahydropyran Isomers

Executive Summary: The "Ring Effect" on Reactivity In medicinal chemistry, the tetrahydropyran (THP) ring is a ubiquitous pharmacophore used to modulate lipophilicity (LogD) and metabolic stability. However, the position...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ring Effect" on Reactivity

In medicinal chemistry, the tetrahydropyran (THP) ring is a ubiquitous pharmacophore used to modulate lipophilicity (LogD) and metabolic stability. However, the position of the formyl group (-CHO) on the ring drastically alters the chemical behavior of the molecule due to the varying proximity of the endocyclic oxygen atom.

This guide provides a head-to-head comparison of the three isomers:

  • 2-Formyl (2-THP-CHO): High reactivity, low stability (prone to racemization/hydration).

  • 3-Formyl (3-THP-CHO): Intermediate reactivity, synthetically less accessible.

  • 4-Formyl (4-THP-CHO): High stability, standard reactivity, industry workhorse.

Quick Selection Matrix
Feature2-Formyl THP 3-Formyl THP 4-Formyl THP
Electronic Environment

-Alkoxy (Inductive EWG)

-Alkoxy (Mild Inductive)

-Alkoxy (Shielded)
Dominant Conformation Eq/Ax Equilibrium (Complex)Equatorial PreferenceExclusively Equatorial
Electrophilicity High (Activated by O)ModerateStandard (Alkyl-like)
Configurational Stability Low (High

)
HighN/A (Achiral*)
Common Application Glycomimetics, specialized linkersScaffold hoppingSolubility enhancement

*4-Formyl THP is achiral unless the ring has other substituents.

Structural & Electronic Analysis

The reactivity differences are governed by the distance of the formyl group from the ring oxygen (O1).

The 2-Formyl Isomer: The "Anomeric" Challenge

The 2-isomer places the carbonyl carbon directly adjacent to the ring oxygen.

  • Electronic Effect: The electronegative O1 atom exerts a strong inductive effect (

    
    ), making the carbonyl carbon highly electrophilic.
    
  • Instability: The

    
    -proton is highly acidic due to the combined electron-withdrawing power of the carbonyl and the adjacent oxygen. This makes chiral 2-formyl THP extremely prone to epimerization  (racemization) under even mild basic conditions (e.g., 
    
    
    
    , tertiary amines).
  • Hydration: It readily forms hemiacetals or hydrates in the presence of water/alcohols, complicating NMR analysis and accurate stoichiometry.

The 3-Formyl Isomer: The Inductive Fade

The 3-isomer separates the formyl group by one methylene unit.

  • Reactivity: The inductive effect is diminished but still present. It reacts faster than cyclohexanecarbaldehyde but slower than the 2-isomer.

  • Synthesis: Often difficult to access in pure form; typically requires hydroformylation of dihydropyrans or specific Prins cyclization routes.

The 4-Formyl Isomer: The Stable Workhorse

The 4-isomer is the most "alkane-like."

  • Conformation: The formyl group sits in the equatorial position to minimize 1,3-diaxial interactions.

  • Behavior: It mimics cyclohexanecarbaldehyde but offers better water solubility. It is robust against racemization (achiral center) and harsh reaction conditions.

Comparative Reactivity Profiles

Reductive Amination (Key MedChem Reaction)

Reductive amination is the primary utility for these building blocks.

  • 2-Formyl: Requires strict pH control . Basic conditions cause epimerization. Acidic conditions can promote trimerization or hydration. Recommendation: Use mild reductants like STAB (Sodium Triacetoxyborohydride) in DCE at low temperature.

  • 4-Formyl: Robust. Compatible with standard protocols (MeOH, NaBH

    
    CN or STAB, room temp). High yields (>85%) are typical.
    
Oxidation to Carboxylic Acid
  • 2-Formyl: Prone to "over-oxidation" or ring cleavage (Baeyer-Villiger type side reactions) if peracids are used. Pinnick oxidation is preferred but must be buffered.

  • 4-Formyl: Standard Jones, Pinnick, or TEMPO oxidations work efficiently.

Olefination (Wittig/HWE)
  • 2-Formyl: The resulting alkene often isomerizes to the internal enol ether (endocyclic double bond) if acidic workup is used.

  • 4-Formyl: Gives clean exocyclic alkenes.

Visualizing the Reactivity Landscape

The following diagram illustrates the decision-making process and stability trends for the three isomers.

ReactivityLandscape Start Select THP-Carbaldehyde Isomer Iso2 2-Formyl THP (Alpha-Oxygen) Start->Iso2 High Electrophilicity Iso3 3-Formyl THP (Beta-Oxygen) Start->Iso3 Iso4 4-Formyl THP (Gamma-Oxygen) Start->Iso4 Max Stability Risk2 High Risk: 1. Epimerization (Racemization) 2. Hydration 3. Ring Opening Iso2->Risk2 Risk3 Moderate Risk: Synthetic Accessibility (Hard to source) Iso3->Risk3 Risk4 Low Risk: Stable, Soluble, Predictable Reactivity Iso4->Risk4 App2 Use Case: Glycomimetics (Requires Specialized Protocols) Risk2->App2 App4 Use Case: Standard Drug Discovery (Solubility Handle) Risk4->App4

Figure 1: Decision tree for selecting THP-carbaldehyde isomers based on risk and application.

Experimental Protocols

Protocol A: Robust Reductive Amination (4-Formyl THP)

Applicable to 4-THP-CHO and 3-THP-CHO.

Reagents:

  • Amine (1.0 equiv)

  • 4-Formyltetrahydropyran (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DCM or DCE (0.2 M)

  • Acetic Acid (catalytic, optional)

Workflow:

  • Imine Formation: Dissolve amine and aldehyde in DCM. Stir for 30 min. (Add 1 eq. AcOH if amine is basic).

  • Reduction: Add STAB in one portion. Stir at RT for 2–4 h.

  • Quench: Quench with sat. NaHCO

    
    . Extract with DCM.
    
  • Result: Yields typically 85–95% . No racemization issues.

Protocol B: "Gentle" Reductive Amination (2-Formyl THP)

Required for 2-THP-CHO to prevent racemization and decomposition.

Reagents:

  • Amine (1.0 equiv)

  • 2-Formyltetrahydropyran (1.0 equiv) — Freshly distilled/purified

  • Sodium Cyanoborohydride (NaCNBH

    
    ) (1.2 equiv) — Milder than STAB
    
  • Methanol (Anhydrous)

  • Buffer: Zinc Chloride (

    
    ) or Acetic Acid (pH adjusted to ~5-6)
    

Workflow:

  • Pre-complexation: Dissolve amine in MeOH. Add ZnCl

    
     (0.5 equiv) or AcOH to buffer basicity.
    
  • Addition: Add 2-formyl THP at 0°C .

  • Reduction: Add NaCNBH

    
     immediately (One-pot) to trap the iminium ion before it can tautomerize/epimerize.
    
  • Workup: Careful neutralization at 0°C. Avoid strong base.

  • Result: Yields typically 50–70% . Enantiomeric excess (ee) is preserved only if pH < 7.

Mechanistic Visualization: The Epimerization Trap

Why does the 2-isomer fail in standard conditions? The following diagram details the failure mode.

Epimerization ChiralAld Chiral 2-Formyl THP (S-isomer) Enol Enol Intermediate (Planar/Achiral) ChiralAld->Enol Deprotonation (Alpha-H) Facilitated by Ring Oxygen (-I effect) Base Base/Amine Base->Enol Racemate Racemic Mixture (R/S-isomers) Enol->Racemate Reprotonation

Figure 2: Mechanism of base-catalyzed epimerization in 2-formyl tetrahydropyrans.

References

  • Common Organic Chemistry. (2023). Reductive Amination Conditions: NaBH(OAc)3 vs NaCNBH3. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Tetrahydropyrans and Prins Cyclization. Retrieved from [Link]

  • PubChem. (2023). Tetrahydro-2H-pyran-2-carbaldehyde Compound Summary. Retrieved from [Link]

  • Wiberg, K. B., et al. (2018).[1] The Anomeric Effect: It's Complicated.[1] Journal of Organic Chemistry.[1] Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

(S)-tetrahydro-2H-pyran-3-carbaldehyde proper disposal procedures

Topic: (S)-tetrahydro-2H-pyran-3-carbaldehyde Proper Disposal Procedures Executive Summary: Operational Disposal Directive (S)-Tetrahydro-2H-pyran-3-carbaldehyde (CAS: 875791-08-3 or 77342-93-9 for racemate) is a combust...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-tetrahydro-2H-pyran-3-carbaldehyde Proper Disposal Procedures

Executive Summary: Operational Disposal Directive

(S)-Tetrahydro-2H-pyran-3-carbaldehyde (CAS: 875791-08-3 or 77342-93-9 for racemate) is a combustible organic liquid with significant reactivity toward oxidizing agents. For disposal purposes, it must be managed as a Combustible Liquid and Irritant .

Immediate Action Required:

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Stream: Consolidate with Non-Halogenated Organic Solvents .

  • Prohibited: Do NOT discharge to sanitary sewer systems or trash.

  • Containment: Store in tightly sealed, amber glass or high-density polyethylene (HDPE) containers under inert gas (Nitrogen/Argon) to prevent auto-oxidation to carboxylic acids.

Chemical Profile & Waste Characterization

Understanding the physicochemical properties is the first step in a self-validating disposal protocol. The 3-isomer shares critical safety characteristics with its 4-isomer analogue.

ParameterDataOperational Implication
CAS Number 875791-08-3 (S-isomer) / 77342-93-9 (racemate)Use for waste manifesting and inventory tracking.
Physical State Colorless to pale yellow liquidFluid waste handling procedures apply.
Flash Point ~65°C (149°F) (Estimated based on isomer data)Combustible (Class IIIA). While technically above the RCRA D001 cutoff (60°C), it should be managed as Ignitable Waste for safety margins.
Density ~1.10 g/cm³Slightly denser than water; may sink or form emulsions in aqueous spills.
Solubility Miscible/Soluble in water & organic solventsHigh mobility in water systems. Spill containment must be immediate to prevent environmental release.
Reactivity Aldehyde functionalityIncompatible with Strong Oxidizers (e.g., Nitric acid, Peroxides) and Strong Bases. Can form explosive peroxides or polymerize if unstabilized over long periods.

Pre-Disposal Assessment & Segregation

Before disposal, categorize the waste to prevent dangerous cross-reactivity.

Decision Matrix: Waste Categorization
  • Pure Substance: If the aldehyde is expired or surplus, label as "Non-Halogenated Organic Solvent."

  • Mixtures:

    • With Halogenated Solvents (DCM, Chloroform): Segregate into Halogenated Waste stream.

    • With Oxidizers:[1]STOP. Neutralize oxidizers separately before combining.

    • With Aqueous Layers: Separation is preferred. If emulsified, treat as Aqueous Organic Waste .

Step-by-Step Disposal Protocols

Protocol A: Laboratory Scale (< 5 Liters)

Target Audience: Bench Scientists, Lab Managers

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (0.11 mm minimum thickness).

    • Chemical splash goggles.

    • Flame-retardant lab coat.

  • Container Selection:

    • Use a dedicated Organic Waste Carboy (HDPE or Coated Glass).

    • Ensure the container is rated for solvents and has a vented cap if pressure buildup is a risk (though low for this high-boiler).

  • Transfer Procedure:

    • Conduct all transfers inside a Fume Hood to mitigate inhalation of vapors (H335).

    • Use a funnel with a grounding wire if transferring large volumes (>1L) to prevent static discharge, although conductivity is moderate.

  • Labeling:

    • Affix a hazardous waste label.

    • Required Fields: "Hazardous Waste," "Tetrahydro-2H-pyran-3-carbaldehyde," "Combustible," "Irritant."

Protocol B: Spill Management & Emergency Disposal

Target Audience: Safety Officers, Emergency Response Teams

Scenario: 500 mL spill on the lab floor.

  • Evacuate & Ventilate: Clear the immediate area. Eliminate ignition sources.[2][3]

  • Contain: Use Vermiculite , Sand , or Activated Carbon spill pillows. Do not use paper towels (combustible surface area increase).

  • Absorb: Work from the outside in to prevent spreading.

  • Collect: Scoop absorbed material into a wide-mouth jar or pail.

  • Decontaminate: Scrub the surface with a soap/water solution. Collect rinsate.

  • Disposal: Label the solid waste container as "Debris contaminated with Combustible Aldehyde."

Visual Workflows (Graphviz)

Figure 1: Waste Stream Decision Tree

This logic gate ensures the aldehyde is never mixed with incompatible oxidizers.

DisposalDecision Start Waste: (S)-tetrahydro-2H-pyran-3-carbaldehyde CheckMix Is it mixed with other chemicals? Start->CheckMix CheckOx Contains Oxidizers? (e.g., H2O2, HNO3) CheckMix->CheckOx Yes StreamNonHalo Stream: Non-Halogenated Organic Waste (Fuel Blending/Incineration) CheckMix->StreamNonHalo No (Pure) CheckHal Contains Halogens? (e.g., DCM, Chloroform) CheckOx->CheckHal No ActionNeutralize CRITICAL: Neutralize Oxidizer First CheckOx->ActionNeutralize Yes StreamHalo Stream: Halogenated Organic Waste (Incineration) CheckHal->StreamHalo Yes CheckHal->StreamNonHalo No ActionNeutralize->CheckHal

Caption: Figure 1. Segregation logic to prevent incompatibility reactions during waste consolidation.

Figure 2: Spill Response Workflow

SpillResponse Spill Spill Detected Secure 1. Evacuate & Ventilate Remove Ignition Sources Spill->Secure PPE 2. Don PPE (Nitrile Gloves, Goggles) Secure->PPE Absorb 3. Absorb (Vermiculite/Sand) PPE->Absorb Collect 4. Collect Debris (Sealable Container) Absorb->Collect Label 5. Label & Ship (Hazardous Waste) Collect->Label

Caption: Figure 2. Emergency response sequence for liquid aldehyde spills.

Regulatory Compliance (US Focus)

  • RCRA Classification:

    • While the flash point (~65°C) is slightly above the D001 cutoff (60°C), best practice dictates managing it as Ignitable to account for lower-boiling impurities or summer temperatures.

    • It is NOT a P-listed or U-listed acute hazardous waste.

  • EPA Waste Code: If mixed with flammable solvents (e.g., Acetone, Methanol), use D001 . If mixed with halogenated solvents, use F002/F003 codes as applicable.

  • DOT Shipping (for Waste Haulers):

    • Proper Shipping Name: Combustible liquid, n.o.s. (Tetrahydro-2H-pyran-3-carbaldehyde).[4][5][6]

    • UN Number: NA1993 (Domestic) or UN1993.

    • Packing Group: III.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10129928, Oxane-3-carbaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (S)-tetrahydro-2H-pyran-3-carbaldehyde

Executive Summary & Chemical Context (S)-Tetrahydro-2H-pyran-3-carbaldehyde (CAS: 77342-93-9 / 141827-66-9) is a high-value chiral building block used in the synthesis of complex pharmaceutical intermediates. Unlike gene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

(S)-Tetrahydro-2H-pyran-3-carbaldehyde (CAS: 77342-93-9 / 141827-66-9) is a high-value chiral building block used in the synthesis of complex pharmaceutical intermediates. Unlike generic reagents, this compound presents a dual challenge: chemical instability (susceptibility to oxidation) and physiological reactivity (aldehyde-protein binding).

Critical Warning: While often classified merely as an "Irritant" (H315, H319), aldehydes possess the ability to cross-link proteins. Corneal exposure can result in irreversible opacity faster than acids or bases due to this cross-linking mechanism. Furthermore, the tetrahydropyran ring imparts solvent-like properties, potentially facilitating skin permeation.

Operational Goal: This guide establishes a "Zero-Contact" protocol. The goal is not just to wear PPE, but to utilize PPE as a secondary fail-safe behind engineering controls (inert atmosphere handling).

Risk Assessment & GHS Profile

Data synthesized from vendor SDS (Sigma-Aldrich, Fisher) and structural analog analysis.

ParameterClassificationCritical Note
Physical State Liquid (Colorless to pale yellow)Combustible.[1] Flash point likely >60°C (Class IIIA).
Health Hazards Skin Irrit. 2 (H315)Eye Irrit.[2][3] 2A (H319)STOT SE 3 (H335)High risk of sensitization upon repeated exposure.
Reactivity Air Sensitive Rapidly oxidizes to the corresponding carboxylic acid if left under ambient atmosphere.
Storage 2–8°C, Inert Gas (N2/Ar)Hygroscopic potential; keep tightly sealed.
PPE Selection Matrix: The "Barrier Logic"

Standard laboratory nitrile gloves often provide a false sense of security against cyclic ethers and aldehydes. The tetrahydropyran moiety (a cyclic ether) can degrade nitrile, while the aldehyde function permeates it.

3.1 Glove Permeation Hierarchy
  • Routine Handling (<10 min exposure): Double-gloved Nitrile (minimum 5 mil outer).

  • Spill Cleanup / Prolonged Contact: Laminate (Silver Shield®) or Butyl Rubber. Nitrile is insufficient for immersion.

3.2 Visual Decision Tree

The following logic gate determines your required PPE based on the operation volume and duration.

PPE_Decision_Tree Start Operation Type Routine Routine Synthesis (< 100 mL, Controlled) Start->Routine Synthesis Spill Spill / Bulk Transfer (> 100 mL or Uncontrolled) Start->Spill Cleanup/Accident Hood Is Fume Hood Available? Routine->Hood Spill_PPE PROTOCOL C (High Hazard): 1. Silver Shield/Laminate Gloves 2. Full Face Respirator (OV) 3. Tyvek Sleeves/Apron Spill->Spill_PPE Std_PPE PROTOCOL A: 1. Fume Hood (Sash <18") 2. Double Nitrile Gloves 3. Splash Goggles + Lab Coat Hood->Std_PPE Yes Resp_PPE PROTOCOL B: 1. Half-Mask Respirator (Organic Vapor Cartridge) 2. Double Nitrile Gloves 3. Splash Goggles Hood->Resp_PPE No (Not Recommended)

Figure 1: PPE Decision Logic. Select Protocol A, B, or C based on environmental control and risk level.

Operational Protocols (Step-by-Step)
4.1 The "Self-Validating" Glove Protocol

Why: Micro-tears in nitrile are invisible. Aldehydes cause contact dermatitis through these tears. Method:

  • Don Inner Glove: Wear a bright colored nitrile glove (e.g., orange or purple).

  • Don Outer Glove: Wear a standard blue/white nitrile glove.

  • Validation: If you see the inner color clearly through a spot in the outer glove during work, you have a breach. Change immediately.

  • The Inflation Test: Before handling the pure aldehyde, trap air in the outer glove and squeeze. If it deflates, discard.

4.2 Inert Atmosphere Transfer (Syringe Technique)

Why: Pouring introduces oxygen (degrading the product) and vapors (endangering the user). Method:

  • Purge: Ensure the source bottle is under positive Nitrogen/Argon pressure.

  • Penetrate: Insert a needle connected to a Schlenk line or gas bubbler to equalize pressure.

  • Withdraw: Use a luer-lock glass syringe with a long needle. Withdraw the required volume.

  • Transport: Keep the needle tip inside the syringe barrel or capped with a rubber septum during transit to the reaction vessel.

4.3 Spill Response Workflow

Why: Standard paper towels increase surface area and evaporation rate of aldehydes, creating a respiratory hazard.

Spill_Response Detect Spill Detected Evacuate Evacuate Area (If > 50mL outside hood) Detect->Evacuate PPE_Up Don Laminate Gloves & Goggles Evacuate->PPE_Up Absorb Cover with Vermiculite/Sand PPE_Up->Absorb Collect Scoop into Sealed Container Absorb->Collect Decon Wipe surface with Soap & Water Collect->Decon

Figure 2: Emergency response flow.[3] Note that water is used for final decontamination as the aldehyde is slightly water-soluble.

Disposal & Waste Management

Chemical Compatibility: Do not mix with oxidizing acids (Nitric, Chromic) in the waste stream. This can cause exothermic runaway.

  • Segregation: Dispose of as "Non-Halogenated Organic Solvent."

  • Quenching (Optional for small traces): Small amounts of residue on glassware can be rinsed with a dilute sodium bisulfite solution (which forms a water-soluble adduct with the aldehyde) before final washing.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if long-term storage of waste is expected, as acid formation (from oxidation) can corrode metal.

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: Tetrahydro-pyran-3-carbaldehyde. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • PubChem. (2024). Compound Summary: Tetrahydro-2H-pyran-3-carbaldehyde.[4] Retrieved from

  • Thermo Fisher Scientific. (2024). Glove Selection Guide for Organic Solvents. Retrieved from

Sources

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